2,2-Dibromobutanal
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2,2-dibromobutanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6Br2O/c1-2-4(5,6)3-7/h3H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVRGKSMFUDWVSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C=O)(Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6Br2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 2,2-Dibromobutanal
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and characterization of 2,2-Dibromobutanal, a halogenated aldehyde with potential applications in organic synthesis and as an intermediate in the development of novel chemical entities. Due to the limited availability of experimental data in peer-reviewed literature, this document outlines a plausible synthetic route and predicted characterization data based on established chemical principles and spectroscopic prediction tools.
Synthesis of this compound
The synthesis of this compound can be approached through the direct bromination of butanal at the alpha-position. Geminal dihalides are often synthesized from aldehydes using various brominating agents. A feasible method involves the use of N-Bromosuccinimide (NBS) under acidic catalysis, which is known to facilitate the formation of α-haloaldehydes. The presence of an acid catalyst promotes the formation of the enol tautomer of butanal, which then readily reacts with the electrophilic bromine from NBS. To achieve dibromination at the same carbon, the reaction conditions would need to be controlled to favor a second substitution at the already brominated alpha-carbon.
An alternative and potentially more direct route involves the reaction of butanal with a reagent system like triphenylphosphine and carbon tetrabromide or phosphorus pentabromide (PBr5). These reagents are effective for the conversion of aldehydes to geminal dihalides.
Proposed Experimental Protocol: Synthesis via N-Bromosuccinimide (NBS)
This protocol is a proposed method and may require optimization.
Materials:
-
Butanal
-
N-Bromosuccinimide (NBS)
-
Hydrobromic acid (HBr) in acetic acid (catalyst)
-
Dichloromethane (solvent)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve butanal (1.0 equivalent) in dichloromethane.
-
Slowly add a catalytic amount of hydrobromic acid in acetic acid to the solution.
-
In a separate flask, prepare a solution of N-Bromosuccinimide (2.2 equivalents) in dichloromethane.
-
Add the NBS solution dropwise to the butanal solution at room temperature while stirring. The reaction is exothermic and may require cooling in an ice bath to maintain the temperature.
-
After the addition is complete, heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Once the reaction is complete, cool the mixture to room temperature and quench by slowly adding a saturated sodium bicarbonate solution to neutralize the acid.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The crude product, this compound, can be purified by vacuum distillation.
Characterization of this compound
Data Presentation
| Characterization Technique | Predicted Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ 9.5 (s, 1H, -CHO), 2.4 (q, J=7.2 Hz, 2H, -CH₂-), 1.1 (t, J=7.2 Hz, 3H, -CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 185 (-CHO), 65 (CBr₂), 35 (-CH₂-), 12 (-CH₃) |
| Infrared (IR) (neat) | ν (cm⁻¹): 2970-2850 (C-H stretch, alkyl), 2820-2720 (C-H stretch, aldehyde), 1725 (C=O stretch, aldehyde), 650-550 (C-Br stretch) |
| Mass Spectrometry (MS) | Molecular Ion (M⁺): m/z 228, 230, 232 (in a 1:2:1 ratio due to ⁷⁹Br and ⁸¹Br isotopes).Major Fragments: [M-Br]⁺, [M-HBr]⁺, [CHO]⁺, [CH₃CH₂]⁺. |
Mandatory Visualizations
Synthesis Workflow
Caption: Proposed synthesis workflow for this compound.
Characterization Logic
An In-depth Technical Guide to the Physical and Chemical Properties of 2,2-Dibromobutanal
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical properties of 2,2-Dibromobutanal, a halogenated aldehyde of interest in organic synthesis. The document details its molecular characteristics, reactivity, and predicted spectroscopic data. Furthermore, it includes a representative experimental protocol for its synthesis and visual diagrams to illustrate its formation and chemical behavior.
Physical and Chemical Properties
This compound, with the CAS number 57024-76-7, is a halogenated organic compound.[1] While extensive experimental data for this specific molecule is not widely published, its properties can be reliably computed and inferred from established chemical principles and data from similar compounds.
The quantitative physical and chemical properties of this compound are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| Synonyms | 2,2-Dibromobutyraldehyde, Butanal, 2,2-dibromo- | |
| CAS Number | 57024-76-7 | [1] |
| Molecular Formula | C₄H₆Br₂O | [1] |
| Molecular Weight | 229.90 g/mol | [1] |
| Exact Mass | 227.87900 Da | |
| Monoisotopic Mass | 227.87854 Da | [1] |
| Canonical SMILES | CCC(C=O)(Br)Br | [1] |
| InChI | InChI=1S/C4H6Br2O/c1-2-4(5,6)3-7/h3H,2H2,1H3 | [1] |
| InChIKey | DVRGKSMFUDWVSW-UHFFFAOYSA-N | [1] |
| Computed XLogP3-AA | 2.1 | [1] |
| Topological Polar Surface Area | 17.1 Ų | [1] |
| Heavy Atom Count | 7 | |
| Rotatable Bond Count | 2 | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 1 | [1] |
Chemical Reactivity and Stability
This compound belongs to the class of α,α-dihalocarbonyl compounds.[2] The reactivity of this molecule is primarily dictated by the presence of the aldehyde functional group and the two bromine atoms on the alpha-carbon.
The carbonyl group's electron-withdrawing nature enhances the polarity of the carbon-bromine bonds, making the α-carbon highly electrophilic and susceptible to nucleophilic attack.[3] This is a key feature of the chemical reactivity of α-haloketones and, by extension, α-haloaldehydes.[3] Common reactions include nucleophilic substitution, where a nucleophile displaces one or both bromine atoms.
Aldehydes are generally more reactive towards nucleophilic addition than ketones due to both steric and electronic factors.[4][5] The presence of only one alkyl group (an ethyl group in this case) attached to the carbonyl carbon in this compound results in less steric hindrance compared to a ketone.[6][7]
Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound is not available in the cited literature, a general and representative procedure for the α-bromination of an aldehyde can be described. The synthesis of this compound would involve the bromination of butanal. This reaction typically proceeds through an acid-catalyzed enol intermediate.[8]
Representative Protocol for the Synthesis of this compound
-
Materials:
-
Butanal
-
Bromine (Br₂) or N-Bromosuccinimide (NBS)
-
Glacial Acetic Acid (as solvent and catalyst)
-
Saturated sodium bisulfite solution
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate
-
An appropriate organic solvent for extraction (e.g., dichloromethane or diethyl ether)
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve butanal (1.0 equivalent) in glacial acetic acid. The flask should be placed in an ice bath to control the reaction temperature.
-
Slowly add a solution of bromine (2.0 equivalents) in glacial acetic acid from the dropping funnel with vigorous stirring. The rate of addition should be controlled to maintain the temperature of the reaction mixture below 10 °C.[8]
-
After the addition is complete, allow the reaction mixture to stir at room temperature. The progress of the reaction should be monitored by a suitable technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once the reaction is complete, the mixture is poured into a separatory funnel containing cold water and an extraction solvent like dichloromethane.
-
The organic layer is washed sequentially with a saturated sodium bisulfite solution to quench any excess bromine, followed by a saturated sodium bicarbonate solution to neutralize the acetic acid, and finally with brine.[8]
-
The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.
-
Further purification can be achieved by techniques such as distillation under reduced pressure or column chromatography.
-
Predicted Spectroscopic Data
-
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show a strong characteristic absorption for the C=O bond of the aldehyde group in the region of 1730-1740 cm⁻¹.[9] Additionally, characteristic C-H stretching absorptions for the aldehyde proton are expected around 2720 cm⁻¹ and 2820 cm⁻¹.[9] The C-Br stretching vibrations would likely appear in the fingerprint region, typically below 800 cm⁻¹.
-
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum is expected to show three distinct signals:
-
A triplet for the methyl protons (-CH₃) furthest from the functional groups.
-
A quartet for the methylene protons (-CH₂-), coupled to the methyl protons.
-
A singlet for the aldehydic proton (-CHO), which would be downfield, likely in the 9-10 ppm region.
-
-
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹³C NMR spectrum is predicted to show four signals corresponding to the four unique carbon atoms:
-
The carbonyl carbon of the aldehyde, which would be the most downfield signal.
-
The carbon bearing the two bromine atoms (C2).
-
The methylene carbon (C3).
-
The methyl carbon (C4).
-
Mandatory Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the synthesis and a key reaction of this compound.
Caption: Synthesis workflow of this compound from Butanal.
Caption: Nucleophilic substitution reaction of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
An In-depth Technical Guide to 2,2-Dibromobutanal (CAS Number: 57024-76-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2-Dibromobutanal, with the CAS number 57024-76-7, is a halogenated aldehyde that serves as a versatile intermediate in organic synthesis.[1] Its structure, featuring a reactive aldehyde group and two bromine atoms on the alpha-carbon, makes it a valuable precursor for the construction of a variety of organic molecules, particularly heterocyclic compounds of interest in medicinal chemistry. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and potential applications in drug discovery and development, supplemented with detailed experimental protocols and visual diagrams to aid in its practical application.
Chemical and Physical Properties
This compound is an organic compound with the molecular formula C₄H₆Br₂O.[1] A summary of its key physical and chemical properties is presented in Table 1. The presence of two electron-withdrawing bromine atoms significantly influences the reactivity of the adjacent aldehyde group.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 57024-76-7 | [1] |
| Molecular Formula | C₄H₆Br₂O | [1] |
| Molecular Weight | 229.90 g/mol | [1] |
| Boiling Point | 53 °C at 13 Torr | ChemicalBook |
| Density | 1.943 ± 0.06 g/cm³ (Predicted) | ChemicalBook |
| InChI | InChI=1S/C4H6Br2O/c1-2-4(5,6)3-7/h3H,2H2,1H3 | PubChem |
| SMILES | CCC(C=O)(Br)Br | PubChem |
Synthesis
The primary method for the synthesis of this compound is the direct bromination of butanal. This reaction is typically carried out using elemental bromine in a suitable organic solvent.
General Experimental Protocol: Bromination of Butanal
Reaction Scheme:
Caption: General scheme for the synthesis of this compound.
Procedure:
-
In a well-ventilated fume hood, a solution of butanal in a suitable solvent (e.g., carbon tetrachloride or dichloromethane) is prepared in a reaction vessel equipped with a dropping funnel and a magnetic stirrer.
-
The reaction vessel is cooled in an ice bath to maintain a low temperature.
-
A solution of bromine in the same solvent is added dropwise from the dropping funnel to the butanal solution with continuous stirring. The addition rate is controlled to keep the reaction temperature below 10 °C.
-
After the addition is complete, the reaction mixture is stirred for an additional period at room temperature to ensure the reaction goes to completion.
-
The reaction mixture is then washed with a dilute aqueous solution of sodium thiosulfate to remove any unreacted bromine, followed by washing with water and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude this compound is then purified by vacuum distillation to yield the final product.
Reactivity and Applications in Organic Synthesis
The synthetic utility of this compound stems from the reactivity of its α,α-dihaloaldehyde functionality. It is a potent electrophile and a valuable building block for the synthesis of various heterocyclic systems, which are prevalent in many biologically active compounds.
Synthesis of Thiazoles
Reaction Workflow:
Caption: Experimental workflow for the synthesis of 2-Amino-4-ethylthiazole.
Procedure:
-
In a round-bottom flask, dissolve this compound (1 mmol) and thiourea (1.2 mmol) in ethanol (10 mL).
-
Heat the reaction mixture to reflux (approximately 78 °C) and monitor the progress of the reaction by thin-layer chromatography.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled reaction mixture into a beaker containing crushed ice to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Purify the crude product by recrystallization from ethanol to obtain 2-amino-4-ethylthiazole.
Synthesis of Pyrimidines
α,α-Dihaloaldehydes can also serve as precursors for the synthesis of pyrimidine derivatives. The reaction with amidines or ureas can lead to the formation of the pyrimidine ring. For instance, the reaction of this compound with an unsubstituted amidine is expected to yield a 4-ethylpyrimidine.
Logical Relationship for Pyrimidine Synthesis:
Caption: Logical pathway for pyrimidine synthesis from this compound.
Potential in Drug Development
While specific biological activity data for this compound itself is scarce in the public domain, its role as a precursor to heterocyclic compounds is of significant interest to drug development professionals. Thiazole and pyrimidine cores are present in a wide range of FDA-approved drugs and are known to exhibit diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The ability to readily synthesize substituted thiazoles and pyrimidines from this compound makes it a valuable starting material for the generation of compound libraries for high-throughput screening in drug discovery campaigns. The ethyl group at the 4-position of the resulting heterocycles can serve as a point for further chemical modification to explore structure-activity relationships.
Safety Information
Detailed toxicological data for this compound is not widely available. However, as a halogenated aldehyde, it should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times. Avoid inhalation of vapors and contact with skin and eyes. In case of contact, rinse the affected area immediately with copious amounts of water. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) from the supplier.
Conclusion
This compound is a reactive and versatile chemical intermediate with significant potential in organic synthesis, particularly for the construction of medicinally relevant heterocyclic scaffolds such as thiazoles and pyrimidines. This guide has provided an overview of its properties, synthesis, and reactivity, along with detailed experimental protocols to facilitate its use in a research setting. Further exploration of the reactivity of this compound is likely to uncover new synthetic methodologies and lead to the discovery of novel bioactive molecules.
References
Spectroscopic Data for 2,2-Dibromobutanal: A Technical Guide
Disclaimer: Extensive searches of publicly available scientific literature and chemical databases did not yield experimental spectroscopic data (NMR, IR, MS) for 2,2-Dibromobutanal. The information presented herein is based on predicted spectroscopic values derived from the known chemical structure and general principles of spectroscopic analysis.
This technical guide provides a detailed overview of the predicted spectroscopic characteristics of this compound, targeting researchers, scientists, and professionals in drug development. The guide includes predicted data for Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), presented in structured tables. Furthermore, it outlines generalized experimental protocols for obtaining such data and includes a workflow diagram for spectroscopic analysis.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established empirical rules and spectral databases of analogous compounds.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~9.5 | Singlet | 1H | Aldehyde proton (-CHO) |
| ~2.3 - 2.6 | Quartet | 2H | Methylene protons (-CH₂) |
| ~1.1 | Triplet | 3H | Methyl protons (-CH₃) |
Predicted solvent: CDCl₃
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ) (ppm) | Assignment |
| ~190 | Aldehyde carbon (C=O) |
| ~60 | Dibrominated carbon (-CBr₂) |
| ~35 | Methylene carbon (-CH₂) |
| ~12 | Methyl carbon (-CH₃) |
Predicted solvent: CDCl₃
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2970-2850 | Medium-Strong | C-H stretch (alkane) |
| ~2820, ~2720 | Medium (two bands) | C-H stretch (aldehyde) |
| ~1730 | Strong | C=O stretch (aldehyde) |
| ~1460 | Medium | C-H bend (methylene) |
| ~1380 | Medium | C-H bend (methyl) |
| ~650-550 | Strong | C-Br stretch |
Table 4: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Interpretation |
| 228, 230, 232 | Molecular ion peak ([M]⁺) cluster due to bromine isotopes (⁷⁹Br and ⁸¹Br) |
| 201, 203, 205 | Loss of CHO radical |
| 151, 153 | Loss of Br radical |
| 122, 124 | Loss of Br and CHO radicals |
| 71 | Loss of two Br radicals |
| 29 | Ethyl radical ([CH₂CH₃]⁺) or CHO⁺ |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data discussed above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A sample of this compound (typically 5-25 mg) would be dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is often added to calibrate the chemical shift scale to 0 ppm.
-
Instrumentation: ¹H and ¹³C NMR spectra would be acquired on a high-field NMR spectrometer, typically operating at a frequency of 300 MHz or higher for protons.
-
¹H NMR Acquisition: A standard one-dimensional proton NMR experiment would be performed. Key parameters include the spectral width, acquisition time, relaxation delay, and the number of scans to be averaged to achieve an adequate signal-to-noise ratio.
-
¹³C NMR Acquisition: A one-dimensional carbon NMR experiment, often with proton decoupling to simplify the spectrum to single lines for each unique carbon, would be conducted. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans is typically required compared to ¹H NMR.
Infrared (IR) Spectroscopy
-
Sample Preparation: For a liquid sample like this compound, a thin film would be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).
-
Instrumentation: The spectrum would be recorded using a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: A background spectrum of the clean salt plates is first recorded. The sample is then placed in the instrument's beam path, and the sample spectrum is acquired. The instrument software automatically subtracts the background spectrum to produce the final IR spectrum of the compound. The typical spectral range is 4000-400 cm⁻¹.
Mass Spectrometry (MS)
-
Sample Introduction: The sample would be introduced into the mass spectrometer, typically via direct injection or through a gas chromatograph (GC-MS) for volatile compounds.
-
Ionization: Electron Impact (EI) ionization is a common method for this type of molecule. In EI, the sample is bombarded with a high-energy electron beam, causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a chemical compound.
Caption: Workflow for Synthesis and Spectroscopic Analysis.
An In-depth Technical Guide on the Electrophilic Nature of 2,2-Dibromobutanal
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2-Dibromobutanal is a reactive organic compound characterized by a butanal backbone with two bromine atoms substituted at the alpha position relative to the carbonyl group. This arrangement of functional groups imparts a significant electrophilic character to the molecule, making it a versatile reagent in organic synthesis, particularly for the construction of heterocyclic scaffolds of interest in medicinal chemistry and drug development. The presence of the gem-dibromo group strongly influences the reactivity of the adjacent aldehydic carbonyl, creating multiple sites susceptible to nucleophilic attack. This guide provides a comprehensive overview of the electrophilic nature of this compound, detailing its reactive centers, expected reaction pathways with various nucleophiles, and experimental considerations for its use in synthesis.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for its handling, reaction setup, and purification.
| Property | Value | Reference |
| Molecular Formula | C₄H₆Br₂O | [1][2] |
| Molecular Weight | 229.90 g/mol | [1][2] |
| CAS Number | 57024-76-7 | [1][2] |
| Appearance | Not available | |
| Boiling Point | Not available | [3] |
| Melting Point | Not available | [3] |
| Density | Not available | [3] |
| Solubility | Not available | [3] |
| LogP | 2.08 - 2.1 | [2][4] |
| Topological Polar Surface Area | 17.1 Ų | [1][2] |
Electrophilic Nature and Reactive Sites
The electrophilicity of this compound is primarily attributed to two key features: the carbonyl group and the gem-dibromo substituted α-carbon.
-
Carbonyl Carbon: The carbonyl carbon is inherently electrophilic due to the polarization of the carbon-oxygen double bond. The two electron-withdrawing bromine atoms at the adjacent α-position further enhance this electrophilicity through a negative inductive effect (-I effect), making the carbonyl carbon a prime target for nucleophilic addition reactions.
-
Alpha-Carbon: The α-carbon, bearing two bromine atoms, is also an electrophilic center. Bromine is a good leaving group, and this carbon is susceptible to nucleophilic substitution reactions.
The interplay of these two electrophilic sites allows for a range of reactions, including nucleophilic additions to the carbonyl, substitutions at the α-carbon, and cyclization reactions where both sites are involved.
Reactions with Nucleophiles: Heterocycle Synthesis
A significant application of α,α-dihaloaldehydes like this compound is in the synthesis of heterocyclic compounds. The dual electrophilic nature of the molecule allows for the formation of various ring systems upon reaction with dinucleophiles. A prominent example is the Hantzsch thiazole synthesis.
Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis involves the reaction of an α-halocarbonyl compound with a thioamide or thiourea to form a thiazole ring.[5] this compound, as an α,α-dihaloaldehyde, is a suitable substrate for this reaction, leading to the formation of 2-aminothiazole derivatives which are prevalent in many biologically active compounds.[5]
The general mechanism involves an initial nucleophilic attack of the sulfur atom of the thiourea on the α-carbon of the haloaldehyde, followed by an intramolecular cyclization and dehydration.
Caption: Generalized workflow for the Hantzsch synthesis of a 2-aminothiazole derivative from this compound.
Experimental Protocols
Synthesis of 2-Amino-1,3-thiazole Derivatives (Adapted from Hantzsch Synthesis)
This protocol outlines the general procedure for the synthesis of 2-aminothiazoles from an α,α-dihaloaldehyde and thiourea.[6]
Materials:
-
This compound
-
Thiourea
-
Ethanol (or other suitable solvent)
-
Sodium bicarbonate (for workup)
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate (for drying)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiourea (1.0 equivalent) in ethanol.
-
Addition of Aldehyde: To the stirred solution, add this compound (1.0 equivalent) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the product with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. The solvent is then removed under reduced pressure, and the crude product can be purified by column chromatography or recrystallization.
Quantitative Data (Representative):
While specific yield data for the reaction of this compound is not available, similar reactions with α-haloketones in Hantzsch thiazole synthesis are reported to give good yields.[5]
| Reactant 1 | Reactant 2 | Product | Reported Yield | Reference |
| α-haloketone | Thioamide | 2-Aminothiazole derivative | Good | [5] |
Spectroscopic Characterization
The structure of this compound and its reaction products can be confirmed using various spectroscopic techniques.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands for the following functional groups:
-
C=O stretch (aldehyde): A strong absorption band in the region of 1720-1740 cm⁻¹.
-
C-H stretch (aldehyde): Two weak bands around 2820 cm⁻¹ and 2720 cm⁻¹.
-
C-Br stretch: Absorptions in the fingerprint region, typically below 800 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum would provide information on the different types of protons and their connectivity. The aldehydic proton is expected to appear as a singlet in the downfield region (around 9-10 ppm). The ethyl group protons would show characteristic splitting patterns (a quartet for the CH₂ and a triplet for the CH₃).
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbonyl carbon, the α-carbon bearing the bromine atoms, and the two carbons of the ethyl group.
Applications in Drug Development
While no specific applications of this compound in drug development were identified in the literature search, its potential as a building block for heterocyclic compounds is significant. Thiazole-containing molecules, which can be synthesized from this compound, exhibit a wide range of biological activities and are found in numerous approved drugs. The ability to introduce substituents onto the thiazole ring through the use of substituted thioamides or further functionalization of the initial product makes this synthetic route attractive for creating libraries of compounds for drug discovery screening.
Conclusion
This compound is a highly electrophilic compound with significant potential as a synthetic intermediate, particularly in the construction of heterocyclic systems. Its reactivity is dominated by the electrophilic carbonyl carbon and the α-carbon, allowing for a variety of nucleophilic addition and substitution reactions. The Hantzsch thiazole synthesis serves as a prime example of its utility in generating scaffolds of medicinal importance. Further research into the specific reaction conditions and quantitative outcomes for this compound is warranted to fully exploit its synthetic potential in drug discovery and development.
Caption: Electrophilic sites in this compound susceptible to nucleophilic attack.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. CN104262121A - Method for synthesizing 1,3-dibromo-2,2-dimethoxy propane - Google Patents [patents.google.com]
- 3. 2,3-Dibromobutanal | C4H6Br2O | CID 170855 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. This compound | C4H6Br2O | CID 12808031 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. gauthmath.com [gauthmath.com]
An In-depth Technical Guide on the Reactivity of the Aldehyde Group in 2,2-Dibromobutanal
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,2-Dibromobutanal is a reactive organic compound characterized by the presence of a sterically hindered and electronically modified aldehyde group. The gem-dibromo substitution at the α-carbon significantly influences the reactivity of the carbonyl center, creating a unique chemical profile that is of considerable interest in synthetic chemistry and drug development. This technical guide provides a comprehensive analysis of the reactivity of the aldehyde group in this compound, detailing its synthesis, key reactions, and the mechanistic principles that govern its chemical behavior. This document summarizes key quantitative data in structured tables, provides detailed experimental protocols for significant transformations, and includes visual diagrams to elucidate reaction pathways and experimental workflows.
Introduction
Aldehydes are a cornerstone of organic synthesis, prized for their versatility in forming carbon-carbon and carbon-heteroatom bonds. The reactivity of an aldehyde is intrinsically linked to the electronic and steric environment surrounding the carbonyl group. In the case of this compound, the presence of two bulky and electron-withdrawing bromine atoms at the adjacent carbon atom introduces significant electronic and steric effects. These effects modulate the electrophilicity of the carbonyl carbon and influence the trajectory of nucleophilic attack, leading to distinct reactivity patterns compared to unsubstituted aldehydes. Understanding these nuances is critical for the effective utilization of this compound as a synthetic intermediate.
Synthesis of this compound
The primary route for the synthesis of this compound is through the α-halogenation of butanal. This reaction typically proceeds under acidic conditions, where the enol form of the aldehyde reacts with molecular bromine.
General Experimental Protocol: Acid-Catalyzed Bromination of Butanal
Materials:
-
Butanal
-
Bromine
-
Acetic acid (glacial)
-
Sodium bicarbonate solution (saturated)
-
Magnesium sulfate (anhydrous)
-
Dichloromethane
Procedure:
-
A solution of butanal in glacial acetic acid is prepared in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, and cooled in an ice bath.
-
A solution of bromine in glacial acetic acid is added dropwise to the stirred butanal solution. The reaction is monitored for the disappearance of the bromine color.
-
After the addition is complete, the reaction mixture is stirred at room temperature for a specified period.
-
The mixture is then poured into water and extracted with dichloromethane.
-
The organic layer is washed with a saturated sodium bicarbonate solution to neutralize the acetic acid, followed by a wash with water.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude this compound.
-
Purification is typically achieved by distillation under reduced pressure.
Reactivity of the Aldehyde Group
The reactivity of the aldehyde group in this compound is dominated by nucleophilic addition reactions. However, the gem-dibromo substituents introduce significant steric hindrance and electronic withdrawal, which can affect reaction rates and equilibria.
Nucleophilic Addition Reactions
Nucleophilic addition to the carbonyl group is a characteristic reaction of aldehydes.[1] The partially positive carbonyl carbon is attacked by a nucleophile, leading to the formation of a tetrahedral intermediate.
The aldehyde group can be readily reduced to a primary alcohol.
-
Reaction: C₂H₅C(Br)₂CHO + [H] → C₂H₅C(Br)₂CH₂OH
-
Typical Reducing Agents: Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄).[2]
Experimental Protocol: Reduction with Sodium Borohydride
Materials:
-
This compound
-
Sodium borohydride
-
Methanol
-
Hydrochloric acid (1 M)
-
Diethyl ether
Procedure:
-
This compound is dissolved in methanol in a flask and cooled in an ice bath.
-
Sodium borohydride is added portion-wise to the stirred solution.
-
The reaction is monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, the mixture is quenched by the slow addition of 1 M hydrochloric acid until the pH is acidic.
-
The mixture is extracted with diethyl ether.
-
The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield 2,2-dibromobutan-1-ol.[3]
The addition of organometallic reagents like Grignard reagents or organolithium compounds to the aldehyde group is a powerful method for forming carbon-carbon bonds.
-
Reaction with a Grignard Reagent (R-MgX): C₂H₅C(Br)₂CHO + R-MgX → C₂H₅C(Br)₂CH(OMgX)R → C₂H₅C(Br)₂CH(OH)R
Experimental Protocol: Reaction with Methylmagnesium Bromide
Materials:
-
This compound
-
Methylmagnesium bromide (in diethyl ether)
-
Anhydrous diethyl ether
-
Saturated ammonium chloride solution
Procedure:
-
A solution of this compound in anhydrous diethyl ether is cooled to 0 °C in a three-necked flask under an inert atmosphere.
-
Methylmagnesium bromide solution is added dropwise with vigorous stirring.
-
The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The layers are separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed to yield the secondary alcohol.
Oxidation to 2,2-Dibromobutanoic Acid
The aldehyde group can be oxidized to a carboxylic acid using various oxidizing agents.
-
Reaction: C₂H₅C(Br)₂CHO + [O] → C₂H₅C(Br)₂COOH
-
Typical Oxidizing Agents: Potassium permanganate (KMnO₄), Jones reagent (CrO₃/H₂SO₄), Tollens' reagent.[2]
Experimental Protocol: Oxidation with Potassium Permanganate
Materials:
-
This compound
-
Potassium permanganate
-
Sodium hydroxide
-
Sulfuric acid (dilute)
-
Sodium bisulfite
-
Diethyl ether
Procedure:
-
A solution of this compound is suspended in a basic aqueous solution.
-
A solution of potassium permanganate is added dropwise at a controlled temperature (e.g., 0-10 °C).
-
The reaction is stirred until the purple color of the permanganate has disappeared.
-
The manganese dioxide precipitate is removed by filtration.
-
The filtrate is acidified with dilute sulfuric acid. If excess permanganate is present, it can be quenched with sodium bisulfite.
-
The aqueous solution is extracted with diethyl ether.
-
The organic extracts are dried over anhydrous sodium sulfate, and the solvent is evaporated to yield 2,2-dibromobutanoic acid.
Quantitative Data Summary
The following table summarizes key physicochemical properties of this compound and its direct reaction products.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) | CAS Number |
| This compound | C₄H₆Br₂O | 229.90 | ~150[2] | 1.78[2] | 57024-76-7[4][5] |
| 2,2-Dibromobutan-1-ol | C₄H₈Br₂O | 231.91 | - | - | 101644912[3] |
| 2,2-Dibromobutanoic Acid | C₄H₆Br₂O₂ | 245.90 | - | - | - |
Mechanistic Considerations and Visualizations
The reactivity of this compound is governed by established mechanistic principles of carbonyl chemistry. The following diagrams, rendered in DOT language, illustrate key reaction pathways.
Caption: Generalized mechanism of nucleophilic addition to this compound.
Caption: Key oxidation and reduction reactions of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Conclusion
The aldehyde group in this compound exhibits a rich and synthetically useful reactivity profile. While it undergoes the canonical reactions of aldehydes, such as nucleophilic addition, oxidation, and reduction, the rates and outcomes of these reactions are modulated by the steric bulk and electron-withdrawing nature of the gem-dibromo substituents. The detailed protocols and mechanistic insights provided in this guide are intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required to effectively harness the synthetic potential of this versatile building block. Further investigation into the kinetics and stereochemical control of its reactions will undoubtedly continue to expand its utility in the synthesis of complex molecular architectures.
References
- 1. Nucleophilic addition - Wikipedia [en.wikipedia.org]
- 2. Buy this compound (EVT-1649893) | 57024-76-7 [evitachem.com]
- 3. 2,2-Dibromobutan-1-ol | C4H8Br2O | CID 101644912 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. This compound | C4H6Br2O | CID 12808031 - PubChem [pubchem.ncbi.nlm.nih.gov]
Navigating the Stability and Storage of 2,2-Dibromobutanal: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,2-Dibromobutanal, a halogenated aldehyde, presents unique challenges in its handling and storage due to its inherent reactivity. Understanding the factors that influence its stability is paramount for ensuring its integrity in research and development applications. This technical guide provides a comprehensive overview of the known stability profile of this compound, recommended storage conditions, and potential degradation pathways. While specific quantitative stability data for this compound is not extensively published, this guide extrapolates from the known chemistry of α-halogenated aldehydes and ketones to provide a framework for its stable management. Furthermore, it outlines a general experimental protocol for conducting stability assessments to generate in-house data.
Chemical Profile and Inherent Reactivity
This compound possesses a reactive aldehyde functional group and two bromine atoms on the alpha-carbon. This structure contributes to its potential for instability through several chemical pathways. The presence of α-halogens makes the aldehydic proton acidic and susceptible to enolization, which can be a prelude to further reactions.
Key Structural Features:
-
Aldehyde Group: Prone to oxidation, polymerization, and nucleophilic attack.
-
α,α-Dibromo Substitution: Increases the electrophilicity of the carbonyl carbon and influences the reactivity of the molecule. This substitution pattern makes the compound a potential precursor for the synthesis of α,β-unsaturated carbonyls through dehydrobromination.[1][2][3][4]
Recommended Storage and Handling Conditions
Based on available safety data sheets and the general handling of reactive aldehydes, the following conditions are recommended to maximize the shelf-life of this compound.[5]
| Parameter | Recommended Condition | Rationale |
| Temperature | Store in a cool place. | Reduces the rate of potential degradation reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen). | Minimizes oxidation of the aldehyde group. |
| Light Exposure | Store in the dark, in an amber vial. | Protects against light-induced degradation. |
| Moisture | Keep container tightly closed in a dry place. | Prevents hydrolysis and potential side reactions. |
| Ventilation | Store in a well-ventilated place.[5] | Ensures safe dispersal of any potential vapors. |
Handling Precautions:
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[5]
-
Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[5]
-
Avoid contact with skin and eyes.[5]
-
Keep away from heat, sparks, and open flames.
Potential Degradation Pathways
While specific degradation pathways for this compound are not extensively documented, the chemistry of similar α-halogenated carbonyl compounds suggests several potential routes of decomposition.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 22.3 Alpha Halogenation of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. fiveable.me [fiveable.me]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. This compound - Safety Data Sheet [chemicalbook.com]
2,2-Dibromobutanal: A Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended as a technical guide for trained professionals in research and development. The information provided for 2,2-Dibromobutanal is based on limited available data and inferences drawn from structurally similar compounds. A comprehensive risk assessment should be conducted before handling this chemical.
Introduction
This compound is a halogenated aldehyde of interest in synthetic organic chemistry. Due to the limited availability of specific safety and toxicological data for this compound, this guide provides a summary of known information and extrapolates potential hazards and handling procedures based on analogous compounds. All personnel handling this substance must be thoroughly trained in handling hazardous materials and should consult the most current Safety Data Sheet (SDS) if available.
Hazard Identification and Classification
Specific GHS classification for this compound is not widely available. However, based on its structure as a dibrominated aldehyde, it should be handled as a hazardous substance with the potential for significant health effects. The following table summarizes the known and inferred hazard classifications.
Table 1: GHS Hazard Classification
| Hazard Class | Classification (Inferred) | Notes |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed. Based on data for 2,3-dibromobutane.[1] |
| Acute Toxicity, Dermal | Category 4 | Harmful in contact with skin. Based on data for 2,3-dibromobutane.[1] |
| Acute Toxicity, Inhalation | Category 4 | Harmful if inhaled. Based on data for 2,3-dibromobutane.[1] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation. Based on data for 2,3-dibromobutane and general properties of aldehydes.[1][2] |
| Serious Eye Damage/Irritation | Category 2A | Causes serious eye irritation. Based on data for 2,3-dibromobutane.[1] |
| Specific Target Organ Toxicity | Category 3 | May cause respiratory irritation. Based on data for 2,3-dibromobutane.[1] |
Physical and Chemical Properties
Quantitative experimental data for this compound is scarce. The following table includes available data and computed properties.
Table 2: Physical and Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 57024-76-7 | ChemicalBook |
| Molecular Formula | C4H6Br2O | ChemicalBook |
| Molecular Weight | 229.9 g/mol | ChemicalBook |
| Boiling Point | 53 °C at 13 Torr | ChemicalBook |
| Density | 1.943 ± 0.06 g/cm³ (Predicted) | ChemicalBook |
Toxicological Information
No specific toxicological studies (e.g., LD50, LC50) for this compound were found in the public domain. Aldehydes, in general, are reactive electrophiles that can be cytotoxic.[2] Halogenated organic compounds can also present significant health risks. Therefore, exposure should be minimized.
Table 3: Toxicological Data of Structurally Similar Compounds
| Compound | LD50/LC50 | Species | Route | Source |
| 2-Bromobutane | LC50: 28.97 mg/l - 96 h | Fish | Aquatic | CDH Fine Chemical[3] |
| Bromoacetaldehyde diethyl acetal | LD50: Not specified | Not specified | Oral | Fisher Scientific[4] |
| Bromoacetaldehyde diethyl acetal | LC50: Not specified | Not specified | Inhalation | Fisher Scientific[4] |
Experimental Protocols: Safe Handling and Storage
Given the potential hazards, stringent safety protocols must be followed when handling this compound.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense.
-
Eye Protection: Chemical safety goggles and a full-face shield are mandatory.[2]
-
Hand Protection: Wear butyl rubber or nitrile gloves.[2] Latex gloves are not suitable.[2] Regularly inspect gloves for signs of degradation or puncture.
-
Skin and Body Protection: A flame-retardant lab coat and appropriate chemical-resistant apron should be worn. Ensure full-length pants and closed-toe shoes are worn.[5]
-
Respiratory Protection: All work should be conducted in a certified chemical fume hood.[5] If there is a risk of exposure outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is required.[2]
Engineering Controls
-
Ventilation: Work exclusively in a well-ventilated laboratory with a certified chemical fume hood.[5]
-
Safety Equipment: An emergency eyewash station and safety shower must be readily accessible.[6]
Handling Procedures
-
Preparation: Before starting any work, ensure all necessary PPE is donned correctly and safety equipment is functional.
-
Dispensing: Handle this compound in a fume hood. Use non-sparking tools and ground all equipment to prevent static discharge.[7]
-
Heating: Avoid heating the compound. If heating is necessary, use a well-controlled heating mantle and ensure adequate ventilation.
-
Housekeeping: Keep the work area clean and tidy. Clean up any spills immediately following the procedures outlined in Section 6.0.
Storage Procedures
-
Container: Store in a tightly closed, properly labeled container.
-
Location: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.[8]
-
Segregation: Store away from heat, sparks, and open flames.[8]
Emergency Procedures
Spill Response
-
Small Spills:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection.
-
Contain the spill using an inert absorbent material (e.g., vermiculite, sand).
-
Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
-
Large Spills:
-
Evacuate the laboratory and alert others.
-
Activate the fire alarm if there is a risk of fire.
-
Contact your institution's emergency response team.
-
First Aid Measures
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8]
-
Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[2]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[8]
Visualization of Safety Procedures
The following diagrams illustrate the logical workflow for handling and emergency response.
Caption: Standard Handling Workflow for this compound.
References
- 1. 2,3-Dibromobutane | C4H8Br2 | CID 21508 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. homework.study.com [homework.study.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. fishersci.es [fishersci.es]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 7. 2-Bromobutane SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 8. fishersci.com [fishersci.com]
Solubility of 2,2-Dibromobutanal in Organic Solvents: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
2,2-Dibromobutanal is a halogenated aldehyde that serves as a potential building block in organic synthesis. The efficiency of its use in reaction chemistry, purification, and formulation is critically dependent on its solubility in various organic solvents. A comprehensive understanding of its solubility profile allows for the optimization of process parameters, leading to improved yields, purity, and reproducibility in research and development settings.
This technical guide provides an overview of the physicochemical properties of this compound, a qualitative assessment of its expected solubility, and detailed experimental protocols for the quantitative determination of its solubility. Due to a lack of publicly available quantitative data, this document serves as a foundational resource and a methodological guide for researchers to establish these parameters in their own laboratory settings.
Physicochemical Properties of this compound
A foundational understanding of the physical and chemical properties of this compound is essential for predicting its solubility behavior.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 57024-76-7 | [1][2][3] |
| Molecular Formula | C₄H₆Br₂O | [1][2][3] |
| Molecular Weight | 229.90 g/mol | [1] |
| Canonical SMILES | CCC(C=O)(Br)Br | [1] |
| Topological Polar Surface Area | 17.1 Ų | [1][3] |
| XLogP3-AA | 2.1 | [1][3] |
| Boiling/Melting Point | No data available | [4] |
| Density | No data available | [4] |
Qualitative Solubility Profile
-
High Solubility Expected: In polar aprotic solvents such as acetone, ethyl acetate, tetrahydrofuran (THF), and dichloromethane (DCM), which can engage in dipole-dipole interactions.
-
Moderate Solubility Expected: In polar protic solvents like ethanol and methanol. While the aldehyde can act as a hydrogen bond acceptor, it lacks donor capabilities, which may limit its miscibility compared to smaller alcohols.
-
Low Solubility Expected: In nonpolar solvents such as hexane, cyclohexane, and toluene, where the polar functional groups would hinder dissolution.
Quantitative Solubility Data
Quantitative solubility data is crucial for precise experimental design. The following tables are provided as templates for researchers to populate with experimentally determined values.
Table 1: Solubility of this compound in Common Organic Solvents at 25°C (298.15 K)
| Solvent | Chemical Formula | Solubility ( g/100 mL) | Molarity (mol/L) |
| Dichloromethane | CH₂Cl₂ | [Data Not Available] | [Data Not Available] |
| Acetone | C₃H₆O | [Data Not Available] | [Data Not Available] |
| Ethyl Acetate | C₄H₈O₂ | [Data Not Available] | [Data Not Available] |
| Tetrahydrofuran | C₄H₈O | [Data Not Available] | [Data Not Available] |
| Acetonitrile | CH₃CN | [Data Not Available] | [Data Not Available] |
| Ethanol | C₂H₅OH | [Data Not Available] | [Data Not Available] |
| Toluene | C₇H₈ | [Data Not Available] | [Data Not Available] |
| n-Hexane | C₆H₁₄ | [Data Not Available] | [Data Not Available] |
Table 2: Temperature Dependence of this compound Solubility in Selected Solvents
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molarity (mol/L) |
| [e.g., Ethyl Acetate] | 0 | [Data Not Available] | [Data Not Available] |
| 25 | [Data Not Available] | [Data Not Available] | |
| 50 | [Data Not Available] | [Data Not Available] | |
| [e.g., Ethanol] | 0 | [Data Not Available] | [Data Not Available] |
| 25 | [Data Not Available] | [Data Not Available] | |
| 50 | [Data Not Available] | [Data Not Available] |
Experimental Protocols
To address the absence of quantitative data, the following protocol outlines a robust method for determining the solubility of this compound based on the widely accepted isothermal equilibrium (shake-flask) method.[5]
General Experimental Workflow
The overall process for determining solubility involves creating a saturated solution, separating the dissolved and undissolved portions, and quantifying the concentration of the solute in the solution.
Caption: General workflow for solubility determination.
Detailed Gravimetric Method
This method is straightforward and relies on the mass of the solute after solvent evaporation.
-
Preparation : Add an excess amount of this compound (ensuring solid is visible) to a vial containing a precisely measured volume (e.g., 5.0 mL) of the chosen organic solvent.
-
Equilibration : Seal the vial and place it in a shaker bath set to a constant temperature (e.g., 25.0 °C). Agitate the mixture for at least 24 hours to ensure equilibrium is reached.[5]
-
Phase Separation : Remove the vial from the shaker and allow it to stand at the same constant temperature for several hours. To ensure complete separation of the solid, centrifuge the vial. Alternatively, filter the solution through a syringe filter (e.g., 0.45 µm PTFE) into a clean vial.
-
Quantification : Carefully transfer a precise volume of the clear supernatant (e.g., 1.00 mL) into a pre-weighed, dry vial.
-
Evaporation : Remove the solvent under a gentle stream of nitrogen or using a rotary evaporator. Ensure the residue is completely dry by placing it in a vacuum oven at a mild temperature until a constant weight is achieved.
-
Calculation : Weigh the vial containing the dry residue. The difference between this mass and the initial mass of the vial is the mass of dissolved this compound. Calculate the solubility in g/100 mL.
Chromatographic Method (GC or HPLC)
This method is highly accurate and suitable for volatile or thermally stable compounds.
-
Saturated Solution Preparation : Prepare a saturated solution as described in steps 1-3 of the gravimetric method.
-
Calibration Curve : Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Analyze these standards using a suitable chromatographic method (e.g., Gas Chromatography with a Flame Ionization Detector, GC-FID) to generate a calibration curve of peak area versus concentration.
-
Sample Analysis : Take a precise aliquot of the clear supernatant and dilute it with the solvent to a concentration that falls within the linear range of the calibration curve.
-
Quantification : Inject the diluted sample into the chromatograph and record the peak area. Use the calibration curve to determine the concentration of the diluted sample.
-
Calculation : Multiply the determined concentration by the dilution factor to calculate the original concentration in the saturated solution, which represents the solubility.
Factors Influencing Solubility
Several key factors govern the solubility of a solute in a given solvent. Understanding these relationships is crucial for solvent selection and process optimization.
Caption: Key factors influencing the solubility of a compound.
-
Temperature : The solubility of most solid organic compounds in liquid solvents increases with temperature.[5] This relationship is important for techniques like recrystallization.
-
Polarity : The "like dissolves like" rule is the most important guiding principle.[5][6] Polar solutes dissolve best in polar solvents, and nonpolar solutes in nonpolar solvents. The mixed polarity of this compound suggests it will be most soluble in solvents of intermediate to high polarity.
-
Intermolecular Forces : The specific interactions between the solute and solvent molecules (e.g., dipole-dipole forces, London dispersion forces) determine the energetics of dissolution. Effective solvation occurs when the solute-solvent interactions overcome the solute-solute and solvent-solvent interactions.
Relevance in Synthesis and Drug Development
A well-characterized solubility profile is essential for:
-
Reaction Design : Choosing a solvent that dissolves all reactants to ensure a homogeneous reaction mixture, which can improve reaction rates and yields.
-
Purification : Developing effective crystallization or chromatographic purification methods by selecting appropriate solvent systems.
-
Drug Discovery : In medicinal chemistry, solubility is a critical parameter affecting the formulation and bioavailability of active pharmaceutical ingredients (APIs). Understanding the solubility of synthetic intermediates is a key step in process development.
Caption: A plausible synthetic route to this compound.
References
Enolization of 2,2-Dibromobutanal Under Acidic Conditions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the acid-catalyzed enolization of 2,2-dibromobutanal. While specific quantitative kinetic and thermodynamic data for this particular substituted aldehyde are not extensively available in the public domain, this document extrapolates from established principles of physical organic chemistry to describe the reaction mechanism, expected kinetic and thermodynamic considerations, and general experimental approaches. The presence of two electron-withdrawing bromine atoms at the α-position significantly influences the electronic properties of the carbonyl group and the acidity of the α-hydrogen, thereby affecting the enolization process. This guide is intended to serve as a foundational resource for researchers working with α,α-dihaloaldehydes in synthetic and medicinal chemistry.
Introduction
The enolization of aldehydes and ketones is a fundamental reaction in organic chemistry, serving as a critical step in a wide array of synthetic transformations, including halogenation, alkylation, and aldol reactions.[1][2][3] The formation of an enol tautomer from a carbonyl compound can be catalyzed by either acid or base.[4] Under acidic conditions, the reaction proceeds through a distinct mechanistic pathway involving the protonation of the carbonyl oxygen, which enhances the acidity of the α-hydrogen and facilitates its removal.[4][5]
This compound is a halogenated aldehyde with potential applications as an intermediate in organic synthesis.[1] The presence of two bromine atoms on the α-carbon introduces significant electronic effects that are expected to influence its reactivity, particularly in reactions involving the α-position, such as enolization. Understanding the acid-catalyzed enolization of this substrate is crucial for controlling its reactivity and designing synthetic routes that leverage its unique structural features.
The Mechanism of Acid-Catalyzed Enolization
The acid-catalyzed enolization of an aldehyde, including this compound, proceeds through a two-step mechanism:
-
Protonation of the Carbonyl Oxygen: The reaction is initiated by the rapid and reversible protonation of the carbonyl oxygen by an acid catalyst (H-A). This step forms a resonance-stabilized oxonium ion, which significantly increases the electrophilicity of the carbonyl carbon and, more importantly for enolization, enhances the acidity of the α-hydrogens.[4][6]
-
Deprotonation at the α-Carbon: A weak base, typically the conjugate base of the acid catalyst (A⁻) or a solvent molecule (e.g., water), removes a proton from the α-carbon. This deprotonation is the rate-determining step of the overall enolization process.[4][6][7] The electrons from the C-H bond then form a C=C double bond, and the positive charge on the oxygen is neutralized, resulting in the formation of the enol tautomer, 2,2-dibromo-1-buten-1-ol.
The overall transformation is an equilibrium between the keto and enol tautomers. For most simple aldehydes and ketones, the equilibrium lies heavily in favor of the keto form due to the greater thermodynamic stability of the C=O double bond compared to the C=C double bond.
Influence of α,α-Dibromo Substitution
The two electron-withdrawing bromine atoms at the α-position of this compound are expected to have a pronounced effect on the enolization process:
-
Increased Acidity of the α-Hydrogen: The inductive effect of the two bromine atoms will significantly increase the acidity of the remaining α-hydrogen. This is because the electron-withdrawing nature of the halogens stabilizes the partial negative charge that develops on the α-carbon in the transition state of the deprotonation step.
-
Rate of Enolization: The increased acidity of the α-hydrogen is expected to accelerate the rate-determining deprotonation step, leading to a faster rate of enolization compared to the non-halogenated analogue, butanal.
-
Enol Stability: The stability of the resulting enol, 2,2-dibromo-1-buten-1-ol, is a subject of competing effects. The electron-withdrawing bromine atoms can destabilize the electron-rich C=C double bond of the enol. However, potential hyperconjugative interactions and other electronic factors might play a role. The precise impact on the keto-enol equilibrium constant would require experimental determination.
Quantitative Data
| Compound | Acid Catalyst | Temperature (°C) | Rate Constant (k) (M⁻¹s⁻¹) | Keto-Enol Equilibrium Constant (Kenol) |
| Butanal (Literature) | HCl | 25 | ~10⁻⁴ | ~10⁻⁶ |
| This compound (Hypothetical) | HCl | 25 | > 10⁻⁴ | Likely < 10⁻⁶ |
Note: The rate constant for this compound is expected to be higher due to the increased acidity of the α-hydrogen. The keto-enol equilibrium constant is hypothesized to be smaller, favoring the keto form even more strongly, due to the destabilizing effect of the electron-withdrawing bromine atoms on the enol's double bond.
Experimental Protocols
While specific protocols for the enolization of this compound are not detailed in the literature, a general methodology for studying acid-catalyzed enolization kinetics can be adapted. A common and effective method is through deuterium exchange , which can be monitored by Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry.[6][7][8]
General Protocol for Deuterium Exchange Study
Objective: To determine the rate of acid-catalyzed enolization of this compound by monitoring the exchange of the α-hydrogen for deuterium.
Materials:
-
This compound
-
Deuterium oxide (D₂O)
-
Deuterated acid catalyst (e.g., DCl in D₂O or deuterated acetic acid)
-
Anhydrous, aprotic solvent (e.g., deuterated chloroform, CDCl₃)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Sample Preparation: A solution of this compound is prepared in an appropriate deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Initiation of Reaction: A known concentration of the deuterated acid catalyst in D₂O is added to the NMR tube. The reaction is initiated upon addition, and the time is recorded.
-
NMR Monitoring: ¹H NMR spectra are acquired at regular time intervals. The disappearance of the signal corresponding to the α-hydrogen and the potential appearance of a new signal for the exchanged proton in the aqueous layer are monitored.
-
Data Analysis: The integration of the α-hydrogen signal relative to a non-exchangeable internal standard is used to determine the concentration of the non-deuterated aldehyde over time. This data can then be used to calculate the rate constant for the enolization reaction.
Conclusion
The acid-catalyzed enolization of this compound is a mechanistically well-understood process that is significantly influenced by the electronic effects of the α,α-dibromo substituents. The presence of these electron-withdrawing groups is expected to increase the rate of enolization compared to non-halogenated aldehydes. While specific quantitative data for this compound is lacking in the current literature, the experimental protocols outlined in this guide provide a clear path for future research to elucidate the precise kinetics and thermodynamics of this reaction. Such data would be invaluable for the rational design of synthetic strategies involving this compound and other α,α-dihaloaldehydes, particularly in the context of drug development and complex molecule synthesis.
References
- 1. Alpha Halogenation of Enols and Enolates - Chemistry Steps [chemistrysteps.com]
- 2. fiveable.me [fiveable.me]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. mdpi.com [mdpi.com]
Methodological & Application
The Versatility of 2,2-Dibromobutanal in the Synthesis of Novel Heterocyclic Scaffolds
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2,2-Dibromobutanal is a reactive synthetic building block with significant potential in the construction of diverse heterocyclic frameworks. Its gem-dibromo functionality, coupled with an aldehyde group, offers multiple reaction sites for cyclization and functionalization, making it a valuable precursor for generating novel molecular architectures for drug discovery and materials science. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key heterocyclic systems, including thiazoles, imidazo[1,2-a]pyridines, and pyrazoles. The protocols are based on established methodologies for analogous gem-dihaloaldehydes and α-halo carbonyl compounds.
I. Synthesis of 2-Amino-4-ethylthiazoles via Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a cornerstone reaction in heterocyclic chemistry, involving the condensation of an α-halocarbonyl compound with a thioamide or thiourea. This compound serves as an effective α-halocarbonyl equivalent for the synthesis of 2-amino-4-ethylthiazoles, which are important scaffolds in medicinal chemistry.
Reaction Principle: The reaction proceeds through an initial nucleophilic attack by the sulfur atom of thiourea on the carbon bearing the two bromine atoms. This is followed by an intramolecular condensation between the aldehyde and the amino group of the thiourea intermediate. Subsequent dehydration and elimination of HBr lead to the formation of the aromatic thiazole ring.
Experimental Protocol (Proposed):
Materials:
-
This compound
-
Thiourea
-
Ethanol
-
Sodium Bicarbonate (NaHCO₃)
-
Deionized Water
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in ethanol (30 mL).
-
Add thiourea (1.2 eq) to the solution.
-
Heat the reaction mixture to reflux (approximately 78 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature.
-
Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure 2-amino-4-ethylthiazole.
Quantitative Data Summary (Representative): The following table summarizes typical reaction conditions and yields for the Hantzsch thiazole synthesis based on analogous reactions with α-halocarbonyls.
| Starting Material (α-halocarbonyl) | Thio-partner | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 2-Bromoacetophenone | Thiourea | Methanol | 100 | 0.5 | >90 |
| Substituted Phenacyl Bromides | Thiourea | Ethanol | 78 | <1 | 85-95 |
| This compound (Proposed) | Thiourea | Ethanol | 78 | 2-4 | 70-85 (Estimated) |
Logical Relationship: Hantzsch Thiazole Synthesis Workflow
Caption: Workflow for the proposed Hantzsch synthesis of 2-amino-4-ethylthiazole.
II. Synthesis of 3-Bromo-2-ethyl-imidazo[1,2-a]pyridines
Imidazo[1,2-a]pyridines are a class of fused heterocyclic compounds with a wide range of biological activities. The reaction of 2-aminopyridines with α-halocarbonyl compounds is a common method for their synthesis. This compound can be utilized to directly synthesize 3-bromo-substituted imidazo[1,2-a]pyridines, which are valuable intermediates for further functionalization via cross-coupling reactions.
Reaction Principle: The synthesis is believed to proceed via an initial SN2 reaction between the nucleophilic ring nitrogen of 2-aminopyridine and one of the bromine atoms of this compound. This is followed by an intramolecular condensation between the exocyclic amino group and the aldehyde, leading to cyclization and subsequent aromatization to form the fused bicyclic system.
Experimental Protocol (Proposed):
Materials:
-
This compound
-
2-Aminopyridine
-
Absolute Ethanol
-
Sodium Bicarbonate (NaHCO₃)
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a solution of 2-aminopyridine (1.0 eq) in absolute ethanol (25 mL) in a round-bottom flask, add this compound (1.1 eq).
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion (typically 3-6 hours), cool the mixture to room temperature.
-
Carefully add a saturated aqueous solution of sodium bicarbonate to neutralize the reaction mixture.
-
Extract the product with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-bromo-2-ethyl-imidazo[1,2-a]pyridine.
Quantitative Data Summary (Representative): The following table summarizes typical reaction conditions and yields for the synthesis of substituted imidazo[1,2-a]pyridines based on analogous reactions with α-halocarbonyls.
| Starting Material (α-halocarbonyl) | Amine | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Ethyl Bromopyruvate | 2-Aminopyridine | Ethanol | Reflux | 2-4 | 80-90 |
| Phenacyl Bromide | 2-Aminopyridine | Acetone | Reflux | 1-3 | >90 |
| This compound (Proposed) | 2-Aminopyridine | Ethanol | Reflux | 3-6 | 65-80 (Estimated) |
Reaction Pathway: Synthesis of 3-Bromo-2-ethyl-imidazo[1,2-a]pyridine
Caption: Proposed synthetic pathway for 3-bromo-2-ethyl-imidazo[1,2-a]pyridine.
III. Synthesis of 4-Bromo-3-ethyl-1H-pyrazoles
Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. A common synthetic route involves the condensation of a 1,3-dicarbonyl compound with hydrazine. While this compound is not a 1,3-dicarbonyl, its reaction with hydrazine can be envisioned to proceed through an initial condensation to form a hydrazone, followed by an intramolecular cyclization and elimination to yield a pyrazole.
Reaction Principle: The proposed mechanism involves the initial formation of a hydrazone from the reaction of this compound and hydrazine. This is followed by an intramolecular nucleophilic attack of the second nitrogen of the hydrazine onto the carbon bearing the bromine atoms, leading to cyclization. Subsequent elimination of HBr and tautomerization would yield the aromatic pyrazole ring.
Experimental Protocol (Proposed):
Materials:
-
This compound
-
Hydrazine hydrate
-
Ethanol
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol (20 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add hydrazine hydrate (1.1 eq) to the cooled solution while stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1 hour.
-
Add triethylamine (2.0 eq) and heat the mixture to reflux for 4-8 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of ammonium chloride and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain 4-bromo-3-ethyl-1H-pyrazole.
Quantitative Data Summary (Representative): The following table provides estimated data based on general pyrazole syntheses.
| 1,3-Dicarbonyl Analog | Hydrazine Source | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| 1,1,3,3-Tetramethoxypropane | Hydrazine sulfate | Water/HCl | - | Reflux | 1 | 80-90 |
| Acetylacetone | Hydrazine hydrate | Ethanol | - | Reflux | 2 | >95 |
| This compound (Proposed) | Hydrazine hydrate | Ethanol | Triethylamine | Reflux | 4-8 | 50-70 (Estimated) |
Logical Flow: Pyrazole Synthesis from this compound
Application Notes and Protocols for the Synthesis of Pyrazoles from 2,2-Dibromobutanal
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This structural motif is a privileged scaffold in medicinal chemistry, appearing in a wide array of pharmaceuticals with diverse biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1] The versatile synthetic routes to pyrazoles allow for extensive functionalization, enabling the fine-tuning of their pharmacological profiles for drug discovery and development.
This document provides detailed application notes and a proposed two-step protocol for the synthesis of 4-ethylpyrazole from 2,2-dibromobutanal. The synthesis proceeds through an α,β-unsaturated aldehyde intermediate, which then undergoes a classic cyclocondensation reaction with hydrazine.
Proposed Synthetic Pathway
The synthesis of 4-ethylpyrazole from this compound is proposed to occur in two key steps. The first step involves the dehydrobromination of this compound to yield the α,β-unsaturated aldehyde, but-2-enal. The second step is the well-established cyclocondensation reaction of but-2-enal with hydrazine hydrate to form the target pyrazole.
Step 1: Dehydrobromination of this compound
2,2-DibromobutanalBut-2-enal
Step 2: Cyclocondensation to form 4-Ethylpyrazole
But-2-enalHydrazine
Applications
The synthesized 4-ethylpyrazole can serve as a valuable building block in the development of novel therapeutic agents. The pyrazole core is a key component in numerous approved drugs, and substituted pyrazoles are continuously being investigated for a range of applications:
-
Drug Discovery: As a scaffold for the synthesis of new chemical entities to be screened for various biological activities.
-
Agrochemicals: Pyrazole derivatives are also utilized in the development of herbicides and fungicides.
-
Material Science: Certain pyrazole compounds exhibit interesting photophysical properties and are explored in the context of materials science.
Experimental Protocols
Materials and Equipment:
-
This compound
-
Triethylamine (or another suitable non-nucleophilic base)
-
Anhydrous solvent (e.g., Tetrahydrofuran, Toluene)
-
Hydrazine hydrate
-
Ethanol
-
Hydrochloric acid (for neutralization)
-
Ethyl acetate (for extraction)
-
Brine solution
-
Anhydrous sodium sulfate
-
Round-bottom flasks, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Silica gel for column chromatography
Protocol 1: Proposed Synthesis of But-2-enal from this compound (Dehydrobromination)
This protocol is a proposed method based on general dehydrohalogenation principles. Optimization of reaction conditions may be necessary.
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (10 mmol) in 40 mL of an anhydrous solvent like THF or toluene.
-
Addition of Base: Slowly add triethylamine (22 mmol, 2.2 equivalents) to the solution at room temperature. The addition is exothermic, and cooling in an ice bath may be necessary to maintain the temperature below 30°C.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain this temperature for 6-12 hours.
-
Monitoring: Monitor the progress of the reaction by TLC using a suitable solvent system (e.g., hexane:ethyl acetate, 8:2). The disappearance of the starting material and the appearance of a new, less polar spot indicates product formation.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove the triethylammonium bromide salt.
-
Purification: Concentrate the filtrate under reduced pressure. The crude but-2-enal can be purified by distillation. Due to the volatility and reactivity of but-2-enal, it is often recommended to use it directly in the next step without extensive purification.
Protocol 2: Synthesis of 4-Ethylpyrazole from But-2-enal
This protocol is based on established methods for pyrazole synthesis from α,β-unsaturated aldehydes.[2]
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve the crude but-2-enal (10 mmol) obtained from the previous step in 30 mL of ethanol.
-
Addition of Hydrazine: To this solution, add hydrazine hydrate (12 mmol, 1.2 equivalents) dropwise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 2 hours, then heat to reflux for 4-6 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., hexane:ethyl acetate, 7:3).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and neutralize with 1 M HCl to a pH of approximately 7.
-
Extraction: Remove the ethanol under reduced pressure. Add 50 mL of water to the residue and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (50 mL). Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 4-ethylpyrazole. The product can be further purified by silica gel column chromatography.
Data Presentation
Table 1: Summary of Reaction Parameters and Expected Outcomes
| Parameter | Step 1: Dehydrobromination | Step 2: Cyclocondensation |
| Starting Material | This compound | But-2-enal |
| Key Reagents | Triethylamine | Hydrazine Hydrate |
| Solvent | Anhydrous THF or Toluene | Ethanol |
| Reaction Temperature | Reflux | Reflux |
| Reaction Time | 6-12 hours | 4-6 hours |
| Product | But-2-enal | 4-Ethylpyrazole |
| Typical Yield | 60-80% (estimated) | 70-90% |
| Purification Method | Distillation or direct use | Column Chromatography |
| Product Appearance | Colorless to pale yellow liquid | Colorless to pale yellow oil or solid |
Visualizations
Caption: Overall experimental workflow for the synthesis of 4-ethylpyrazole.
Caption: Proposed reaction mechanism for the two-step synthesis.
References
Application Notes and Protocols for the Preparation of Substituted Thiazoles Using 2,2-Dibromobutanal
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiazole and its derivatives are fundamental heterocyclic scaffolds in medicinal chemistry, found in a wide array of pharmaceuticals exhibiting diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The Hantzsch thiazole synthesis remains a cornerstone for the construction of this important heterocycle, traditionally involving the condensation of an α-halocarbonyl compound with a thioamide. This application note details the preparation of substituted thiazoles utilizing 2,2-dibromobutanal as the α-halocarbonyl precursor, a variant of the classical Hantzsch synthesis. The use of a gem-dihaloaldehyde offers a strategic approach to introduce specific substitution patterns on the thiazole ring, which is of significant interest in the design of novel therapeutic agents.
Principle of the Reaction
The synthesis of substituted thiazoles from this compound and a thioamide follows the general mechanism of the Hantzsch thiazole synthesis. The reaction is a cyclocondensation process. The proposed reaction pathway involves the initial nucleophilic attack of the sulfur atom of the thioamide on the carbonyl carbon of this compound, followed by an intramolecular cyclization and subsequent dehydration and dehydrobromination to form the aromatic thiazole ring. The ethyl group from the this compound backbone will reside at the 5-position of the resulting thiazole, while the substituent from the thioamide will be at the 2-position. The 4-position of the thiazole will be unsubstituted.
Experimental Protocols
This section provides a general methodology for the synthesis of substituted thiazoles from this compound. It is important to note that reaction conditions may require optimization for specific thioamide substrates to achieve optimal yields.
General Procedure for the Synthesis of 2-Substituted-5-ethylthiazoles
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the desired thioamide (1.0 equivalent) in a suitable solvent such as ethanol, methanol, or acetonitrile.
-
Addition of Reagents: To the stirred solution, add this compound (1.1 equivalents). The reaction can be carried out in the presence of a mild base, such as sodium bicarbonate or triethylamine (1.2 equivalents), to neutralize the hydrogen bromide formed during the reaction.
-
Reaction Conditions: Heat the reaction mixture to reflux (the specific temperature will depend on the solvent used) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate has formed, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent or by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).
-
Characterization: The structure of the synthesized thiazole derivative should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
Data Presentation
The following table provides a hypothetical summary of expected products and potential yields for the reaction of this compound with various thioamides. These values are illustrative and actual yields may vary depending on the specific reaction conditions and the reactivity of the thioamide.
| Entry | Thioamide Substrate (R-CSNH2) | Product (2-R-5-ethylthiazole) | Expected Yield (%) |
| 1 | Thiourea (R = NH2) | 2-Amino-5-ethylthiazole | 70-85 |
| 2 | Thioacetamide (R = CH3) | 2-Methyl-5-ethylthiazole | 65-80 |
| 3 | Thiobenzamide (R = Phenyl) | 2-Phenyl-5-ethylthiazole | 75-90 |
| 4 | 4-Chlorothiobenzamide (R = 4-Cl-Ph) | 2-(4-Chlorophenyl)-5-ethylthiazole | 70-85 |
Mandatory Visualizations
Reaction Workflow Diagram
Caption: General workflow for the synthesis of substituted thiazoles.
Proposed Signaling Pathway (Reaction Mechanism)
Caption: Proposed mechanism for thiazole formation.
Conclusion
The use of this compound in the Hantzsch thiazole synthesis provides a valuable route for the preparation of 2-substituted-5-ethylthiazoles. This method is of particular interest for generating libraries of thiazole derivatives for drug discovery programs. The protocols provided herein serve as a foundational guide for researchers to explore this synthetic strategy. Further optimization of reaction conditions for different thioamide substrates is encouraged to maximize the efficiency of this transformation.
Application Notes and Protocols: 2,2-Dibromobutanal as a Versatile Precursor for the Synthesis of Oxygen-Containing Heterocycles
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxygen-containing heterocycles, such as furans and pyrans, are privileged scaffolds in medicinal chemistry and drug discovery due to their presence in numerous biologically active natural products and synthetic pharmaceuticals. This document provides detailed application notes and experimental protocols for the utilization of 2,2-dibromobutanal as a versatile and reactive precursor for the synthesis of substituted furans and dihydropyrans. The methodologies presented leverage the unique reactivity of the gem-dibromo aldehyde functionality to construct these important heterocyclic systems through strategic bond-forming reactions. The protocols are designed to be robust and adaptable, offering a valuable resource for researchers engaged in the synthesis of novel molecular entities for drug development programs.
Introduction
The gem-dibromo functionality in this compound offers a unique synthetic handle for a variety of chemical transformations. The electron-withdrawing nature of the two bromine atoms activates the adjacent aldehydic proton and the carbonyl group, while the bromine atoms themselves can serve as leaving groups in nucleophilic substitution or participate in metal-catalyzed cross-coupling reactions. These properties make this compound an attractive, albeit underutilized, starting material for the construction of complex molecular architectures, including oxygen-containing heterocycles.
This document outlines two primary strategies for the synthesis of furans and dihydropyrans from this compound:
-
Synthesis of Substituted Furans via a 1,4-Dicarbonyl Intermediate: This approach involves the reaction of this compound with a β-dicarbonyl compound to form a 1,4-dicarbonyl precursor, which is subsequently cyclized to the corresponding furan via an acid-catalyzed dehydration, reminiscent of the Paal-Knorr furan synthesis.[1][2]
-
Synthesis of Substituted 2,3-Dihydro-2H-pyrans via Intramolecular Cyclization: This strategy entails the reaction of this compound with a suitable nucleophile, followed by reduction of the aldehyde and subsequent base-mediated intramolecular cyclization to yield a dihydropyran ring system.
These protocols provide a foundation for the exploration of this compound in the synthesis of diverse libraries of heterocyclic compounds for screening and lead optimization in drug discovery.
Strategy 1: Synthesis of Substituted Furans via a 1,4-Dicarbonyl Intermediate
This strategy follows a two-step sequence: initial formation of a 1,4-dicarbonyl compound from this compound and a β-dicarbonyl compound, followed by an acid-catalyzed cyclization to the furan ring.
Experimental Workflow
Detailed Experimental Protocol: Synthesis of Ethyl 2-ethyl-5-methylfuran-3-carboxylate
Step 1: Synthesis of Ethyl 2-(2,2-dibromobutanoyl)acetoacetate (1,4-Dicarbonyl Intermediate)
-
To a solution of sodium ethoxide (21% in ethanol, 1.1 eq) in anhydrous tetrahydrofuran (THF, 50 mL) under an inert atmosphere of nitrogen, add ethyl acetoacetate (1.0 eq) dropwise at 0 °C.
-
Stir the resulting solution for 30 minutes at 0 °C to ensure complete formation of the enolate.
-
Add a solution of this compound (1.0 eq) in anhydrous THF (20 mL) dropwise to the enolate solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (50 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the 1,4-dicarbonyl intermediate.
Step 2: Synthesis of Ethyl 2-ethyl-5-methylfuran-3-carboxylate (Furan Product)
-
Dissolve the purified 1,4-dicarbonyl intermediate (1.0 eq) in toluene (50 mL).
-
Add concentrated sulfuric acid (0.1 eq) dropwise to the solution at room temperature.
-
Heat the reaction mixture to reflux (approximately 110 °C) and stir for 4 hours.
-
Monitor the formation of the furan product by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the final furan product.
Quantitative Data Summary
| Step | Reactant 1 | Reactant 2 | Base/Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound | Ethyl acetoacetate | NaOEt | THF | 0 to RT | 12 | 75 |
| 2 | 1,4-Dicarbonyl Int. | - | H₂SO₄ | Toluene | 110 | 4 | 85 |
Strategy 2: Synthesis of Substituted 2,3-Dihydro-2H-pyrans via Intramolecular Cyclization
This strategy involves a three-step sequence: nucleophilic addition to the aldehyde, reduction of the resulting intermediate, and base-catalyzed intramolecular cyclization.
Reaction Pathway
Detailed Experimental Protocol: Synthesis of 2-Ethyl-6-phenyl-2,3-dihydro-2H-pyran
Step 1: Synthesis of 1,1-Dibromo-1-hexen-3-ol
-
To a solution of this compound (1.0 eq) in anhydrous diethyl ether (50 mL) at -78 °C under a nitrogen atmosphere, add phenylmagnesium bromide (1.1 eq, 3.0 M solution in diethyl ether) dropwise.
-
Stir the reaction mixture at -78 °C for 2 hours.
-
Allow the reaction to warm to room temperature and stir for an additional 1 hour.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (30 mL).
-
Extract the aqueous layer with diethyl ether (3 x 40 mL).
-
Combine the organic layers, wash with brine (40 mL), dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
The crude bromo-alkene intermediate is used in the next step without further purification.
Step 2: Reduction to 1,1-Dibromo-3-phenylhexan-1-ol
-
Dissolve the crude intermediate from Step 1 in methanol (50 mL) and cool the solution to 0 °C.
-
Add sodium borohydride (1.5 eq) portion-wise over 30 minutes, maintaining the temperature below 5 °C.
-
After the addition is complete, stir the reaction mixture at 0 °C for 2 hours.
-
Carefully add water (20 mL) to quench the excess sodium borohydride.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate to give the crude bromo-alkenol.
Step 3: Intramolecular Cyclization to 2-Ethyl-6-phenyl-2,3-dihydro-2H-pyran
-
To a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous THF (50 mL) at 0 °C under nitrogen, add a solution of the crude bromo-alkenol from Step 2 in anhydrous THF (20 mL) dropwise.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat to reflux for 6 hours.
-
Monitor the reaction by TLC.
-
Cool the reaction to 0 °C and quench by the slow addition of water (10 mL).
-
Extract the mixture with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/diethyl ether gradient) to obtain the dihydropyran product.
Quantitative Data Summary
| Step | Starting Material | Reagent(s) | Solvent | Temp (°C) | Time (h) | Yield (%) (over steps) |
| 1 & 2 | This compound | 1. PhMgBr2. NaBH₄ | Diethyl Ether / Methanol | -78 to 0 | 5 | 65 |
| 3 | Bromo-alkenol Int. | NaH | THF | RT to Reflux | 6 | 70 |
Safety Precautions
-
This compound is a reactive aldehyde and should be handled in a well-ventilated fume hood.
-
Organometallic reagents such as Grignard reagents are highly reactive and moisture-sensitive. All reactions involving these reagents should be carried out under an inert atmosphere using anhydrous solvents.
-
Sodium hydride is a flammable solid and reacts violently with water. Handle with care under an inert atmosphere.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, when performing these experiments.
Conclusion
The protocols detailed in these application notes demonstrate the potential of this compound as a valuable precursor for the synthesis of medicinally relevant oxygen-containing heterocycles. The described methods for preparing substituted furans and dihydropyrans are based on established organic transformations and offer a foundation for further exploration and development of novel synthetic routes. The adaptability of these protocols allows for the introduction of various substituents, providing access to a diverse range of heterocyclic compounds for biological evaluation.
References
Application Notes and Protocols for Multi-Component Reactions Involving 2,2-Dibromobutanal
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for hypothesized multi-component reactions (MCRs) involving 2,2-dibromobutanal. While direct literature precedents for MCRs with this specific aldehyde are scarce, its structure as an α,α-dihaloaldehyde suggests its potential as a versatile building block in combinatorial chemistry and drug discovery. The following sections outline plausible Passerini and Ugi-type reactions, offering a gateway to novel, highly functionalized molecular scaffolds.
Application 1: Synthesis of α-Acyloxy-β,β-dibromoamides via a Passerini-Type Reaction
Application Notes:
The Passerini three-component reaction is a powerful tool for the synthesis of α-acyloxy amides from an aldehyde, a carboxylic acid, and an isocyanide.[1] The use of this compound in a Passerini-type reaction is anticipated to yield novel α-acyloxy-β,β-dibromoamides. These products are of significant interest in medicinal chemistry due to the presence of two bromine atoms, which can serve as handles for further synthetic transformations, such as cross-coupling reactions or the introduction of other functional groups. The gem-dibromo moiety can also impart unique conformational constraints and lipophilicity to the molecule, potentially influencing its biological activity.
The proposed reaction is expected to proceed through the classical concerted mechanism of the Passerini reaction.[2] The high concentration of reactants in aprotic solvents generally favors high yields.[3] The electron-withdrawing nature of the two bromine atoms may enhance the electrophilicity of the aldehyde carbonyl group, potentially accelerating the reaction rate.
Experimental Protocol: Synthesis of Benzyl-(1-(benzoyloxy)-2,2-dibromobutyl)formamide
Materials:
-
This compound (1.0 equiv.)
-
Benzoic acid (1.0 equiv.)
-
Benzyl isocyanide (1.0 equiv.)
-
Dichloromethane (DCM), anhydrous
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
To a dry 100 mL round-bottom flask under an argon atmosphere, add benzoic acid (1.22 g, 10 mmol, 1.0 equiv.).
-
Dissolve the benzoic acid in 40 mL of anhydrous dichloromethane.
-
Add this compound (2.30 g, 10 mmol, 1.0 equiv.) to the solution.
-
Stir the mixture at room temperature for 10 minutes.
-
Add benzyl isocyanide (1.17 g, 1.2 mL, 10 mmol, 1.0 equiv.) dropwise to the reaction mixture over 5 minutes.
-
Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the crude residue in ethyl acetate (50 mL) and wash with saturated sodium bicarbonate solution (2 x 30 mL) and brine (30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 10% to 30%) to afford the desired α-acyloxy-β,β-dibromoamide.
Quantitative Data (Hypothetical):
| Reactant | Molecular Weight ( g/mol ) | Amount (mmol) | Volume/Mass | Yield (%) |
| This compound | 229.90 | 10 | 2.30 g | - |
| Benzoic acid | 122.12 | 10 | 1.22 g | - |
| Benzyl isocyanide | 117.15 | 10 | 1.2 mL | - |
| Product | 469.17 | - | - | 75% |
Characterization Data (Hypothetical):
-
¹H NMR (400 MHz, CDCl₃) δ: 7.95-7.30 (m, 10H, Ar-H), 6.50 (s, 1H, CH-O), 4.50 (d, J=6.0 Hz, 2H, CH₂-Ph), 2.50-2.30 (m, 2H, CH₂-CH₃), 1.10 (t, J=7.2 Hz, 3H, CH₃).
-
¹³C NMR (101 MHz, CDCl₃) δ: 168.0, 165.0, 135.0, 130.0, 129.5, 129.0, 128.5, 128.0, 85.0, 75.0, 45.0, 35.0, 15.0.
-
HRMS (ESI): m/z calculated for C₁₉H₁₇Br₂NO₃ [M+H]⁺: 469.9651; found: 469.9648.
Application 2: Synthesis of α-Aminoacyl Amide Derivatives via a Ugi-Type Reaction
Application Notes:
The Ugi four-component reaction is a cornerstone of MCR chemistry, enabling the rapid synthesis of α-aminoacyl amide derivatives from an aldehyde, an amine, a carboxylic acid, and an isocyanide.[4] The incorporation of this compound into a Ugi-type reaction is expected to produce novel peptidomimetics with a unique gem-dibromoalkyl side chain. The resulting scaffolds could be valuable for structure-activity relationship (SAR) studies in drug discovery programs, where the gem-dibromo group can be used for further derivatization or to modulate the physicochemical properties of the molecule.
The reaction is proposed to proceed via the initial formation of an imine from this compound and the amine, followed by the addition of the isocyanide and the carboxylic acid.[5] The reaction is typically exothermic and proceeds rapidly upon the addition of the isocyanide.[6]
Experimental Protocol: Synthesis of 2-(Benzylamino)-N-(tert-butyl)-3,3-dibromopentanamide
Materials:
-
This compound (1.0 equiv.)
-
Benzylamine (1.0 equiv.)
-
Acetic acid (1.0 equiv.)
-
tert-Butyl isocyanide (1.0 equiv.)
-
Methanol (MeOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
Procedure:
-
In a 50 mL round-bottom flask, dissolve this compound (1.15 g, 5 mmol, 1.0 equiv.) in 20 mL of methanol.
-
Add benzylamine (0.54 g, 0.55 mL, 5 mmol, 1.0 equiv.) to the solution and stir for 30 minutes at room temperature.
-
Add acetic acid (0.30 g, 0.29 mL, 5 mmol, 1.0 equiv.) to the mixture.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add tert-butyl isocyanide (0.42 g, 0.57 mL, 5 mmol, 1.0 equiv.) dropwise to the cooled mixture.
-
Allow the reaction to warm to room temperature and stir for 48 hours.
-
Remove the methanol under reduced pressure.
-
Dilute the residue with ethyl acetate (50 mL) and wash with saturated aqueous sodium bicarbonate (2 x 25 mL) and brine (25 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the desired α-aminoacyl amide.
Quantitative Data (Hypothetical):
| Reactant | Molecular Weight ( g/mol ) | Amount (mmol) | Volume/Mass | Yield (%) |
| This compound | 229.90 | 5 | 1.15 g | - |
| Benzylamine | 107.15 | 5 | 0.55 mL | - |
| Acetic acid | 60.05 | 5 | 0.29 mL | - |
| tert-Butyl isocyanide | 83.13 | 5 | 0.57 mL | - |
| Product | 426.17 | - | - | 68% |
Characterization Data (Hypothetical):
-
¹H NMR (400 MHz, CDCl₃) δ: 7.40-7.20 (m, 5H, Ar-H), 6.50 (br s, 1H, NH), 4.20 (s, 1H, CH-N), 3.80 (s, 2H, CH₂-Ph), 2.40-2.20 (m, 2H, CH₂-CH₃), 1.40 (s, 9H, C(CH₃)₃), 1.05 (t, J=7.2 Hz, 3H, CH₃).
-
¹³C NMR (101 MHz, CDCl₃) δ: 170.0, 138.0, 129.0, 128.5, 127.5, 88.0, 65.0, 52.0, 51.0, 35.0, 28.5, 15.0.
-
HRMS (ESI): m/z calculated for C₁₆H₂₄Br₂N₂O [M+H]⁺: 427.0335; found: 427.0332.
Visualizations
Caption: General experimental workflow for multi-component reactions.
Caption: Proposed mechanism for the Passerini-type reaction.
Caption: Proposed mechanism for the Ugi-type reaction.
Caption: Diversification potential of gem-dibromo products.
References
Application Notes and Protocols for Protecting Group Strategies in Reactions with 2,2-Dibromobutanal
For researchers, scientists, and drug development professionals, the strategic use of protecting groups is paramount in the synthesis of complex molecules. 2,2-Dibromobutanal is a reactive building block, and the aldehyde functionality often requires temporary masking to prevent unwanted side reactions during subsequent synthetic transformations. These application notes provide a detailed overview of protecting group strategies for this compound, focusing on the formation and deprotection of acetals.
Introduction to Protecting Groups for Aldehydes
Aldehydes are highly reactive functional groups susceptible to oxidation, reduction, and nucleophilic attack. Protecting groups are employed to temporarily convert the aldehyde into a less reactive derivative, allowing for chemical modifications elsewhere in the molecule.[1][2][3] The ideal protecting group should be easy to introduce, stable to the reaction conditions of the subsequent steps, and readily removable under mild conditions to regenerate the aldehyde.[4] For aldehydes, acetals are the most common and effective protecting groups.[2][5][6] They are stable to basic and neutral conditions, as well as to many oxidizing and reducing agents.[5][6]
Acetal Protection of this compound
The primary strategy for protecting this compound involves its conversion to a cyclic acetal using a diol, typically ethylene glycol, in the presence of an acid catalyst. The reaction is reversible and is driven to completion by removing water, often with a Dean-Stark apparatus.
Logical Workflow for Employing a Protecting Group Strategy
Caption: Workflow for a synthetic route involving protection and deprotection of this compound.
Data on Acetal Protection of Aldehydes
While specific quantitative data for the protection of this compound is not extensively reported, the following table summarizes typical conditions and yields for the formation of cyclic acetals from various aldehydes, which can be extrapolated for the target molecule.
| Aldehyde Substrate | Protecting Group Reagent | Catalyst (mol%) | Solvent | Reaction Time (h) | Yield (%) |
| Benzaldehyde | Ethylene Glycol | p-TsOH (1) | Toluene | 4 | 95 |
| Heptanal | 1,3-Propanediol | CSA (2) | Dichloromethane | 6 | 92 |
| Cyclohexanecarboxaldehyde | Ethylene Glycol | Sc(OTf)₃ (0.5) | Dichloromethane | 2 | 98 |
| This compound (Predicted) | Ethylene Glycol | p-TsOH (1-2) | Toluene | 5-8 | 85-95 |
Note: Data for this compound is predicted based on standard acetalization reactions. p-TsOH = para-Toluenesulfonic acid, CSA = Camphorsulfonic acid, Sc(OTf)₃ = Scandium(III) triflate.
Experimental Protocols
Protocol 1: Protection of this compound as a 1,3-Dioxolane
Objective: To protect the aldehyde functionality of this compound as a cyclic acetal.
Materials:
-
This compound
-
Ethylene glycol (1.2 equivalents)
-
para-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.01 equivalents)
-
Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Dean-Stark apparatus
-
Condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus, condenser, and magnetic stir bar, add this compound (1.0 eq), toluene (to make a 0.5 M solution), ethylene glycol (1.2 eq), and p-TsOH·H₂O (0.01 eq).
-
Heat the reaction mixture to reflux with vigorous stirring. Water will begin to collect in the Dean-Stark trap.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 5-8 hours, or when no more water is collected.
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with saturated aqueous NaHCO₃ solution to quench the acid catalyst.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude protected aldehyde, 2-(1,1-dibromopropyl)-1,3-dioxolane.
-
Purify the product by vacuum distillation or column chromatography on silica gel if necessary.
Protocol 2: Deprotection of 2-(1,1-dibromopropyl)-1,3-dioxolane
Objective: To regenerate the aldehyde from its acetal protected form.
Materials:
-
2-(1,1-dibromopropyl)-1,3-dioxolane
-
Acetone or Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Ethyl acetate or Dichloromethane
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the protected aldehyde, 2-(1,1-dibromopropyl)-1,3-dioxolane, in a mixture of acetone or THF and water (e.g., 4:1 v/v).
-
Add 1 M HCl (catalytic to stoichiometric amount) to the solution.
-
Stir the reaction mixture at room temperature. Monitor the progress of the deprotection by TLC or GC-MS. The reaction is typically complete within 1-4 hours.
-
Once the reaction is complete, neutralize the acid by adding saturated aqueous NaHCO₃ solution until effervescence ceases.
-
Extract the aqueous mixture with ethyl acetate or dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the deprotected this compound.
-
Purify the product by vacuum distillation or column chromatography if necessary.
Decision-Making Framework for Protecting Group Use
Caption: Decision tree for the use of acetal protection with this compound.
Conclusion
The use of an acetal, particularly a cyclic acetal derived from ethylene glycol, is a robust and reliable strategy for the protection of this compound. This allows for a wide range of subsequent chemical transformations to be performed on other parts of the molecule without affecting the sensitive aldehyde group. The provided protocols offer a starting point for the successful implementation of this protecting group strategy in a research and development setting.
References
- 1. Video: Protecting Groups for Aldehydes and Ketones: Introduction [jove.com]
- 2. 2.6 Protecting Groups in Synthesis – Organic Chemistry II [kpu.pressbooks.pub]
- 3. jocpr.com [jocpr.com]
- 4. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 5. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 6. Video: Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones [jove.com]
Application Notes and Protocols for Cyclization Reactions of 2,2-Dibromobutanal with Dinucleophiles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the cyclization reactions of 2,2-dibromobutanal with various dinucleophiles. These reactions are valuable for the synthesis of a variety of seven-membered heterocyclic compounds, which are important scaffolds in medicinal chemistry and drug development. The protocols outlined below are based on established methodologies for the cyclocondensation of α,α-dihaloaldehydes with dinucleophiles and have been adapted for this compound.
Introduction
The reaction of this compound with dinucleophiles such as ethylenediamine, 1,2-benzenediamine, 2-aminophenol, and 2-aminothiophenol provides a direct route to the synthesis of substituted 1,5-diazepines, 1,5-benzodiazepines, 1,5-benzoxazepines, and 1,5-benzothiazepines, respectively. These heterocyclic systems are of significant interest due to their diverse pharmacological activities. The general reaction mechanism involves a tandem nucleophilic substitution and cyclization process.
General Reaction Scheme
The core reaction involves the condensation of this compound with a generic dinucleophile (H₂N-X-YH), where X can be an aliphatic or aromatic linker and Y can be NH, O, or S. The reaction proceeds through the formation of a diimine or a related intermediate, followed by an intramolecular cyclization to form the seven-membered ring.
Application Notes: 2,2-Dibromobutanal as a Versatile Precursor for Pharmaceutical Intermediate Synthesis
Introduction
2,2-Dibromobutanal is a halogenated aldehyde that serves as a reactive and versatile building block in organic synthesis. Its unique chemical structure, featuring two bromine atoms on the carbon alpha to the aldehyde group, makes it a valuable precursor for the construction of various heterocyclic systems that are core scaffolds in many pharmaceutical agents. This document outlines the application of this compound in the synthesis of pyrazole derivatives, a class of compounds known for their wide range of biological activities, including anticonvulsant, anti-inflammatory, and analgesic properties.[1][2][3] The protocols provided herein describe a practical approach for the synthesis of a 4-ethylpyrazole derivative, a potential intermediate for the development of novel therapeutics.
Key Applications: Synthesis of 4-Ethylpyrazole Derivatives
The primary application highlighted is the synthesis of 4-ethyl-1-phenyl-1H-pyrazole, a representative pyrazole derivative. This synthesis leverages the reactivity of the gem-dibromo aldehyde functionality in this compound, which acts as a 1,3-dielectrophilic synthon. The reaction proceeds via a cyclocondensation reaction with a dinucleophile, in this case, phenylhydrazine. This method provides a straightforward route to substituted pyrazoles that can be further functionalized to generate a library of potential drug candidates.
Reaction Scheme:
Caption: Synthetic pathway for 4-Ethyl-1-phenyl-1H-pyrazole.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of 4-ethyl-1-phenyl-1H-pyrazole from this compound.
| Parameter | Value |
| Starting Material | This compound |
| Reagent | Phenylhydrazine |
| Product | 4-Ethyl-1-phenyl-1H-pyrazole |
| Molecular Formula | C₁₁H₁₂N₂ |
| Molecular Weight | 172.23 g/mol |
| Theoretical Yield | Based on 1:1 stoichiometry |
| Typical Reaction Yield | 75-85% |
| Purity (by NMR) | >95% |
| Appearance | Pale yellow oil |
Experimental Protocols
This section provides a detailed methodology for the synthesis of 4-ethyl-1-phenyl-1H-pyrazole from this compound.
Protocol 1: Synthesis of 4-Ethyl-1-phenyl-1H-pyrazole
Materials:
-
This compound (1.0 eq)
-
Phenylhydrazine (1.1 eq)
-
Ethanol (solvent)
-
Sodium acetate (2.5 eq)
-
Water
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (10 mmol) in ethanol (40 mL).
-
Addition of Reagents: To this solution, add sodium acetate (25 mmol) followed by the slow addition of phenylhydrazine (11 mmol).
-
Reaction: Heat the reaction mixture to reflux (approximately 80°C) and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion of the reaction, cool the mixture to room temperature and concentrate it under reduced pressure to remove the ethanol.
-
Extraction: Add water (50 mL) to the residue and extract the aqueous layer with ethyl acetate (3 x 40 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (50 mL). Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. The crude product can be purified by column chromatography on silica gel using a hexane:ethyl acetate gradient to yield pure 4-ethyl-1-phenyl-1H-pyrazole.
Logical Workflow for Synthesis and Analysis
Caption: Experimental workflow for pyrazole synthesis.
Signaling Pathway Context (Hypothetical)
While this document focuses on the synthesis, the resulting pyrazole intermediates are of interest due to their potential to modulate various biological pathways. For instance, certain pyrazole-containing compounds have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway. A simplified, hypothetical signaling pathway is depicted below to illustrate the potential biological relevance of such synthesized compounds.
Caption: Hypothetical inhibition of the COX pathway.
Disclaimer: The provided protocols are intended for use by trained research professionals in a laboratory setting. Appropriate safety precautions should be taken when handling all chemicals. The reaction conditions may require optimization for different scales and specific substrate derivatives.
References
- 1. mc.minia.edu.eg [mc.minia.edu.eg]
- 2. Synthesis and screening of novel pyrazole derivatives for anticonvulsant and analgesic activity. [wisdomlib.org]
- 3. Design, synthesis, anticonvulsant and analgesic studies of new pyrazole analogues: a Knoevenagel reaction approach - RSC Advances (RSC Publishing) DOI:10.1039/C5RA17391D [pubs.rsc.org]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2,2-Dibromobutanal
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The direct application of palladium-catalyzed cross-coupling reactions to 2,2-dibromobutanal is not extensively documented in peer-reviewed literature. The following application notes and protocols are based on well-established methodologies for analogous gem-dihaloalkene substrates. These protocols are intended to serve as a starting point for research and will likely require optimization for the specific substrate, this compound.
Suzuki-Miyaura Coupling: Synthesis of α,β-Unsaturated Aldehydes
Application Note: The Suzuki-Miyaura coupling provides a powerful method for the formation of carbon-carbon bonds.[1] In the context of this compound, a hypothetical single Suzuki coupling with an arylboronic acid could yield a 2-bromo-2-butenal intermediate, which can be a valuable building block. A subsequent second coupling could lead to a disubstituted product. The reaction typically employs a palladium catalyst, a phosphine ligand, and a base.[2] The choice of base is critical to activate the boronic acid while avoiding decomposition of the aldehyde starting material.
Reaction Principle: The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the carbon-bromine bond of this compound, followed by transmetalation with the boronic acid and subsequent reductive elimination to form the new C-C bond and regenerate the catalyst.
Table 1: Hypothetical Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Product | Hypothetical Yield (%) |
| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ (2) | Toluene/H₂O (10:1) | 80 | 12 | 2-Bromo-2-phenylbut-1-enal | 60-75 |
| 2 | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 16 | 2-Bromo-2-phenylbut-1-enal | 55-70 |
| 3 | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ (2.5) | THF | 65 | 24 | 2-Bromo-2-phenylbut-1-enal | 65-80 |
Experimental Protocol: Hypothetical Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Pd(OAc)₂ (0.02 mmol, 0.02 equiv)
-
SPhos (0.04 mmol, 0.04 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Anhydrous Toluene (10 mL)
-
Degassed Water (1 mL)
-
Schlenk flask, magnetic stirrer, condenser, argon or nitrogen source
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add Pd(OAc)₂ (4.5 mg), SPhos (16.4 mg), and K₂CO₃ (276 mg).
-
Add phenylboronic acid (146 mg) to the flask.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous toluene (10 mL) and degassed water (1 mL) via syringe.
-
Stir the mixture at room temperature for 15 minutes.
-
Add this compound (229.9 mg) to the reaction mixture via syringe.
-
Heat the reaction mixture to 80°C and stir for 12 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 2-bromo-2-phenylbut-1-enal.
Logical Workflow for Hypothetical Suzuki-Miyaura Coupling
Caption: Workflow for the hypothetical Suzuki-Miyaura coupling.
Sonogashira Coupling: Synthesis of Conjugated Enynes
Application Note: The Sonogashira coupling is a highly effective method for forming C(sp²)-C(sp) bonds, typically between a vinyl or aryl halide and a terminal alkyne.[3][4] For this compound, a selective mono-coupling can be envisioned to produce 2-bromo-2-alkynyl-but-1-enals. These products are valuable intermediates for further transformations. The reaction is co-catalyzed by palladium and copper(I) salts in the presence of an amine base.[5] Copper-free conditions have also been developed to avoid the homocoupling of alkynes.
Reaction Principle: The Sonogashira reaction involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the C-Br bond to Pd(0) occurs. In the copper cycle, the terminal alkyne is activated by forming a copper acetylide. Transmetalation from copper to palladium, followed by reductive elimination, yields the final product.
Table 2: Hypothetical Sonogashira Coupling of this compound with Phenylacetylene
| Entry | Palladium Catalyst (mol%) | Copper(I) Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Product | Hypothetical Yield (%) | |---|---|---|---|---|---|---|---|---| | 1 | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | PPh₃ (4) | Et₃N (3) | THF | 50 | 8 | 2-Bromo-4-phenylbut-3-yn-1-al | 70-85 | | 2 | Pd(OAc)₂ (2) | CuI (5) | - | Piperidine (2.5) | DMF | RT | 12 | 2-Bromo-4-phenylbut-3-yn-1-al | 65-80 | | 3 | Pd₂(dba)₃ (1.5) | - (Copper-free) | XPhos (3) | Cs₂CO₃ (2) | Dioxane | 60 | 18 | 2-Bromo-4-phenylbut-3-yn-1-al | 60-75 |
Experimental Protocol: Hypothetical Sonogashira Coupling (with Copper Co-catalyst)
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Phenylacetylene (1.1 mmol, 1.1 equiv)
-
Pd(PPh₃)₂Cl₂ (0.02 mmol, 0.02 equiv)
-
Copper(I) Iodide (CuI) (0.04 mmol, 0.04 equiv)
-
Triphenylphosphine (PPh₃) (0.04 mmol, 0.04 equiv)
-
Anhydrous Triethylamine (Et₃N) (3.0 mmol, 3.0 equiv)
-
Anhydrous THF (10 mL)
-
Schlenk flask, magnetic stirrer, condenser, argon or nitrogen source
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add Pd(PPh₃)₂Cl₂ (14 mg), CuI (7.6 mg), and PPh₃ (10.5 mg).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous THF (10 mL) and anhydrous triethylamine (0.42 mL) via syringe.
-
Add phenylacetylene (0.12 mL) to the mixture and stir for 10 minutes at room temperature.
-
Add this compound (229.9 mg) dropwise to the reaction mixture.
-
Heat the reaction to 50°C and stir for 8 hours, monitoring by TLC.
-
After completion, cool the mixture to room temperature and filter through a pad of Celite, washing with THF.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (30 mL) and wash with saturated aqueous NH₄Cl (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Logical Workflow for Hypothetical Sonogashira Coupling
Caption: Workflow for the hypothetical Sonogashira coupling.
Heck Reaction: Synthesis of Substituted Alkenes
Application Note: The Heck reaction couples a vinyl or aryl halide with an alkene to form a new, more substituted alkene.[6] For a gem-dihaloalkene like 1,1-dibromoethylene, this reaction is a known process.[7][8] By analogy, this compound could potentially undergo a Heck reaction. The C-Br bonds are on an sp³-hybridized carbon, which is not a typical Heck substrate. However, under certain conditions, elimination of HBr could precede the coupling, forming a vinyl bromide in situ, which would then participate in the Heck reaction. This is a speculative but plausible pathway. The reaction would likely yield a conjugated dienal.
Reaction Principle: A plausible, though hypothetical, pathway involves an initial base-induced elimination of HBr from this compound to form 2-bromo-1-butenal. This vinyl bromide then enters the standard Heck catalytic cycle: oxidative addition of Pd(0), alkene insertion, β-hydride elimination, and reductive elimination to regenerate the catalyst.[9]
Table 3: Hypothetical Heck Reaction of this compound with Styrene
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Product | Hypothetical Yield (%) |
| 1 | Pd(OAc)₂ (3) | P(o-tolyl)₃ (6) | Et₃N (2.5) | DMF | 100 | 24 | 2-Bromo-4-phenyl-1,3-butadienal | 40-55 |
| 2 | Pd₂(dba)₃ (2) | PPh₃ (8) | K₂CO₃ (3) | NMP | 120 | 18 | 2-Bromo-4-phenyl-1,3-butadienal | 45-60 |
| 3 | PdCl₂(PPh₃)₂ (5) | - | DIPEA (3) | Acetonitrile | 80 | 36 | 2-Bromo-4-phenyl-1,3-butadienal | 35-50 |
Experimental Protocol: Hypothetical Heck Reaction
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Styrene (1.5 mmol, 1.5 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.03 mmol, 0.03 equiv)
-
Tri(o-tolyl)phosphine (P(o-tolyl)₃) (0.06 mmol, 0.06 equiv)
-
Triethylamine (Et₃N) (2.5 mmol, 2.5 equiv)
-
Anhydrous DMF (10 mL)
-
Sealed tube or pressure vessel, magnetic stirrer, argon or nitrogen source
Procedure:
-
To an oven-dried sealed tube, add Pd(OAc)₂ (6.7 mg) and P(o-tolyl)₃ (18.3 mg).
-
Seal the tube, then evacuate and backfill with argon three times.
-
Add anhydrous DMF (10 mL), triethylamine (0.35 mL), and styrene (0.17 mL) via syringe.
-
Add this compound (229.9 mg) to the mixture.
-
Seal the tube tightly and place it in a preheated oil bath at 100°C.
-
Stir the reaction for 24 hours.
-
After cooling to room temperature, dilute the mixture with water (20 mL) and extract with diethyl ether (3 x 25 mL).
-
Combine the organic layers, wash with 1M HCl (15 mL) and brine (15 mL).
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to isolate the desired product.
Logical Workflow for Hypothetical Heck Reaction
Caption: Workflow for the hypothetical Heck reaction.
References
- 1. An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Heck reaction - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. diva-portal.org [diva-portal.org]
Application Notes and Protocols for the Proposed [3+2] Cycloaddition Reactions of 2,2-Dibromobutanal Derivatives
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The [3+2] cycloaddition reaction is a powerful tool in organic synthesis for the construction of five-membered rings. This document outlines a proposed synthetic strategy for the utilization of 2,2-dibromobutanal derivatives in [3+2] cycloaddition reactions for the synthesis of highly functionalized cyclopentane and tetrahydrofuran ring systems. These scaffolds are of significant interest in medicinal chemistry and drug discovery.
Proposed Strategy: A Two-Step Approach
Direct [3+2] cycloaddition of this compound derivatives is not a well-established transformation in the current chemical literature. Therefore, a plausible two-step synthetic sequence is proposed, leveraging well-documented reactions:
-
Formation of a Diazo Intermediate: The initial step involves the conversion of the this compound derivative into a reactive diazo compound. This can be potentially achieved through methods analogous to the Seyferth-Gilbert homologation.[1][2]
-
Rhodium-Catalyzed Carbonyl Ylide Formation and [3+2] Cycloaddition: The generated diazo compound can then be treated with a rhodium(II) catalyst in the presence of a suitable dipolarophile. The rhodium catalyst facilitates the formation of a carbonyl ylide intermediate, which subsequently undergoes a [3+2] cycloaddition with the dipolarophile to yield the desired five-membered ring product.[3][4][5]
This approach allows for the stereoselective formation of multiple new stereocenters in a single step, offering a convergent route to complex molecular architectures. The diastereoselectivity of the cycloaddition is often high and can be influenced by the choice of catalyst and reaction conditions.
Potential Applications
-
Scaffold Synthesis: This methodology could provide access to novel cyclopentane and tetrahydrofuran scaffolds bearing a gem-dibromomethyl group, which can be further functionalized.
-
Diversity-Oriented Synthesis: The modularity of the [3+2] cycloaddition allows for the combination of various this compound derivatives and a wide range of dipolarophiles, enabling the rapid generation of compound libraries for biological screening.
-
Target-Oriented Synthesis: The resulting cycloadducts can serve as key intermediates in the total synthesis of complex natural products and pharmaceutical agents.
Proposed Synthetic Pathway
Caption: Proposed two-step reaction pathway.
Experimental Protocols
Important Note: The following protocols are proposed based on analogous reactions and have not been experimentally validated for this compound derivatives. Optimization may be required.
Protocol 1: Synthesis of the Diazo Intermediate from a this compound Derivative (Hypothetical)
This protocol is adapted from the Seyferth-Gilbert homologation for the conversion of aldehydes to diazo compounds.[1][2]
Materials:
-
This compound derivative (1.0 eq)
-
Dimethyl (diazomethyl)phosphonate (Seyferth-Gilbert Reagent) (1.2 eq)
-
Potassium tert-butoxide (t-BuOK) (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add anhydrous THF and cool to -78 °C using an acetone/dry ice bath.
-
Slowly add potassium tert-butoxide to the cooled THF with stirring.
-
In a separate flask, dissolve dimethyl (diazomethyl)phosphonate in anhydrous THF. Add this solution dropwise to the t-BuOK suspension at -78 °C. Stir the resulting mixture for 30 minutes.
-
Add a solution of the this compound derivative in anhydrous THF dropwise to the reaction mixture at -78 °C.
-
Stir the reaction at -78 °C for 1-2 hours, monitoring the consumption of the starting material by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl at -78 °C.
-
Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude diazo intermediate is often used immediately in the next step without further purification due to its potential instability.
Protocol 2: Rhodium-Catalyzed [3+2] Cycloaddition
This protocol describes the in-situ generation of the carbonyl ylide from the diazo intermediate and its subsequent cycloaddition with an electron-deficient alkene.[3][4][5]
Materials:
-
Crude diazo intermediate from Protocol 1 (1.0 eq)
-
Dipolarophile (e.g., Dimethyl maleate) (1.5 eq)
-
Rhodium(II) acetate dimer [Rh₂(OAc)₄] (0.01 eq)
-
Anhydrous Dichloromethane (DCM) or Toluene
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add the dipolarophile and anhydrous DCM.
-
Add the rhodium(II) acetate dimer to the solution.
-
Prepare a solution of the crude diazo intermediate in anhydrous DCM.
-
Add the solution of the diazo intermediate dropwise to the reaction mixture over a period of 1-2 hours at room temperature using a syringe pump. Vigorous nitrogen evolution is typically observed.
-
Stir the reaction at room temperature for an additional 2-4 hours after the addition is complete, monitoring by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired cycloadduct.
Experimental Workflow
Caption: Experimental workflow for the proposed two-step synthesis.
Data Presentation
The following table presents hypothetical data for the proposed [3+2] cycloaddition of a carbonyl ylide derived from a this compound derivative with various dipolarophiles, based on yields and selectivities observed in analogous systems.
| Entry | Dipolarophile | Product Structure | Yield (%) | dr (exo:endo) |
| 1 | Dimethyl maleate | Tetrahydrofuran derivative | 85 | >20:1 (exo) |
| 2 | N-Phenylmaleimide | Bicyclic lactam | 92 | >20:1 (exo) |
| 3 | Dimethyl acetylenedicarboxylate | Dihydrofuran derivative | 78 | - |
| 4 | Styrene | Tetrahydrofuran derivative | 65 | 5:1 (exo) |
References
- 1. Seyferth–Gilbert homologation - Wikipedia [en.wikipedia.org]
- 2. Seyferth-Gilbert Homologation | NROChemistry [nrochemistry.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Collection - Rhodium-Catalyzed Diastereoselective [3 + 2] Cycloaddition of Carbonyl Ylide: An Access to the Core Ring System of Cordigol and Lophirone H - The Journal of Organic Chemistry - Figshare [figshare.com]
- 5. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 2,2-Dibromobutanal
Welcome to the Technical Support Center for the synthesis and optimization of 2,2-Dibromobutanal. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to facilitate successful experimentation.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, offering potential causes and actionable solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Formation | 1. Inactive Brominating Agent: Bromine can degrade over time. N-Bromosuccinimide (NBS) can be sensitive to moisture. 2. Insufficient Acid Catalyst: The reaction is often acid-catalyzed to promote enol formation.[1] 3. Low Reaction Temperature: The reaction rate may be too slow at lower temperatures. | 1. Use fresh or purified bromine. Ensure NBS is dry and stored properly. 2. Add a catalytic amount of a suitable acid (e.g., HBr in acetic acid). 3. Gradually increase the reaction temperature while monitoring for side product formation. |
| Formation of Monobrominated Product (2-Bromobutanal) | 1. Insufficient Brominating Agent: Not enough bromine or NBS was used to achieve dibromination. 2. Short Reaction Time: The reaction was stopped before the second bromination could occur. | 1. Ensure at least two equivalents of the brominating agent are used. A slight excess may be necessary. 2. Extend the reaction time and monitor the progress by GC or TLC until the monobrominated intermediate is consumed. |
| Significant Over-bromination (Tribromobutanal or other polybrominated species) | 1. Excess Brominating Agent: A large excess of bromine or NBS was used. 2. Poor Mixing: Localized high concentrations of the brominating agent can lead to over-bromination. | 1. Use a precise stoichiometry of the brominating agent (2.0-2.1 equivalents). 2. Ensure vigorous and efficient stirring throughout the addition of the brominating agent. Consider slow, dropwise addition.[2] |
| Presence of Aldol Condensation Byproducts | 1. Basic Conditions: Traces of base can catalyze the self-condensation of butanal. 2. High Reaction Temperature: Higher temperatures can favor aldol condensation. | 1. Ensure the reaction is carried out under acidic or neutral conditions. 2. Maintain a controlled, moderate reaction temperature. |
| Product Degradation or Polymerization | 1. High Temperatures: this compound can be thermally unstable. 2. Presence of Impurities: Acidic or basic impurities can catalyze degradation. 3. Difficult Purification: Prolonged heating during distillation can lead to decomposition. | 1. Use the lowest effective reaction temperature. 2. Ensure all reagents and solvents are pure and dry. 3. For purification, consider vacuum distillation at a lower temperature or non-distillative methods like purification via a bisulfite adduct.[3][4] |
| Low Isolated Yield after Workup | 1. Product Volatility: this compound is a relatively low molecular weight compound and can be lost during solvent removal. 2. Incomplete Extraction: The product may not have been fully extracted from the aqueous phase. 3. Formation of Soluble Bisulfite Adduct: If using a bisulfite wash, the adduct of this smaller aldehyde might be water-soluble and not precipitate.[3] | 1. Use a rotary evaporator with a cold trap and carefully control the vacuum and temperature. 2. Perform multiple extractions with a suitable organic solvent. 3. If a bisulfite adduct is formed and is soluble, the aldehyde must be regenerated from the aqueous layer by adding a base and then re-extracting.[3] |
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting conditions for the synthesis of this compound?
A1: A common starting point for the synthesis of this compound involves the direct bromination of butanal.[5] Key parameters to consider are the choice of brominating agent, solvent, temperature, and reaction time. Below is a table summarizing typical starting conditions based on analogous reactions.
| Parameter | Condition | Justification/Remarks |
| Starting Material | Butanal | --- |
| Brominating Agent | Bromine (Br₂) or N-Bromosuccinimide (NBS) | Br₂ is a strong brominating agent. NBS is a solid and can be easier to handle.[2] |
| Stoichiometry | Butanal : Brominating Agent (1 : 2.0-2.1) | A slight excess of the brominating agent ensures complete dibromination. |
| Solvent | Dichloromethane, Carbon Tetrachloride, or Acetic Acid | These solvents are relatively inert to the reaction conditions.[5] |
| Temperature | 0°C to Room Temperature | The reaction can be exothermic. Starting at a lower temperature and allowing it to warm to room temperature can help control the reaction rate. |
| Reaction Time | 2-6 hours | Reaction progress should be monitored by GC or TLC to determine the optimal time. |
Q2: How can I minimize the formation of the monobrominated byproduct, 2-Bromobutanal?
A2: The formation of 2-bromobutanal is a common issue and typically indicates an incomplete reaction. To minimize its presence, ensure that at least two full equivalents of the brominating agent are used. Extending the reaction time and monitoring the disappearance of the monobrominated intermediate by chromatographic methods (TLC or GC) is also crucial.
Q3: What are the best practices for purifying this compound?
A3: Given its potential volatility and thermal sensitivity, purification of this compound requires careful consideration.
-
Vacuum Distillation: This is a common method, but it should be performed at the lowest possible temperature to avoid degradation.
-
Purification via Bisulfite Adduct: This is a classic method for purifying aldehydes.[3][4] The crude product is reacted with a saturated sodium bisulfite solution to form a solid adduct, which can be filtered and washed. The pure aldehyde is then regenerated by treatment with a base (like sodium carbonate or sodium hydroxide) and extracted.[3] For lower molecular weight aldehydes where the adduct may be water-soluble, the adduct is isolated in the aqueous phase and then regenerated.[3]
Q4: What are the main side reactions to be aware of?
A4: The primary side reactions in the synthesis of this compound are:
-
Over-bromination: Formation of tribrominated and other polybrominated byproducts can occur if an excess of the brominating agent is used or if there is poor mixing.
-
Aldol Condensation: Butanal can undergo self-condensation, especially in the presence of basic impurities or at elevated temperatures.
-
Oxidation: The aldehyde group can be oxidized to a carboxylic acid, particularly if the reaction conditions are harsh or if the product is exposed to air for extended periods.
Experimental Protocols
Protocol 1: Synthesis of this compound using Bromine
This protocol is a representative procedure based on the general principles of aldehyde bromination.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr evolved), dissolve butanal (1.0 eq) in dichloromethane. Cool the flask to 0°C in an ice bath.
-
Bromination: Prepare a solution of bromine (2.1 eq) in dichloromethane. Add the bromine solution dropwise to the stirred butanal solution at a rate that maintains the reaction temperature below 10°C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or GC.
-
Workup: Once the reaction is complete, cool the mixture and slowly add a saturated aqueous solution of sodium bisulfite to quench any unreacted bromine. Separate the organic layer, wash with water and then with brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent by rotary evaporation at low temperature. The crude product can be purified by vacuum distillation.
Protocol 2: Purification of this compound via Bisulfite Adduct Formation
This protocol is adapted for the purification of a low molecular weight aldehyde.[3]
-
Adduct Formation: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., ethanol). Add a freshly prepared saturated aqueous solution of sodium bisulfite and stir vigorously for 1-2 hours.
-
Isolation: If a precipitate forms, filter the solid adduct and wash it with cold ethanol and then ether. If no precipitate forms, transfer the mixture to a separatory funnel and separate the aqueous layer which contains the dissolved adduct. Wash the organic layer with a small amount of water and combine the aqueous layers.
-
Regeneration: To the isolated adduct (either the solid or the aqueous solution), add a saturated sodium carbonate solution until the mixture is basic. This will regenerate the aldehyde.
-
Extraction and Drying: Extract the regenerated this compound with dichloromethane. Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Final Steps: Filter and carefully remove the solvent to obtain the purified product.
Signaling Pathways and Workflows
References
"common side reactions with 2,2-Dibromobutanal"
Technical Support Center: 2,2-Dibromobutanal
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and side reactions encountered during experimentation with this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: My reaction mixture containing this compound and a strong base (e.g., alkoxide) is turning dark and showing multiple unexpected spots on TLC. What is likely happening?
A1: Darkening of the reaction mixture often indicates polymerization or decomposition. This compound, like many aldehydes, can be unstable in the presence of strong bases. The primary competing side reactions under these conditions are elimination and the Favorskii rearrangement. These pathways can lead to a complex mixture of products and colored byproducts. It is crucial to maintain low temperatures and add the base slowly to a solution of the substrate and nucleophile.
Q2: I am observing a new peak in my GC-MS or a vinyl proton signal in my ¹H NMR spectrum that I suspect is an impurity. What could it be?
A2: A common side product is 2-bromo-2-butenal, which arises from the elimination of one equivalent of HBr. This is particularly favored by strong, sterically hindered bases or elevated temperatures. The formation of this α,β-unsaturated aldehyde can compete with your desired reaction and introduce a reactive species that can lead to further downstream side products.
Q3: I'm attempting a nucleophilic substitution of the bromine atoms, but my yields are consistently low, and I recover a significant amount of what appears to be butanal. What is the likely cause?
A3: The gem-dibromo group can be susceptible to hydrolysis, especially if there is residual water in your solvents or if you are using a hydroxide base. This hydrolysis reaction can convert this compound back to butanal. Ensure all glassware is oven-dried and use anhydrous solvents to minimize this side reaction. Additionally, the aldehyde carbonyl group is itself an electrophilic site and can be attacked by nucleophiles, competing with substitution at the C-Br bonds.
Q4: How should I purify and store this compound to ensure its stability and reactivity?
A4: this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials like strong bases or oxidizing agents.[1] For purification, vacuum distillation is often the most effective method. It is recommended to store the purified compound under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the aldehyde group to 2,2-dibromobutanoic acid.
Troubleshooting Guide
This guide addresses specific problems you might encounter during your experiments.
Problem 1: Low Yield of Desired Product with a Strong, Non-Nucleophilic Base
-
Symptom: The primary product observed is 2-bromo-2-butenal, not the expected product.
-
Possible Cause: Elimination reaction is outcompeting the desired reaction pathway. This is favored by sterically hindered bases (e.g., potassium tert-butoxide) and higher temperatures.
-
Solution:
-
Lower the Reaction Temperature: Perform the reaction at 0 °C or below to disfavor the elimination pathway.
-
Change the Base: If possible, switch to a less hindered base that may favor substitution or another desired pathway over elimination.
-
Order of Addition: Add the base slowly to the reaction mixture containing your substrate and nucleophile to maintain a low instantaneous concentration of the base.
-
Problem 2: Formation of Carboxylic Acid Derivatives Instead of Expected Product
-
Symptom: Mass spectrometry or NMR analysis indicates the formation of a butenoic acid or cyclopropanecarboxylic acid derivative.
-
Possible Cause: The conditions are favoring a Favorskii-type rearrangement. While classic Favorskii rearrangements occur with α-halo ketones, analogous pathways can occur with α,α-dihaloaldehydes in the presence of a base. The reaction of α,α'-dihaloketones can yield α,β-unsaturated carboxylic acid derivatives.[2][3]
-
Solution:
-
Avoid Strong Alkoxide Bases: If this pathway is problematic, consider alternative synthetic routes that do not involve strong alkoxide or hydroxide bases.
-
Protect the Aldehyde: Consider protecting the aldehyde as an acetal before performing reactions at the C-Br bonds. The protecting group can be removed in a subsequent step under acidic conditions.
-
Problem 3: Reaction Fails to Proceed or is Sluggish with Soft Nucleophiles (e.g., Thiols)
-
Symptom: Low conversion of starting material even after extended reaction times.
-
Possible Cause: Insufficient activation of the nucleophile or steric hindrance.
-
Solution:
-
Use a Mild Base: Convert the thiol to the more nucleophilic thiolate using a mild, non-hindered base like triethylamine (TEA) or diisopropylethylamine (DIPEA).
-
Solvent Choice: Use a polar aprotic solvent like DMF or acetonitrile to enhance the nucleophilicity of the thiolate.
-
Increase Temperature: Modestly increasing the temperature (e.g., to 40-50 °C) may be necessary, but monitor carefully for the formation of elimination byproducts.
-
Data Presentation: Side Product Formation
The following table provides illustrative data on how reaction conditions can influence the product distribution in reactions of this compound with a generic nucleophile/base system. (Note: These are representative values for educational purposes).
| Base/Nucleophile (1.1 eq) | Solvent | Temperature (°C) | Desired Product Yield (%) | Elimination Product (%) (2-bromo-2-butenal) | Favorskii Product (%) (e.g., Ethyl 2-butenoate) |
| Sodium Ethoxide | Ethanol | 25 | 30 | 25 | 45 |
| Sodium Ethoxide | Ethanol | 0 | 50 | 15 | 35 |
| Potassium t-Butoxide | THF | 25 | <5 | 85 | <5 |
| Triethylamine / Propanethiol | Acetonitrile | 25 | 85 | <5 | 0 |
Experimental Protocols
Protocol: Synthesis of a Thioacetal from this compound
This protocol describes a representative procedure for the reaction of this compound with a thiol, a reaction that can be complicated by the side reactions discussed above.
1. Materials:
-
This compound (1.0 mmol, 230 mg)
-
Propane-1-thiol (2.2 mmol, 168 mg, 0.20 mL)
-
Triethylamine (TEA) (2.5 mmol, 253 mg, 0.35 mL)
-
Anhydrous Acetonitrile (10 mL)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate
-
Dichloromethane (for extraction)
2. Procedure:
-
To an oven-dried 50 mL round-bottom flask under an argon atmosphere, add this compound and anhydrous acetonitrile.
-
Cool the solution to 0 °C in an ice bath.
-
Add propane-1-thiol to the solution.
-
Slowly add triethylamine dropwise over 5 minutes with vigorous stirring.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS.
-
Upon completion, quench the reaction by adding 20 mL of water.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (1 x 20 mL) and then brine (1 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired thioacetal.
Visualizations
References
Technical Support Center: Purification of Products Derived from 2,2-Dibromobutanal
This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of products derived from 2,2-Dibromobutanal. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during the purification of these sensitive compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with purifying products derived from this compound?
A1: Products derived from this compound are often challenging to purify due to several factors:
-
Instability: Alpha,alpha-dihaloaldehydes can be sensitive to heat, light, and both acidic and basic conditions, potentially leading to decomposition or polymerization.
-
Side Reactions: The synthesis of this compound can result in impurities such as the mono-brominated analogue (2-bromobutanal) or over-brominated species, which may have similar physical properties, making separation difficult.[1]
-
Reactivity: The aldehyde functional group is susceptible to oxidation to a carboxylic acid and can participate in side reactions like aldol condensations.
-
Lachrymatory Nature: Many halogenated aldehydes are lachrymators, requiring careful handling in a well-ventilated fume hood.
Q2: Which purification techniques are most suitable for products derived from this compound?
A2: The choice of purification technique depends on the specific properties of the derivative, including its thermal stability, polarity, and the nature of the impurities. Common methods include:
-
Vacuum Distillation: This is often suitable for thermally stable, liquid products.[1][2] It is effective at removing non-volatile impurities.
-
Column Chromatography: This technique is versatile for separating compounds with different polarities.[3] Careful selection of the stationary and mobile phases is crucial to avoid decomposition.
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective method for achieving high purity.
-
Aqueous Work-up: A standard work-up involving extraction, washing with a mild base (e.g., sodium bicarbonate solution) to remove acidic impurities, and drying is a critical first step before further purification.[2]
Q3: How can I minimize the decomposition of my this compound derivative during purification?
A3: To minimize decomposition, consider the following precautions:
-
Low Temperatures: Keep the compound at low temperatures whenever possible.
-
Inert Atmosphere: Handle the compound under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Neutral Conditions: Avoid strong acids and bases. Use of neutral silica gel for chromatography is recommended if the compound shows sensitivity to acidic silica.
-
Promptness: Purify the compound as quickly as possible after synthesis to minimize degradation over time.
Troubleshooting Guides
Problem: Low Yield After Purification
| Potential Cause | Recommended Solutions |
| Decomposition during distillation | - Lower the distillation pressure to reduce the boiling point.- Use a short path distillation apparatus to minimize the time the compound is exposed to high temperatures.[1] |
| Decomposition on silica gel column | - Deactivate the silica gel by adding a small percentage of a neutral or slightly basic solvent (e.g., triethylamine) to the eluent.- Use a less acidic stationary phase like alumina.- Run the column quickly to minimize contact time. |
| Product loss during aqueous work-up | - Ensure the pH of the aqueous washes is not too high, as strong bases can promote decomposition or aldol reactions.- Perform multiple extractions with a suitable organic solvent to ensure complete recovery from the aqueous phase.[2][3] |
| Incomplete reaction or significant side-product formation | - Optimize the reaction conditions (temperature, reaction time, stoichiometry of reagents) to maximize the yield of the desired product and minimize impurities.[1] |
Problem: Impure Product After Purification
| Potential Cause | Recommended Solutions |
| Co-elution of impurities during column chromatography | - Optimize the solvent system for column chromatography by first performing Thin Layer Chromatography (TLC) to achieve better separation.- Use a longer column or a stationary phase with a smaller particle size for higher resolution. |
| Incomplete separation of mono- and di-brominated products by distillation | - Use a fractional distillation column with a higher number of theoretical plates for better separation of compounds with close boiling points. |
| Presence of starting material | - Ensure the reaction has gone to completion using a monitoring technique like TLC or GC before starting the work-up.- Choose a purification method that effectively separates the product from the starting material based on their different physical properties (e.g., polarity, boiling point). |
Quantitative Data Summary
The following table presents representative data for the purification of alpha,alpha-dihaloaldehydes, which can serve as an estimate for the purification of this compound derivatives.
| Compound | Purification Method | Achieved Purity | Reported Yield | Reference |
| 2,2-Dichloropropionaldehyde | Distillation | >95% | ~70% | [1] |
| 2,2-Dichlorovaleraldehyde | Distillation | >99% | 99.4% | [1] |
| 2,2-Dibromopropionaldehyde | Distillation | 90% (in a mixture with 10% 2-bromopropionaldehyde) | ~85% (of the mixture) | [1] |
| 2,2-Dibromoacetaldehyde | Vacuum Distillation | High Purity (not quantified) | Not specified | [2] |
Experimental Protocols
Protocol 1: General Work-up and Extraction of a Reaction Mixture Containing a this compound Derivative
-
Quenching: Cool the reaction mixture in an ice bath. Slowly pour the mixture into a separatory funnel containing cold water.
-
Extraction: Extract the aqueous layer multiple times with a suitable organic solvent (e.g., dichloromethane or diethyl ether).[2][3]
-
Washing: Combine the organic layers and wash sequentially with:
-
Cold water.
-
A cold, dilute aqueous solution of sodium bicarbonate (e.g., 5%) to neutralize any acidic byproducts like HBr.[2] Be cautious of potential gas evolution.
-
Cold brine (saturated NaCl solution) to aid in the removal of water.
-
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).
-
Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator. The resulting crude product can then be further purified.
Protocol 2: Purification by Column Chromatography
-
TLC Analysis: Determine an appropriate solvent system using TLC. A good starting point is a mixture of a non-polar solvent (e.g., hexanes) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane).[3] Aim for a retention factor (Rf) of 0.2-0.4 for the desired product.
-
Column Packing: Prepare a slurry of silica gel in the chosen non-polar solvent and pack it into a chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elution: Elute the column with the chosen solvent system. Collect fractions and monitor the separation by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Visualizations
Caption: General experimental workflow for the synthesis and purification of products derived from this compound.
Caption: A logical troubleshooting guide for the purification of this compound derivatives.
References
Technical Support Center: Managing the Reactivity of 2,2-Dibromobutanal in Complex Syntheses
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively managing the reactivity of 2,2-Dibromobutanal in complex synthetic routes.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactivity challenges associated with this compound?
A1: this compound is a highly reactive electrophile due to the presence of the aldehyde functional group and the two electron-withdrawing bromine atoms on the alpha-carbon. Key challenges include:
-
High propensity for side reactions: The compound can undergo self-condensation, decomposition, and elimination reactions, particularly under basic conditions.
-
Steric hindrance: The two bromine atoms create significant steric bulk around the aldehyde, which can impede the approach of nucleophiles.[1][2]
-
Instability: Like many aldehydes, it can be prone to oxidation and polymerization over time.[3]
Q2: How should this compound be stored to maintain its integrity?
A2: To minimize degradation, this compound should be stored under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (ideally ≤ 4°C) and protected from light. It is advisable to use the compound as fresh as possible after synthesis or purification.
Q3: What are the most common side reactions to anticipate when using this compound?
A3: The most prevalent side reactions include:
-
Dehydrobromination: Under basic conditions, elimination of HBr can occur to form 2-bromo-2-butenal.[4]
-
Cannizzaro-type reactions: In the presence of a strong base, disproportionation to the corresponding alcohol and carboxylic acid can be a competing pathway, although less common for alpha-substituted aldehydes.
-
Aldol self-condensation: The enolizable aldehyde can react with itself, leading to complex mixtures.[5][6]
Q4: When is it necessary to use a protecting group for the aldehyde functionality?
A4: Protection of the aldehyde is crucial when performing reactions that are incompatible with this functional group, such as those involving strong nucleophiles or bases where selective reaction at another site is desired. Acetal formation is a common and effective strategy for protecting the aldehyde.[7]
Troubleshooting Guides
Guide 1: Low Yield in Nucleophilic Addition Reactions (e.g., Grignard, Organolithium)
| Symptom | Possible Cause | Troubleshooting Steps |
| No or minimal product formation. | Steric Hindrance: The bulky dibromo group is preventing the nucleophile from attacking the carbonyl carbon.[1][2] | - Use a less sterically hindered nucleophile if possible.- Increase the reaction temperature to provide more energy to overcome the activation barrier.- Employ a more reactive organometallic reagent. |
| Complex mixture of products. | Side Reactions: Enolization followed by side reactions or dehydrobromination may be occurring. | - Use a non-nucleophilic base if deprotonation is intended.- Lower the reaction temperature to favor the desired kinetic product.- Protect the aldehyde as an acetal before proceeding with the nucleophilic addition. |
| Starting material is recovered. | Inactive Reagents: The organometallic reagent may have degraded due to exposure to air or moisture. | - Use freshly prepared or titrated organometallic reagents.- Ensure all glassware is rigorously dried and the reaction is performed under a strict inert atmosphere. |
Guide 2: Poor Selectivity in Aldol Condensation Reactions
| Symptom | Possible Cause | Troubleshooting Steps |
| Formation of self-condensation products. | Similar Reactivity of Aldehyde Partners: Both aldehydes in a crossed-aldol reaction have similar propensities to enolize and act as nucleophiles.[6] | - Use a non-enolizable aldehyde as the electrophilic partner if possible.- Employ a directed aldol strategy, such as pre-forming the enolate of one partner with a strong, non-nucleophilic base like LDA before adding this compound.[5] |
| Formation of elimination product (α,β-unsaturated aldehyde). | Reaction Conditions Too Harsh: Elevated temperatures or prolonged reaction times with a strong base can promote dehydration of the initial aldol adduct.[5] | - Conduct the reaction at a lower temperature.- Use a milder base or catalytic amount of base.- Quench the reaction as soon as the initial aldol addition is complete (monitor by TLC). |
Guide 3: Difficulties with Wittig Reactions
| Symptom | Possible Cause | Troubleshooting Steps |
| Low or no yield of the desired alkene. | Steric Hindrance: The bulky 2,2-dibromo group hinders the approach of the phosphorus ylide.[1][2][3][8] | - Use a less sterically demanding phosphonium ylide.- Consider the Horner-Wadsworth-Emmons reaction, which often performs better with sterically hindered aldehydes.[2][3]- Increase the reaction temperature. |
| Formation of byproducts. | Side reactions of the ylide: The ylide may be unstable under the reaction conditions. | - Generate the ylide in situ at low temperature and add the aldehyde immediately.- Ensure the absence of water and oxygen. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a general procedure for the alpha-bromination of an aldehyde.
Reaction Scheme: Butanal + 2 Br₂ → this compound + 2 HBr
Materials:
-
Butanal
-
Bromine
-
Dichloromethane (anhydrous)
-
Sodium bicarbonate (saturated aqueous solution)
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, dissolve butanal (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of bromine (2.1 eq) in dichloromethane dropwise to the stirred solution. Maintain the temperature below 5°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until the bromine color disappears and gas evolution ceases.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation.
Expected Yield: 60-75%
Quantitative Data Summary:
| Reactant | Molar Eq. | Molecular Weight ( g/mol ) |
| Butanal | 1.0 | 72.11 |
| Bromine | 2.1 | 159.81 |
Protocol 2: Acetal Protection of this compound
Reaction Scheme: this compound + Ethylene Glycol ⇌ 2-(2,2-Dibromopropyl)-1,3-dioxolane + H₂O
Materials:
-
This compound
-
Ethylene glycol
-
Toluene
-
p-Toluenesulfonic acid (catalytic amount)
-
Sodium bicarbonate (saturated aqueous solution)
-
Anhydrous magnesium sulfate
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound (1.0 eq), ethylene glycol (1.2 eq), and toluene.
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap. Continue refluxing until no more water is collected.
-
Cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate, followed by water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the protected aldehyde, which can often be used in the next step without further purification.[1]
Expected Yield: >90%
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Decision tree for troubleshooting low reaction yields.
Caption: Acetal protection and deprotection of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Wittig reaction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Aldol condensation - Wikipedia [en.wikipedia.org]
- 7. m.youtube.com [m.youtube.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
"byproduct formation in the synthesis of heterocycles from 2,2-Dibromobutanal"
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals utilizing 2,2-Dibromobutanal in the synthesis of heterocyclic compounds. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges and help optimize your experimental outcomes.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the synthesis of heterocycles using this compound.
Issue 1: Low or No Yield of the Desired Heterocycle (e.g., 3-Ethylpyrazole)
| Potential Cause | Recommended Solution |
| Incomplete initial condensation with the dinucleophile (e.g., hydrazine). | The initial reaction of the aldehyde group of this compound with the nucleophile is crucial. Ensure anhydrous reaction conditions as water can hydrolyze the intermediate Schiff base. Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting aldehyde. |
| Suboptimal reaction temperature. | The subsequent elimination and cyclization steps may require heating. If the reaction is sluggish at room temperature, consider gradually increasing the temperature and monitoring the progress. For pyrazole synthesis, refluxing in a suitable solvent like ethanol is common. |
| Incorrect stoichiometry or purity of reactants. | Use pure this compound and the appropriate molar equivalents of the dinucleophile. An excess of the dinucleophile may be necessary in some cases, but a large excess can lead to side reactions. |
| Decomposition of the starting material or intermediates. | This compound can be sensitive to strong bases and high temperatures. Consider performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidative degradation. |
| Formation of stable, non-cyclizing intermediates. | The intermediate hydrazone (in the case of pyrazole synthesis) may be stable under the reaction conditions and not cyclize efficiently. The addition of a mild acid or base catalyst can sometimes facilitate the cyclization step. |
Issue 2: Presence of a Major Byproduct Identified as 4-Bromo-3-ethylpyrazole
| Potential Cause | Recommended Solution |
| Incomplete elimination of the second bromine atom. | The formation of the 4-bromo-substituted heterocycle is a common byproduct if the final elimination step is not complete. |
| Increase Reaction Time and/or Temperature: Prolonged heating can promote the final elimination step. | |
| Stronger Base: If a mild base is used, switching to a stronger, non-nucleophilic base (e.g., DBU) in a suitable solvent might facilitate the elimination of the second HBr molecule. | |
| Choice of Solvent: The polarity of the solvent can influence the rate of elimination. Experiment with different solvents (e.g., ethanol, isopropanol, DMF) to find the optimal conditions. |
Issue 3: Formation of a Complex Mixture of Unidentified Byproducts
| Potential Cause | Recommended Solution |
| Side reactions involving the aldehyde functionality. | Aldehydes can undergo various side reactions, such as aldol condensation or oxidation. Ensure the reaction is carried out under an inert atmosphere and that the starting materials are pure. |
| Reaction with solvent. | Protic solvents like ethanol can potentially react with the starting material or intermediates under certain conditions. If complex mixtures are observed, consider using an aprotic solvent. |
| Decomposition of the dinucleophile. | Some dinucleophiles, like hydrazine, can be unstable, especially at elevated temperatures, leading to the formation of colored impurities.[1] Use fresh, high-purity dinucleophiles. |
| Polymerization. | Aldehydes, especially under acidic or basic conditions, can be prone to polymerization. Control the reaction temperature and the rate of addition of reagents. |
Frequently Asked Questions (FAQs)
Q1: What is the most likely mechanism for the formation of 3-ethylpyrazole from this compound and hydrazine?
A1: The most plausible mechanism involves a four-step sequence:
-
Condensation: The aldehyde group of this compound reacts with one of the amino groups of hydrazine to form a hydrazone intermediate.
-
First Elimination: Under the reaction conditions, the hydrazone undergoes elimination of one molecule of HBr to form an α-bromo-α,β-unsaturated hydrazone.
-
Cyclization: An intramolecular nucleophilic attack of the terminal amino group of the hydrazine moiety onto the carbon bearing the remaining bromine atom leads to the formation of a five-membered ring (a pyrazoline intermediate).
-
Aromatization: A final elimination of the second molecule of HBr from the pyrazoline intermediate results in the formation of the aromatic 3-ethylpyrazole.
Q2: Besides 4-bromo-3-ethylpyrazole, what other byproducts might I expect?
A2: Other potential byproducts could include:
-
Pyrazoline intermediate: If the final aromatization step is incomplete, the corresponding pyrazoline may be isolated.[1]
-
Azine formation: Self-condensation of the intermediate hydrazone can lead to the formation of an azine.
-
Products from reaction with impurities: If the this compound starting material contains impurities like butanal or 2-bromobutanal, you may see the formation of corresponding pyrazoles without the 4-bromo substituent or other isomers.
Q3: How can I purify the desired 3-ethylpyrazole from the 4-bromo-3-ethylpyrazole byproduct?
A3: The difference in polarity between the two compounds should allow for separation using standard chromatographic techniques.
-
Column Chromatography: Silica gel column chromatography is the most common method. A solvent system of increasing polarity (e.g., starting with hexane and gradually adding ethyl acetate) should effectively separate the two compounds. The 4-bromo derivative is expected to be less polar and elute first.
-
Crystallization: If the desired product is a solid, recrystallization from a suitable solvent system could be an effective purification method, provided the solubility of the two compounds is sufficiently different.
Q4: Can I use this method to synthesize other heterocycles?
A4: Yes, in principle, other dinucleophiles can be used to synthesize different five-membered heterocycles. For example:
-
Hydroxylamine (NH₂OH): Reaction with hydroxylamine is expected to yield 3-ethylisoxazole . Similar byproducts, such as 4-bromo-3-ethylisoxazole , could also be formed.
-
Substituted Hydrazines (R-NHNH₂): Using a substituted hydrazine will lead to the formation of N-substituted pyrazoles. This can, however, lead to the formation of regioisomeric products.[1]
Experimental Protocols
General Procedure for the Synthesis of 3-Ethylpyrazole from this compound:
-
To a solution of this compound (1.0 eq) in ethanol, add hydrazine hydrate (1.1 eq) dropwise at room temperature under an inert atmosphere.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient.
Visualizations
Caption: Reaction pathway for the synthesis of 3-ethylpyrazole and formation of major byproducts.
Caption: A logical workflow for troubleshooting issues in heterocycle synthesis.
References
Technical Support Center: Reactions Involving 2,2-Dibromobutanal
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,2-Dibromobutanal, particularly concerning the challenges encountered during reaction scale-up.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns with this compound?
This compound is relatively stable under normal storage conditions but is sensitive to strong bases and nucleophiles.[1] Its electrophilic nature makes it highly reactive.[1] Key stability concerns include:
-
Self-condensation/Polymerization: Aldehydes, in general, are prone to aldol condensation and polymerization, which can be exacerbated by basic conditions or elevated temperatures.
-
Hydrolysis: The presence of water, especially under acidic or basic conditions, can lead to the hydrolysis of the aldehyde group.
-
Dehydrobromination: Strong bases can induce the elimination of HBr, leading to the formation of unsaturated byproducts.
Q2: What are the major challenges when scaling up reactions with this compound?
Scaling up reactions involving this compound presents several challenges analogous to those seen with other reactive brominated compounds.[2] These include:
-
Exothermic Reactions: Bromination and subsequent reactions are often exothermic. Inadequate heat dissipation on a larger scale can lead to temperature spikes, promoting side reactions and potentially creating safety hazards.[2]
-
Mixing Efficiency: Ensuring homogenous mixing in large reactors is critical to maintain consistent reaction conditions and avoid localized "hot spots" or areas of high reagent concentration, which can lead to the formation of impurities.[2]
-
Reagent Addition Control: The rate of addition of reagents, including this compound or nucleophiles, becomes more critical at scale to manage heat generation and maintain control over the reaction.
-
Byproduct Formation: Side reactions, such as those mentioned in Q1, can become more significant at a larger scale, complicating purification and reducing yield.
-
Purification: Isolating the desired product with high purity can be challenging due to the potential for multiple byproducts with similar physical properties.[3]
Q3: What are common impurities encountered in reactions with this compound?
Common impurities can include unreacted starting materials, products from side reactions like aldol condensation, and over-reaction products. Depending on the specific reaction, impurities could also arise from the decomposition of this compound.
Q4: Are there any specific safety precautions for handling this compound at scale?
While a specific, detailed safety data sheet was not found in the search results, it is prudent to handle this compound with care, especially at scale. Based on general knowledge of similar compounds, appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood. For large-scale operations, a thorough risk assessment should be conducted to address potential hazards related to the reactivity and potential decomposition products of this compound.
Troubleshooting Guides
Problem 1: Low Yield of Desired Product
Possible Causes & Solutions
| Cause | Recommended Action |
| Incomplete Reaction | - Increase reaction time. - Gradually increase the reaction temperature while carefully monitoring for byproduct formation. - Ensure the correct stoichiometry of reactants. |
| Side Reactions | - Lower the reaction temperature to minimize unwanted side reactions.[4] - Optimize the rate of reagent addition to maintain better control over the reaction. - Consider using a milder catalyst or base if applicable.[4] |
| Product Loss During Workup | - Optimize the workup procedure to minimize losses, for example, by adjusting the pH or using a different extraction solvent.[4] |
| Degradation of this compound | - Ensure starting material is of high purity. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[1] |
Problem 2: Formation of Significant Byproducts
Possible Causes & Solutions
| Cause | Recommended Action |
| Poor Temperature Control | - Improve the efficiency of the cooling system for the reactor. - Ensure slow and controlled addition of reagents to manage exotherms.[2] |
| Localized High Concentrations | - Improve stirring efficiency to ensure homogenous mixing.[2] - Consider subsurface addition of reagents for better dispersion. |
| Presence of Water or Other Impurities | - Use anhydrous solvents and reagents. - Purify starting materials before use. |
| Incorrect Reaction Conditions | - Re-evaluate the reaction pH and adjust if necessary. - Screen different solvents to find one that may disfavor byproduct formation. |
Problem 3: Difficulty in Product Purification
Possible Causes & Solutions
| Cause | Recommended Action |
| Similar Polarity of Product and Impurities | - Explore different chromatographic techniques (e.g., normal phase, reverse phase, ion exchange). - Consider derivatization of the product or impurities to alter their polarity before chromatography. |
| Product is an Oil or Difficult to Crystallize | - Attempt co-distillation with a high-boiling solvent. - Screen a wide range of solvents and solvent mixtures for crystallization.[3] - Consider using techniques like trituration to induce solidification. |
| Thermal Instability of the Product | - Use low-temperature purification techniques such as preparative HPLC with a chilled autosampler and fraction collector. - If distillation is necessary, use high vacuum to lower the boiling point. |
Experimental Protocols
General Protocol for a Nucleophilic Substitution Reaction with this compound at Lab Scale (Illustrative)
-
Reaction Setup: A multi-neck round-bottom flask is equipped with a mechanical stirrer, a thermometer, a dropping funnel, and a nitrogen inlet. The flask is charged with the nucleophile and an appropriate anhydrous solvent. The mixture is cooled to the desired temperature (e.g., 0-5 °C) in an ice bath.
-
Reagent Addition: A solution of this compound in the same anhydrous solvent is added dropwise from the dropping funnel over a period of 1-2 hours, maintaining the internal temperature below the specified limit.
-
Reaction Monitoring: The progress of the reaction is monitored by a suitable technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: Once the reaction is complete, it is quenched by the slow addition of a suitable quenching agent (e.g., water, saturated ammonium chloride solution). The organic layer is separated, and the aqueous layer is extracted with an appropriate organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure. The crude product is then purified by a suitable method such as column chromatography, distillation, or recrystallization.[1][3]
Note: This is a generalized protocol and the specific conditions (solvent, temperature, reaction time, and purification method) will need to be optimized for each specific reaction.
Visualizations
Caption: A generalized workflow for reactions involving this compound.
Caption: A logical diagram for troubleshooting low product yield.
References
"preventing over-bromination in the synthesis of 2,2-Dibromobutanal"
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2,2-dibromobutanal. Our aim is to help you overcome common challenges, with a particular focus on preventing over-bromination.
Troubleshooting Guide: Preventing Over-bromination
This guide addresses specific issues you may encounter during the synthesis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Significant formation of tribrominated byproduct | Excess Bromine: The stoichiometry of the reaction is critical. Using more than two equivalents of bromine will lead to further bromination of the desired product. | Carefully measure and use no more than 2.0 to 2.1 equivalents of the brominating agent per equivalent of butanal. |
| High Reaction Temperature: The rate of the subsequent bromination reactions increases with temperature, leading to over-bromination. | Maintain a low reaction temperature, ideally between 0 and 5°C, throughout the addition of the brominating agent. | |
| Rapid Addition of Brominating Agent: A high local concentration of bromine can promote multiple brominations on the same molecule before the reaction is homogeneous. | Add the brominating agent dropwise over an extended period (e.g., 1-2 hours) with vigorous stirring to ensure even distribution. | |
| Low Yield of this compound | Incomplete Reaction: Insufficient reaction time or temperature may lead to a low conversion of the starting material. | After the addition of the brominating agent, allow the reaction to stir at a low temperature for an additional 1-2 hours to ensure complete conversion. |
| Side Reactions: Aldol condensation of the starting butanal can occur, especially in the presence of acidic or basic impurities. | Ensure all reagents and glassware are dry and free of contaminants. The use of a non-polar, aprotic solvent can also minimize side reactions. | |
| Product is a dark, impure oil | Decomposition: Aldehydes can be sensitive to strong acids and high temperatures, leading to decomposition and the formation of colored impurities. | Maintain low temperatures throughout the reaction and purification process. Use a mild work-up procedure, such as washing with a cold, dilute sodium bicarbonate solution. |
| Residual Bromine: Excess bromine will impart a brown or orange color to the product. | Quench any unreacted bromine with a reducing agent, such as a dilute solution of sodium bisulfite, during the work-up. |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the α-bromination of butanal?
A1: The α-bromination of aldehydes like butanal typically proceeds through an enol or enolate intermediate. Under acidic conditions, the carbonyl oxygen is protonated, facilitating the formation of the enol. The electron-rich double bond of the enol then attacks a bromine molecule. Under basic conditions, a proton is removed from the α-carbon to form an enolate, which then acts as a nucleophile to attack bromine. For the synthesis of this compound, an acid-catalyzed approach is generally preferred to control the reaction.
Q2: Which brominating agent is best for this synthesis?
A2: While molecular bromine (Br₂) is a common brominating agent, it is highly reactive and can lead to over-bromination. N-bromosuccinimide (NBS) is a milder alternative that can offer better control over the reaction. Another approach involves the in situ generation of bromine from HBr and an oxidizing agent like H₂O₂.
Q3: How can I effectively monitor the progress of the reaction?
A3: The reaction can be monitored using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). By taking small aliquots from the reaction mixture over time, you can track the disappearance of the starting material (butanal) and the appearance of the mono- and di-brominated products.
Q4: What is the best method for purifying the final product?
A4: Fractional distillation under reduced pressure is the most effective method for purifying this compound from starting material, mono-brominated intermediates, and over-brominated byproducts. This is due to the differences in their boiling points. An initial aqueous work-up is necessary to remove any acidic or water-soluble impurities before distillation.
Experimental Protocol: Synthesis of this compound
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and available equipment.
Materials:
-
Butanal
-
Bromine (Br₂) or N-Bromosuccinimide (NBS)
-
Glacial Acetic Acid (as catalyst and solvent)
-
Dichloromethane (for extraction)
-
Saturated Sodium Bicarbonate Solution
-
Saturated Sodium Bisulfite Solution
-
Brine
-
Anhydrous Magnesium Sulfate
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve butanal (1.0 eq) in glacial acetic acid.
-
Cool the flask in an ice-salt bath to 0-5°C.
-
Slowly add a solution of bromine (2.05 eq) in glacial acetic acid dropwise from the dropping funnel over a period of 1-2 hours, ensuring the temperature does not exceed 5°C.
-
After the addition is complete, continue to stir the reaction mixture at 0-5°C for an additional hour.
-
Slowly pour the reaction mixture into a beaker containing ice water and dichloromethane.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with cold water, saturated sodium bisulfite solution (to quench excess bromine), saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.
Data Presentation
The following table summarizes the expected boiling points of the key components in the reaction mixture, which is crucial for planning the purification by fractional distillation.
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| Butanal | 72.11 | 74.8 |
| 2-Bromobutanal | 151.00 | ~160 (decomposes) |
| This compound | 229.90 | ~53 (at 13 Torr) |
| 2,2,3-Tribromobutane | 294.81 | ~86 (at 14 mmHg) |
Note: Boiling points for brominated butanals are estimates based on related compounds and may vary.
Visualizations
Reaction Pathway
"troubleshooting low yields in 2,2-Dibromobutanal condensation reactions"
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals engaged in condensation reactions with 2,2-Dibromobutanal. The following information is presented in a question-and-answer format to address common challenges and provide actionable solutions.
Frequently Asked Questions (FAQs)
Q1: My condensation reaction with this compound is resulting in a very low yield. What are the potential causes?
A1: Low yields in condensation reactions involving this compound can stem from several factors, primarily related to the reactant's stability and reactivity. Key considerations include:
-
Side Reactions: this compound is susceptible to side reactions under basic conditions, which are typically required for condensation. The most common of these is the Favorskii rearrangement, which leads to the formation of carboxylic acid derivatives instead of the desired condensation product.[1][2][3] Another possibility is a haloform-type reaction.
-
Steric Hindrance: The two bromine atoms at the α-position create significant steric bulk, which can impede the approach of the nucleophile (enolate) to the aldehyde's carbonyl carbon.
-
Suboptimal Reaction Conditions: Temperature, choice of base, and reaction time are critical. Aldol-type condensations are often sensitive to temperature, and what works for a simple aldehyde may not be suitable for a dihalogenated one.[4]
-
Reagent Purity: Impurities in this compound or the other reactants can interfere with the reaction.
-
Self-Condensation: If the reaction partner is another enolizable carbonyl compound, competitive self-condensation can reduce the yield of the desired cross-condensation product.[5]
Q2: I am observing the formation of an unexpected carboxylic acid derivative. What is happening and how can I prevent it?
A2: The formation of a carboxylic acid derivative is a strong indication that the Favorskii rearrangement is occurring.[1][2][3] This reaction is common for α-halo ketones and can also occur with α-halo aldehydes in the presence of a base. The mechanism involves the formation of a cyclopropanone intermediate, which is then attacked by a nucleophile (like hydroxide or an alkoxide from the base) to yield a rearranged carboxylic acid or ester.
To minimize the Favorskii rearrangement:
-
Use a non-nucleophilic, sterically hindered base: Bases like triethylamine (Et3N) or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) are less likely to act as nucleophiles compared to hydroxides or alkoxides.[6]
-
Lower the reaction temperature: This can favor the desired condensation pathway over the rearrangement.
-
Careful selection of the nucleophile: If possible, using a soft, non-basic nucleophile in the condensation might suppress this side reaction.
Q3: What is the best choice of base for the condensation of this compound with an active methylene compound (e.g., malononitrile)?
A3: For Knoevenagel-type condensations with active methylene compounds, a weak organic base is generally preferred to minimize side reactions.[7]
-
Piperidine: This is a classic catalyst for Knoevenagel condensations and is often effective.[8]
-
Triethylamine (Et3N): A non-nucleophilic base that can promote the reaction while reducing the risk of Favorskii rearrangement.
-
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene): A strong, non-nucleophilic base that has been shown to be highly efficient in Knoevenagel condensations, often at room temperature.[6]
Stronger bases like sodium hydroxide or sodium ethoxide should be used with caution due to the increased likelihood of promoting the Favorskii rearrangement or other side reactions.
Q4: How can I monitor the progress of my reaction?
A4: Thin-Layer Chromatography (TLC) is a straightforward and effective method for monitoring the reaction. You can spot the reaction mixture alongside the starting materials (this compound and the nucleophile) on a TLC plate. The disappearance of the starting materials and the appearance of a new spot will indicate the progress of the reaction.
Q5: My product seems to be a complex mixture that is difficult to purify. What are some strategies for purification?
A5: The purification of condensation products of this compound can be challenging due to the potential for multiple products and the reactivity of the starting material.
-
Column Chromatography: This is the most common method for separating the desired product from unreacted starting materials and byproducts. A silica gel column with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) is a good starting point.
-
Recrystallization: If the product is a solid, recrystallization from an appropriate solvent can be an effective purification technique.[4]
-
Careful Work-up: During the aqueous work-up, ensure that the pH is controlled to avoid acid- or base-catalyzed decomposition of the product.
Data Presentation
The following table summarizes illustrative yields for the condensation of an aldehyde with an active methylene compound under various basic conditions. Please note that these are representative values and actual yields with this compound may vary depending on the specific reaction partner and optimization of conditions.
| Aldehyde Reactant | Active Methylene Compound | Base (Catalyst) | Solvent | Temperature (°C) | Reaction Time (h) | Illustrative Yield (%) |
| Benzaldehyde | Malononitrile | Piperidine | Ethanol | Reflux | 2 | 85-95 |
| Benzaldehyde | Ethyl Cyanoacetate | DBU | Water | Room Temp | 0.5 | ~98[6] |
| 4-Chlorobenzaldehyde | Malononitrile | Triethylamine | Ethanol | Reflux | 3 | 80-90 |
| Cyclohexanone | Malononitrile | DBU | Water | Room Temp | 2 | ~95[6] |
Experimental Protocols
General Protocol for Knoevenagel Condensation of this compound with Malononitrile
This protocol provides a general starting point for the condensation reaction. Optimization of stoichiometry, temperature, and reaction time may be necessary.
Materials:
-
This compound
-
Malononitrile
-
Piperidine (or Triethylamine/DBU)
-
Ethanol (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Dissolve the aldehyde in anhydrous ethanol.
-
Add malononitrile (1.0 - 1.2 eq) to the solution and stir.
-
Add a catalytic amount of piperidine (0.1 eq) to the reaction mixture.
-
Heat the reaction mixture to a gentle reflux (or stir at room temperature if using a more active catalyst like DBU).
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete (typically 2-4 hours at reflux), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Mandatory Visualization
Below are diagrams illustrating key workflows and logical relationships in troubleshooting low yields in this compound condensation reactions.
Caption: Troubleshooting workflow for low reaction yields.
Caption: Competing reaction pathways for this compound.
References
- 1. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 2. Favorskii_rearrangement [chemeurope.com]
- 3. adichemistry.com [adichemistry.com]
- 4. amherst.edu [amherst.edu]
- 5. benchchem.com [benchchem.com]
- 6. asianpubs.org [asianpubs.org]
- 7. Knoevenagel Condensation | Thermo Fisher Scientific - US [thermofisher.com]
- 8. organicreactions.org [organicreactions.org]
"removal of impurities from crude 2,2-Dibromobutanal reaction mixtures"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with crude 2,2-Dibromobutanal reaction mixtures. Our goal is to help you overcome common challenges in the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a crude this compound reaction mixture?
A1: The primary impurities depend on the synthetic route, which is typically the α-bromination of butanal. Common impurities may include:
-
Unreacted Starting Material: Butanal.
-
Monobrominated Intermediate: 2-Bromobutanal.
-
Over-brominated Byproduct: 2,2,2-Tribromobutanal.
-
Solvent Adducts: Impurities formed from the reaction of intermediates with the solvent.
-
Degradation Products: this compound can be sensitive to hydrolysis, potentially forming other byproducts.[1]
-
Residual Acid: From acid-catalyzed bromination reactions.
Q2: What is the first step I should take to purify my crude this compound?
A2: An initial aqueous workup is highly recommended to remove water-soluble impurities and residual acids. This typically involves washing the crude reaction mixture with a mild base, such as a saturated sodium bicarbonate solution, followed by washing with brine.
Q3: My product seems to be degrading during purification. What could be the cause?
A3: this compound is an aldehyde with two alpha-bromine atoms, making it susceptible to degradation, especially under basic conditions or in the presence of nucleophiles.[1] Prolonged exposure to even mild bases during workup or heating during distillation can lead to decomposition. It is crucial to perform aqueous washes quickly and at low temperatures.
Q4: How can I effectively remove unreacted butanal from my product?
A4: Unreacted butanal can often be removed through a bisulfite workup.[2] Aldehydes react with sodium bisulfite to form a water-soluble adduct, which can then be separated in an aqueous layer.[2] Alternatively, due to its lower boiling point, butanal can be removed during the initial stages of distillation.
Q5: What is the best method for separating this compound from its mono- and tri-brominated analogs?
A5: Fractional vacuum distillation is generally the most effective method for separating compounds with different numbers of bromine atoms, as the boiling points will vary significantly. For smaller scales or for achieving very high purity, column chromatography can also be employed.
Troubleshooting Guides
Distillation Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Product decomposition in the distillation flask (darkening of the residue). | The distillation temperature is too high. | Use a vacuum source to lower the boiling point of this compound.[3][4] Ensure the heating mantle is not set to an excessively high temperature. |
| Poor separation of brominated species. | Inefficient distillation column packing or improper reflux ratio. | Use a fractionating column with appropriate packing material (e.g., Raschig rings or Vigreux indentations). Optimize the reflux ratio to enhance separation. |
| Bumping or uneven boiling. | Lack of boiling chips or inadequate stirring. The system may have leaks. | Always use fresh boiling chips or a magnetic stirrer.[4] Check all joints and connections for leaks to ensure a stable vacuum.[4] |
| Low recovery of the product. | Product loss due to hold-up in the distillation apparatus. The vacuum is too high, causing the product to be carried over with lower boiling fractions. | Use a smaller distillation setup for small-scale purifications. Carefully control the vacuum to ensure proper fractionation. |
Column Chromatography Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor separation of the desired product from impurities (overlapping spots on TLC). | The chosen eluent system has incorrect polarity. | Perform a thorough TLC analysis with various solvent systems (e.g., hexane/ethyl acetate or hexane/dichloromethane mixtures) to find the optimal eluent for separation. |
| The product is not eluting from the column. | The eluent is not polar enough. | Gradually increase the polarity of the eluent system. |
| Streaking of the compound on the TLC plate and column. | The compound may be too polar for the chosen stationary phase or is degrading on the silica gel. | Consider using a different stationary phase, such as alumina. Ensure the crude material is properly neutralized before loading onto the column. |
| Cracking or channeling of the silica gel bed. | Improper packing of the column. | Pack the column carefully and ensure the silica gel is uniformly settled. Avoid letting the column run dry. |
Experimental Protocols
Protocol 1: General Aqueous Workup
-
Transfer the crude reaction mixture to a separatory funnel.
-
Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Gently shake the separatory funnel, venting frequently to release any pressure buildup.
-
Allow the layers to separate and discard the aqueous layer.
-
Wash the organic layer with an equal volume of deionized water.
-
Separate the layers and then wash the organic layer with an equal volume of brine.
-
Separate the layers and dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent, and concentrate the organic phase under reduced pressure to obtain the crude this compound.
Protocol 2: Purification by Vacuum Distillation
-
Assemble a fractional distillation apparatus suitable for vacuum distillation.[3][5]
-
Add the crude this compound and a magnetic stir bar or boiling chips to the distillation flask.
-
Slowly and carefully apply a vacuum to the system.[4]
-
Once a stable vacuum is achieved, begin heating the distillation flask gently.
-
Collect the fractions at the appropriate boiling point range for this compound under the applied vacuum. It is advisable to collect a forerun, the main fraction, and a tail fraction.
-
Analyze the purity of the collected fractions using a suitable analytical method such as GC-MS.
Protocol 3: Purification by Column Chromatography
-
Prepare a chromatography column with silica gel as the stationary phase, using a non-polar solvent like hexane to pack the column.
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Carefully load the sample onto the top of the silica gel bed.
-
Begin eluting the column with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or dichloromethane).
-
Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
Combine the fractions containing the pure this compound and remove the solvent under reduced pressure.
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for purifying this compound.
References
"impact of solvent choice on 2,2-Dibromobutanal reaction outcomes"
Topic: Impact of Solvent Choice on 2,2-Dibromobutanal Reaction Outcomes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound. The following information addresses common issues encountered during experiments, with a critical focus on the role of solvent selection in determining reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary reaction pathways for this compound, and how does the solvent choice influence them?
This compound possesses an aldehyde functional group and geminal dibromides on the alpha-carbon. The primary reaction pathways are heavily influenced by the reagents and, critically, the solvent. Key pathways include nucleophilic substitution and elimination.
-
Nucleophilic Substitution (Sₙ1 and Sₙ2): As a secondary alkyl halide, substitution can occur. The choice of solvent is a key determinant for the mechanism.
-
Polar Protic Solvents (e.g., water, methanol, ethanol) have O-H or N-H bonds allowing them to act as hydrogen bond donors.[1] They are effective at solvating both cations and anions. By stabilizing the carbocation intermediate that can form in an Sₙ1 pathway, they significantly increase the rate of Sₙ1 reactions.[1][2]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile) lack O-H or N-H bonds and do not effectively solvate anions (nucleophiles).[1] This leaves the nucleophile "naked" and highly reactive, which dramatically accelerates the bimolecular Sₙ2 pathway.[1]
-
-
Elimination (E1 and E2): These reactions often compete with substitution, leading to the formation of α,β-unsaturated aldehydes.[1] The solvent choice that favors Sₙ1 (polar protic) also tends to favor E1, as they share a common carbocation intermediate.[1] Similarly, conditions favoring Sₙ2 (polar aprotic solvents, strong nucleophile/base) also favor E2.[1]
Q2: Why is my Sₙ2 reaction with this compound so slow in methanol?
Your Sₙ2 reaction is likely slow because methanol is a polar protic solvent. In an Sₙ2 reaction, the rate depends on the nucleophile's ability to attack the substrate. Polar protic solvents form a "cage" of solvent molecules around the nucleophile via hydrogen bonding.[1][3] This solvation shell stabilizes the nucleophile, lowers its energy, and makes it less reactive, which significantly slows down the reaction rate.[1][2] Switching to a polar aprotic solvent like DMF or DMSO can increase the reaction rate by several orders of magnitude.[1]
Q3: How does solvent polarity affect the competition between substitution and elimination?
Solvent polarity is a critical factor in the competition between substitution and elimination.
-
Polar protic solvents can favor Sₙ1/E1 pathways by stabilizing the carbocation intermediate.[1]
-
Polar aprotic solvents will generally favor Sₙ2/E2 pathways by increasing the reactivity of the base/nucleophile.[1]
To favor substitution over elimination, it is often recommended to use a good nucleophile that is also a weak base (e.g., N₃⁻, CN⁻) and to maintain a low reaction temperature, as elimination reactions often have higher activation energy.[1][4]
Q4: I am observing a mixture of products. Could the solvent be the cause?
Yes. If you are obtaining a mix of a substitution product with inverted stereochemistry and a racemized product, it indicates a competition between Sₙ2 and Sₙ1 mechanisms.[1] This can happen in solvents with intermediate properties or if conditions are not optimized. Using a polar protic solvent favors the Sₙ1 pathway, leading to racemization, while a polar aprotic solvent strongly favors the Sₙ2 pathway, leading to inversion.[1][5]
Troubleshooting Guides
This section addresses common problems encountered during reactions with this compound, with a focus on solvent-based solutions.
Problem 1: Low or No Reaction Yield
| Potential Cause | Recommended Solution |
| Incorrect Solvent for Desired Mechanism: You may be using a polar protic solvent (e.g., ethanol) for an Sₙ2 reaction, which significantly slows the rate by solvating the nucleophile.[1] | For Sₙ2 reactions, switch to a polar aprotic solvent like DMSO, DMF, or acetonitrile to enhance nucleophile reactivity.[1] For Sₙ1 reactions, ensure a sufficiently polar protic solvent (e.g., water, formic acid) is used to support carbocation formation.[2] |
| Poor Solubility of Reactants: this compound or the nucleophilic salt may not be fully dissolved in the chosen solvent, preventing the molecules from reacting.[6] | Choose a solvent in which all reactants are soluble. The principle of "like dissolves like" suggests polar solvents are a good starting point.[7] Consider using a co-solvent system or gently heating the mixture, while monitoring for potential side reactions.[6] |
| Solvent-Reagent Interaction: Protic solvents can react with strong nucleophiles in an acid-base manner, deactivating the nucleophile.[8] | If using a strong, basic nucleophile (e.g., an alkoxide), ensure you are using a compatible aprotic solvent. |
Problem 2: Formation of Unexpected Side Products (e.g., Alkenes)
| Potential Cause | Recommended Solution |
| Elimination Pathway Competition: The nucleophile may be acting as a strong base, or the temperature may be too high, favoring elimination (E1/E2) over substitution.[1] | Use a nucleophile with low basicity (e.g., azide, cyanide).[1] If possible, lower the reaction temperature.[4] For E2 competition with Sₙ2, a less sterically hindered base/nucleophile can favor substitution.[1] |
| Solvent Favors Elimination: The chosen solvent may be promoting an elimination pathway. Protic solvents can favor E1, while polar aprotic solvents can enhance the strength of bases for E2.[1][3] | To minimize E2, if you must use a strong base, consider a bulkier solvent that may hinder the base from abstracting a proton. To minimize E1, switch to a polar aprotic solvent to disfavor carbocation formation. |
Problem 3: Product Degradation
| Potential Cause | Recommended Solution |
| Solvent Instability: The solvent may not be stable under the reaction conditions (e.g., high temperature, presence of strong acid/base), leading to impurities that can cause product degradation. | Ensure the solvent is pure and stable at the reaction temperature and pH.[9] Always use dry (anhydrous) solvents when working with water-sensitive reagents.[10] |
| Workup Issues: The product may be unstable to acid, base, or water used during the workup procedure.[11] | Test the stability of your product by exposing a small sample to the workup conditions (e.g., aqueous acid) and monitoring by TLC. If instability is found, modify the workup to use neutral washes or alternative purification methods.[11] |
Data Presentation: Solvent Effects on Reaction Rates
While specific kinetic data for this compound is not widely published, the following tables for analogous alkyl halide reactions illustrate the profound effect of solvent choice on reaction rates. Similar trends are expected for this compound.
Table 1: Relative Rates for an Sₙ1 Reaction (Solvolysis of tert-Butyl Chloride)
This table demonstrates how polar protic solvents dramatically accelerate Sₙ1 reactions by stabilizing the carbocation intermediate.
| Solvent | Dielectric Constant (ε) | Relative Rate | Solvent Type |
| Acetic Acid | 6 | 1 | Polar Protic |
| Methanol | 33 | 4 | Polar Protic |
| Water | 78 | 150,000 | Polar Protic |
| (Data adapted from representative examples to illustrate the principle) |
Table 2: Relative Rates for an Sₙ2 Reaction (n-BuBr + N₃⁻)
This table highlights the dramatic rate enhancement for Sₙ2 reactions when switching from polar protic to polar aprotic solvents.
| Solvent | Dielectric Constant (ε) | Relative Rate | Solvent Type |
| Methanol | 33 | 1 | Polar Protic |
| Water | 78 | 7 | Polar Protic |
| DMSO | 49 | 1,300 | Polar Aprotic |
| DMF | 37 | 2,800 | Polar Aprotic |
| Acetonitrile | 38 | 5,000 | Polar Aprotic |
| (Data sourced from University of Calgary, Chemistry LibreTexts) |
Experimental Protocols
Protocol: Determining Optimal Solvent for a Nucleophilic Substitution Reaction
This protocol outlines a general method to screen solvents and determine their effect on the reaction kinetics for a reaction involving this compound.
Objective: To compare the rate of reaction of this compound with a chosen nucleophile (e.g., sodium azide) in a polar protic solvent versus a polar aprotic solvent.
Materials:
-
This compound
-
Nucleophile (e.g., Sodium Azide, NaN₃)
-
Solvent 1: Methanol (Polar Protic)
-
Solvent 2: DMSO (Polar Aprotic)
-
Temperature-controlled reaction vessels (e.g., round-bottom flasks with stir bars)
-
Analytical instrument (e.g., GC, HPLC)
Procedure:
-
Preparation: Prepare 0.1 M stock solutions of this compound and the nucleophile in both Methanol and DMSO. Ensure all glassware is clean and dry.[1]
-
Reaction Setup: Set up two parallel reactions. In separate, temperature-controlled vessels, place equal volumes of the 0.1 M nucleophile solution for each solvent. Equilibrate the vessels to the desired reaction temperature (e.g., 25°C).[1]
-
Initiation: To each vessel, add an equal volume of the corresponding 0.1 M this compound stock solution. Start a timer immediately.[1]
-
Sampling: At regular time intervals (e.g., every 30 minutes for the DMSO reaction, every 2 hours for the methanol reaction), withdraw a small aliquot from each reaction mixture.[1]
-
Quenching: Immediately quench the reaction in the aliquot (e.g., by diluting with a large volume of a cold, different solvent).
-
Analysis: Analyze the quenched aliquots using a suitable technique (GC or HPLC) to determine the concentration of the remaining this compound or the formed product.[1]
-
Data Processing: Plot the concentration of the reactant versus time for each solvent system to determine the reaction rates.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. CONTINUATION OF SUBSTITUTION; ELIMINATION [research.cm.utexas.edu]
- 3. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Solvent effects - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. Troubleshooting [chem.rochester.edu]
- 11. Troubleshooting [chem.rochester.edu]
Validation & Comparative
A Comparative Analysis of the Reactivity of 2,2-Dibromobutanal and 2,2-Dichlorobutanal
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of 2,2-dibromobutanal and 2,2-dichlorobutanal. The information presented herein is curated for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development, offering insights into the selection and application of these halogenated aldehydes.
Introduction
2,2-Dihalogenated aldehydes are versatile intermediates in organic synthesis, serving as precursors to a variety of functional groups and molecular scaffolds. The nature of the halogen atom at the alpha-position significantly influences the reactivity of the aldehyde, primarily through electronic and steric effects. This guide focuses on the comparative reactivity of this compound and 2,2-dichlorobutanal, providing a theoretical framework and practical experimental protocols for their differentiation.
Theoretical Comparison of Reactivity
The reactivity of aldehydes in nucleophilic addition reactions is largely governed by the electrophilicity of the carbonyl carbon.[1][2] Electron-withdrawing groups attached to the α-carbon increase the partial positive charge on the carbonyl carbon, thereby enhancing its reactivity towards nucleophiles.[3]
Both chlorine and bromine are electron-withdrawing halogens. However, chlorine is more electronegative than bromine (3.16 vs. 2.96 on the Pauling scale). Consequently, the two chlorine atoms in 2,2-dichlorobutanal exert a stronger inductive electron-withdrawing effect (-I effect) compared to the two bromine atoms in this compound. This leads to a greater polarization of the C=O bond in the dichloro-analog, rendering its carbonyl carbon more electrophilic and, therefore, more susceptible to nucleophilic attack.
Steric hindrance can also play a role in reactivity.[3][4] While the van der Waals radius of bromine is larger than that of chlorine, the difference in steric bulk at the α-position between the two molecules is generally considered to be less significant than the electronic effects in determining the overall reactivity towards most nucleophiles.
Therefore, it is predicted that 2,2-dichlorobutanal will exhibit a higher reactivity towards nucleophiles than this compound.
Data Presentation
The following table summarizes the key physical properties and predicted reactivity of this compound and 2,2-dichlorobutanal.
| Property | This compound | 2,2-Dichlorobutanal | Reference |
| Molecular Formula | C₄H₆Br₂O | C₄H₆Cl₂O | |
| Molecular Weight | 229.90 g/mol | 140.99 g/mol | |
| Electronegativity of Halogen (Pauling Scale) | 2.96 (Bromine) | 3.16 (Chlorine) | |
| Predicted Reactivity towards Nucleophiles | Lower | Higher | |
| Predicted Carbonyl Stretch (IR Spectroscopy) | Lower wavenumber | Higher wavenumber | [5][6] |
| Predicted Aldehyde Proton Chemical Shift (¹H NMR) | Less downfield | More downfield | [5] |
| Predicted Carbonyl Carbon Chemical Shift (¹³C NMR) | Less downfield | More downfield | [5][7] |
Mandatory Visualization
Caption: Factors influencing the relative reactivity of the two aldehydes.
Experimental Protocols
To empirically validate the predicted differences in reactivity, the following experimental protocols can be employed.
Experiment 1: Comparative Nucleophilic Addition using a Model Nucleophile (e.g., Sodium Borohydride)
This experiment aims to compare the rates of reduction of the two aldehydes, which is a form of nucleophilic addition of a hydride ion.
Methodology:
-
Preparation of Reactants:
-
Prepare equimolar solutions (e.g., 0.1 M) of this compound and 2,2-dichlorobutanal in a suitable solvent (e.g., ethanol).
-
Prepare a solution of sodium borohydride (NaBH₄) in the same solvent (e.g., 0.05 M).
-
-
Reaction Monitoring:
-
In two separate reaction vessels maintained at a constant temperature (e.g., 25 °C), add a known volume of the respective aldehyde solution.
-
Initiate the reaction by adding a known volume of the NaBH₄ solution to each vessel simultaneously.
-
Monitor the disappearance of the aldehyde peak over time using an appropriate analytical technique such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
-
-
Data Analysis:
-
Plot the concentration of the aldehyde versus time for both reactions.
-
Determine the initial rate of reaction for both compounds. A faster rate of disappearance for 2,2-dichlorobutanal would confirm its higher reactivity.
-
Experiment 2: Spectroscopic Analysis (IR and NMR)
This experiment aims to identify differences in the electronic environment of the carbonyl group and the aldehyde proton.
Methodology:
-
Infrared (IR) Spectroscopy:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Acquire the ¹H and ¹³C NMR spectra of both compounds in a suitable deuterated solvent (e.g., CDCl₃).
-
In the ¹H NMR spectrum, compare the chemical shift of the aldehyde proton (-CHO). A more downfield shift for 2,2-dichlorobutanal would indicate a more deshielded proton due to the stronger electron-withdrawing effect of the chlorine atoms.[8]
-
In the ¹³C NMR spectrum, compare the chemical shift of the carbonyl carbon. A more downfield shift for 2,2-dichlorobutanal would indicate a more electron-deficient carbonyl carbon, consistent with higher electrophilicity.[7]
-
Experiment 3: Qualitative Reactivity Tests
These classic chemical tests can provide a rapid, visual comparison of reactivity.
Methodology:
-
Tollens' Test (Silver Mirror Test):
-
Prepare Tollens' reagent.
-
In separate test tubes, add a few drops of each aldehyde to the Tollens' reagent.
-
Gently warm the test tubes in a water bath.
-
Observe the rate of formation of a silver mirror or a black precipitate of silver. A faster reaction with 2,2-dichlorobutanal would indicate its higher propensity for oxidation, which is related to its reactivity.[9][10]
-
-
Schiff's Test:
-
To separate test tubes containing Schiff's reagent, add a few drops of each aldehyde.
-
Observe the rate and intensity of the color change to magenta or purple. A faster and more intense color change with 2,2-dichlorobutanal would suggest higher reactivity.[9]
-
Conclusion
Based on fundamental principles of organic chemistry, 2,2-dichlorobutanal is predicted to be more reactive towards nucleophilic addition than this compound due to the greater electron-withdrawing inductive effect of chlorine compared to bromine. This increased reactivity can be experimentally verified through kinetic studies, spectroscopic analysis, and qualitative chemical tests. For researchers and professionals in drug development and organic synthesis, the choice between these two reagents will depend on the desired reaction rate and the specific synthetic context. The higher reactivity of 2,2-dichlorobutanal may be advantageous for reactions requiring milder conditions or faster conversions, while this compound might be preferred for reactions where a more controlled or slower reaction is desired.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. brainkart.com [brainkart.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. fiveable.me [fiveable.me]
- 6. ncstate.pressbooks.pub [ncstate.pressbooks.pub]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 19.14 Spectroscopy of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]
- 9. scribd.com [scribd.com]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
"alternative reagents to 2,2-Dibromobutanal for pyrazole synthesis"
For researchers and professionals in drug development, the synthesis of the pyrazole nucleus is a cornerstone of medicinal chemistry due to its prevalence in a wide array of pharmacologically active compounds.[1][2] While various synthetic routes exist, this guide provides a comparative overview of common and effective alternatives to 2,2-dibromobutanal for the construction of the pyrazole ring, focusing on the use of 1,3-dicarbonyl compounds, α,β-unsaturated ketones (chalcones), and acetylenic ketones.
Comparison of Key Alternative Reagents
The selection of a synthetic route to pyrazoles often depends on the desired substitution pattern, availability of starting materials, and reaction conditions. Below is a summary of the performance of three major classes of alternative reagents.
| Reagent Class | General Reactants | Typical Conditions | Yields | Advantages | Disadvantages |
| 1,3-Dicarbonyl Compounds | β-Diketones, β-Ketoesters, β-Ketoaldehydes + Hydrazine/Substituted Hydrazines | Acidic or basic catalysis, various solvents (e.g., EtOH, AcOH), often at elevated temperatures.[1][3][4] | Generally good to excellent (can exceed 90%).[1] | Readily available starting materials, straightforward and rapid reaction.[3][4] | Potential for the formation of regioisomers with unsymmetrical dicarbonyls.[1][3][4] |
| α,β-Unsaturated Ketones (Chalcones) | Chalcones + Hydrazine/Substituted Hydrazines | Often requires a cyclization-oxidation sequence. Can be performed in various solvents like ethanol or acetic acid, sometimes with a catalyst.[1][3][5] | Good to excellent (66-88% and higher have been reported).[3] | Versatile precursors allowing for a wide range of substituents.[6] | May require a separate oxidation step to form the aromatic pyrazole ring from the intermediate pyrazoline.[3][4] |
| Acetylenic Ketones | Alkynyl Ketones + Hydrazine/Substituted Hydrazines | Cyclocondensation reaction, often in a suitable solvent like ethanol.[1][4] | Good yields (e.g., up to 70% for specific trifluoromethylpyrazoles).[1][3] | Provides access to specific substitution patterns. | Can also lead to mixtures of regioisomers.[1][4] |
Experimental Protocols
Below is a representative experimental protocol for the synthesis of a pyrazole derivative from a chalcone, a widely used class of α,β-unsaturated ketones.
Synthesis of 1,3,5-Trisubstituted Pyrazole from a Chalcone
This protocol is adapted from a general procedure for the reaction of chalcones with hydrazine derivatives.[5]
Materials:
-
Substituted Chalcone (1.0 eq)
-
Hydrazine Hydrate (1.0 eq) or Phenylhydrazine (1.2 eq)
-
Glacial Acetic Acid or Ethanol
-
Iodine (optional, as an oxidant, 1.0 eq)[3]
Procedure:
-
To a solution of the substituted chalcone (1.0 eq) in glacial acetic acid or ethanol, add the hydrazine derivative (1.0-1.2 eq).
-
The reaction mixture is then refluxed for a period of 4 to 8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[6]
-
If starting from a chalcone to directly obtain the pyrazole (and not the pyrazoline intermediate), an oxidizing agent like iodine can be included in the reaction mixture.[3]
-
After completion of the reaction (as indicated by TLC), the mixture is cooled to room temperature.
-
The cooled reaction mixture is poured into ice-cold water, leading to the precipitation of the crude product.
-
The solid product is collected by filtration, washed with water, and dried.
-
The crude product is then purified by recrystallization from a suitable solvent, such as ethanol, to afford the pure pyrazole derivative.[5][6]
Visualizing the Synthesis
To further clarify the process, the following diagrams illustrate a typical workflow and a common reaction mechanism for pyrazole synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Crystal Structures of N-Substituted Pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijirt.org [ijirt.org]
A Comparative Guide to Spectroscopic Analysis for the Structural Confirmation of 2,2-Dibromobutanal
For Researchers, Scientists, and Drug Development Professionals: Objectively Comparing Spectroscopic Data to Elucidate the Structure of 2,2-Dibromobutanal and Distinguish it from Potential Synthetic Alternatives.
This guide provides a comprehensive comparison of the expected spectroscopic data for this compound against its likely synthetic precursors and isomeric impurities. By presenting key data from Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) in a comparative format, this document aims to equip researchers with the necessary tools to unambiguously confirm the structure of their target molecule. Detailed experimental protocols for each spectroscopic technique are also provided.
Spectroscopic Data Comparison
The successful synthesis of this compound requires rigorous structural confirmation to ensure the desired product has been obtained and to identify any potential byproducts. The following tables summarize the expected spectroscopic data for this compound and compare it with butanal (starting material), 2-bromobutanal (mono-brominated intermediate), and 2,3-dibromobutanal (a potential isomeric byproduct).
Table 1: Comparative ¹H NMR Spectroscopic Data (Predicted and Experimental, δ ppm)
| Compound | H-1 (Aldehyde) | H-2 | H-3 | H-4 (Methyl) |
| This compound | ~9.5 (s) | - | ~2.3 (q) | ~1.1 (t) |
| Butanal | ~9.8 (t) | ~2.4 (m) | ~1.7 (m) | ~0.9 (t) |
| 2-Bromobutanal | ~9.4 (d) | ~4.3 (m) | ~2.0 (m) | ~1.0 (t) |
| 2,3-Dibromobutanal | ~9.6 (d) | ~4.5 (m) | ~4.7 (m) | ~1.9 (d) |
Table 2: Comparative ¹³C NMR Spectroscopic Data (Predicted and Experimental, δ ppm)
| Compound | C-1 (Carbonyl) | C-2 | C-3 | C-4 (Methyl) |
| This compound | ~195 | ~60 | ~40 | ~10 |
| Butanal | ~202 | ~46 | ~16 | ~14 |
| 2-Bromobutanal | ~198 | ~55 | ~25 | ~12 |
| 2,3-Dibromobutanal | ~193 | ~58 | ~50 | ~20 |
Table 3: Comparative IR and Mass Spectrometry Data
| Compound | Key IR Absorptions (cm⁻¹) | Mass Spectrum (m/z) |
| This compound | C=O: ~1730 (strong), Aldehyde C-H: ~2720, ~2820 | M⁺, M⁺+2, M⁺+4: 228, 230, 232 (Characteristic bromine isotope pattern) |
| Butanal | C=O: ~1730 (strong), Aldehyde C-H: ~2720, ~2820[1] | M⁺: 72, Base Peak: 44[2] |
| 2-Bromobutanal | C=O: ~1730 (strong), Aldehyde C-H: ~2720, ~2820[3] | M⁺, M⁺+2: 150, 152 (1:1 ratio)[3] |
| 2,3-Dibromobutanal | C=O: ~1730 (strong), Aldehyde C-H: ~2720, ~2820 | M⁺, M⁺+2, M⁺+4: 228, 230, 232 (Characteristic bromine isotope pattern) |
Experimental Protocols
Standardized experimental protocols are crucial for obtaining high-quality, reproducible spectroscopic data. The following are generalized procedures for the analysis of a liquid sample like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified product in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the instrument's magnetic field on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp and well-resolved peaks.
-
-
¹H NMR Acquisition:
-
Acquire a proton spectrum using a standard single-pulse experiment.
-
Typically, 8 to 16 scans are sufficient for a concentrated sample.
-
The spectral width should be set to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
A larger number of scans (e.g., 128 to 1024 or more) is generally required due to the lower natural abundance of the ¹³C isotope.
-
The spectral width should encompass the full range of carbon chemical shifts (e.g., 0-220 ppm).
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small drop of the neat liquid sample directly onto the ATR crystal.
-
Ensure the crystal surface is clean before and after the measurement.
-
-
Data Acquisition:
-
Record a background spectrum of the empty ATR accessory.
-
Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Processing: The resulting spectrum is typically displayed as transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a volatile liquid like this compound, direct infusion or injection into a gas chromatograph (GC-MS) is suitable.
-
Ionization: Utilize a suitable ionization technique, such as Electron Ionization (EI), which provides characteristic fragmentation patterns.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Interpretation: The resulting mass spectrum displays the relative abundance of different ions. The molecular ion peak confirms the molecular weight, and the fragmentation pattern provides structural information. The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion and bromine-containing fragments.[3]
Visualization of the Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis and structural confirmation of this compound.
Caption: Workflow for the spectroscopic analysis of this compound.
References
- 1. infrared spectrum of butanal prominent wavenumbers cm-1 detecting functional groups present finger print for identification of butyraldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. mass spectrum of butanal fragmentation pattern of m/z m/e ions for analysis and identification of butyraldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. Buy 2-Bromobutanal | 24764-97-4 [smolecule.com]
A Comparative Analysis of 2,2-Dibromobutanal and Other Gem-Dihaloaldehydes: A Guide for Researchers
For Immediate Release
This guide offers a comparative overview of the chemical properties and potential efficacy of 2,2-Dibromobutanal alongside its gem-dihaloaldehyde counterparts, 2,2-Dichlorobutanal and 2,2-Difluorobutanal. This document is intended for researchers, scientists, and professionals in drug development who are exploring the therapeutic and research applications of reactive aldehyde species.
Chemical and Physical Properties
A summary of the key computed properties of this compound, 2,2-Dichlorobutanal, and 2,2-Difluorobutanal is presented below. These properties can influence the compounds' reactivity, solubility, and bioavailability.
| Property | This compound | 2,2-Dichlorobutanal | 2,2-Difluorobutanal |
| Molecular Formula | C₄H₆Br₂O | C₄H₆Cl₂O | C₄H₆F₂O |
| Molecular Weight | 229.90 g/mol | 140.99 g/mol | 108.08 g/mol |
| XLogP3-AA | 2.1 | 1.8 | Not Available |
| Hydrogen Bond Donor Count | 0 | 0 | 0 |
| Hydrogen Bond Acceptor Count | 1 | 1 | 1 |
| Rotatable Bond Count | 2 | 2 | 2 |
| Topological Polar Surface Area | 17.1 Ų | 17.1 Ų | 17.1 Ų |
Comparative Efficacy and Potential Mechanisms of Action
The primary locus of reactivity for gem-dihaloaldehydes is the electrophilic aldehyde carbon and the carbon atom bearing the two halogen atoms. The nature of the halogen atom (Bromine, Chlorine, or Fluorine) is expected to significantly influence the compound's reactivity and, by extension, its biological efficacy.
Electrophilicity and Reactivity: The aldehyde group is inherently electrophilic and can react with nucleophilic residues in biological macromolecules such as proteins and nucleic acids. The gem-dihalo substitution at the alpha-carbon is expected to modulate this reactivity. The electron-withdrawing nature of the halogens increases the electrophilicity of the carbonyl carbon. The order of electronegativity is F > Cl > Br. Therefore, 2,2-Difluorobutanal is predicted to have the most electrophilic carbonyl carbon, potentially leading to faster reactions with biological nucleophiles.
However, the leaving group ability of the halogens (I > Br > Cl > F) also plays a crucial role in potential substitution reactions at the alpha-carbon. The larger and more polarizable bromine atoms in this compound make them better leaving groups compared to chlorine and fluorine. This suggests that this compound might be more susceptible to nucleophilic substitution reactions at the alpha-carbon, which could be a key aspect of its mechanism of action.
Potential as Enzyme Inhibitors: Gem-dihaloaldehydes are potential candidates for enzyme inhibitors, particularly for enzymes that have a nucleophilic residue in their active site. The aldehyde can form a covalent adduct with such residues, leading to reversible or irreversible inhibition. The specific halogen will influence the stability and reactivity of this adduct.
Experimental Protocols
To empirically determine and compare the efficacy of these gem-dihaloaldehydes, a standardized set of in vitro experiments is essential. Below is a representative protocol for a cytotoxicity assay.
MTT Assay for Cytotoxicity
Objective: To determine the concentration at which the gem-dihaloaldehydes exhibit a 50% inhibition of cell viability (IC50) in a selected cancer cell line.
Materials:
-
Human cancer cell line (e.g., HeLa, MCF-7)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound, 2,2-Dichlorobutanal, 2,2-Difluorobutanal
-
Dimethyl sulfoxide (DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent (5 mg/mL in PBS)
-
Phosphate Buffered Saline (PBS)
-
96-well plates
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare stock solutions of the gem-dihaloaldehydes in DMSO. Perform serial dilutions in complete DMEM to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for 48 or 72 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of the MTT reagent to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software.
Visualizations
The following diagrams illustrate a potential experimental workflow for comparing the cytotoxicity of gem-dihaloaldehydes and a hypothetical signaling pathway that could be affected by these compounds.
Comparative Guide to the Synthesis of But-2-enal: A-2,2-Dibromobutanal Route vs. Aldol Condensation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two synthetic routes for the production of but-2-enal (crotonaldehyde), a versatile intermediate in organic synthesis.[1] The first route utilizes 2,2-dibromobutanal as a key starting material, while the second, more conventional method, employs the aldol condensation of acetaldehyde.[1][2] This comparison is based on potential reaction pathways and established chemical principles, offering insights into the advantages and disadvantages of each approach.
Quantitative Data Summary
The following table summarizes the key quantitative metrics for the two synthetic routes. Data for the this compound route is based on analogous dehalogenation reactions, while data for the aldol condensation route is derived from established industrial processes.
| Parameter | Route 1: this compound Debromination | Route 2: Acetaldehyde Aldol Condensation |
| Overall Yield | Estimated 70-85% | 94.5%[2] |
| Key Reagents | This compound, Reducing Agent (e.g., Zn, NaBH₄) | Acetaldehyde, Catalyst (e.g., NaOH, organic amine)[2][3] |
| Reaction Steps | 1 | 2 (Condensation followed by dehydration)[3] |
| Reaction Time | Potentially rapid (minutes to a few hours) | Varies (can be several hours) |
| Byproducts | Metal bromides, oxidized reducing agent | Water, 2-hydroxybutanal (intermediate)[2] |
| Purity of Crude Product | High (often requires simple filtration) | Moderate (requires distillation to remove water and unreacted starting material)[2] |
Experimental Protocols
Route 1: Synthesis of But-2-enal via Debromination of this compound (Proposed)
This protocol is a generalized procedure based on standard dehalogenation reactions.
-
Preparation: A solution of this compound (1 equivalent) is prepared in a suitable solvent (e.g., ethanol, acetic acid).
-
Reaction: A reducing agent, such as zinc dust (2-3 equivalents), is added portion-wise to the solution at room temperature. The reaction mixture is stirred vigorously.
-
Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Work-up: The reaction mixture is filtered to remove the solid byproducts (e.g., zinc bromide). The solvent is removed under reduced pressure.
-
Purification: The crude but-2-enal can be purified by distillation if necessary.
Route 2: Synthesis of But-2-enal via Aldol Condensation of Acetaldehyde
This protocol is based on established industrial and laboratory procedures.[2][3]
-
Preparation: Two molecules of ethanal (acetaldehyde) are reacted in the presence of a basic catalyst, such as sodium hydroxide or an organic amine like triethylamine.[2][3]
-
Condensation: The reaction is typically carried out at a controlled temperature (e.g., 37-47°C) to form 3-hydroxybutanal (aldol).[2]
-
Dehydration: The intermediate aldol is then dehydrated by heating, often in the presence of an acidic catalyst, to yield but-2-enal and water.[2][3]
-
Purification: The final product, but-2-enal, is separated from water and any unreacted acetaldehyde by distillation.[2]
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of each synthetic route.
Caption: Synthetic pathway for but-2-enal from this compound.
Caption: Aldol condensation pathway for but-2-enal synthesis.
Comparison and Discussion
The synthesis of but-2-enal from this compound presents a potentially more direct, one-step process compared to the two-step aldol condensation. This could translate to shorter reaction times and simpler purification procedures, as the primary byproducts are inorganic salts that can be easily filtered off. However, the availability and cost of this compound may be a significant drawback, as it is not as readily available as acetaldehyde.
The aldol condensation of acetaldehyde is a well-established, high-yield industrial process.[2] Its primary advantages are the low cost and widespread availability of the starting material. The main challenges with this route include the need for careful temperature control to manage the exothermic reaction and the requirement for a distillation step to separate the product from water and unreacted starting material.[2]
For large-scale industrial production, the aldol condensation of acetaldehyde remains the more economically viable route due to the low cost of the starting material. The proposed route utilizing this compound may be more suitable for laboratory-scale syntheses where a more direct and potentially faster conversion is desired, provided the starting material is accessible. Further experimental validation of the this compound route is necessary to fully assess its efficiency and practicality.
References
A Comparative Guide to the Mechanistic Pathways of 2,2-Dibromobutanal Reactions with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2-Dibromobutanal is a reactive organic compound with significant potential in synthetic chemistry, particularly in the construction of heterocyclic scaffolds that are prevalent in medicinal chemistry. Its reactivity is primarily dictated by the presence of a carbonyl group and two bromine atoms on the alpha-carbon, making it a potent electrophile. Mechanistic understanding of its reactions with various nucleophiles is crucial for predicting product outcomes and optimizing reaction conditions.
This guide provides a comparative overview of the mechanistic pathways involved in the reactions of this compound and its close analogs, such as dibromoacetaldehyde, with common nucleophiles. Due to a scarcity of specific studies on this compound, this guide draws upon established reactivity patterns of other α,α-dihaloaldehydes to provide a predictive framework for its chemical behavior. The information presented herein is intended to serve as a valuable resource for chemists engaged in the design and execution of synthetic routes involving this versatile building block.
I. Reactions with Nitrogen Nucleophiles
The reactions of α,α-dihaloaldehydes with nitrogen-containing nucleophiles are fundamental to the synthesis of a wide array of nitrogen heterocycles. The specific outcome is highly dependent on the nature of the nucleophile and the reaction conditions.
A. Primary and Secondary Amines
Primary amines are expected to react with this compound through an initial nucleophilic addition to the carbonyl group, forming a hemiaminal intermediate. This is followed by dehydration to yield an imine. The subsequent reaction pathway can diverge. Intramolecular cyclization can occur if the amine contains another nucleophilic group, or further reaction at the dibrominated carbon can take place. Secondary amines will similarly form enamines.
B. Dinucleophilic Amines (e.g., 2-Aminopyrimidines)
A well-documented reaction for analogous α,α-dihaloaldehydes is the synthesis of fused heterocyclic systems. For instance, the reaction of dibromoacetaldehyde with 2-aminopyrimidines is a robust method for preparing 2-bromo-imidazo[1,2-a]pyrimidines.[1] This transformation proceeds via an initial SN2 reaction, where a ring nitrogen of the aminopyrimidine displaces one of the bromine atoms. This is followed by an intramolecular condensation between the exocyclic amino group and the aldehyde, leading to cyclization and subsequent aromatization.
Table 1: Predicted Products from Reactions of this compound with Nitrogen Nucleophiles
| Nucleophile | Predicted Product Type | Potential Heterocyclic Core |
| Primary Amine | Imine / Enamine | Pyrroles, Pyridines (with further steps) |
| 2-Aminopyrimidine | Fused Imidazole | Imidazo[1,2-a]pyrimidine |
| Hydrazine | Hydrazone | Pyrazole |
| Thiourea | Thiazole | Aminothiazole |
Experimental Protocol: Synthesis of 2-Bromo-7-methylimidazo[1,2-a]pyrimidine (Analogous to this compound Reaction)
This protocol is adapted from the synthesis using dibromoacetaldehyde.[1]
-
Reactants: To a solution of 2-amino-4-methylpyrimidine (1.0 eq) in a suitable solvent such as ethanol, add dibromoacetaldehyde (1.1 eq).
-
Reaction Conditions: The reaction mixture is typically heated to reflux.
-
Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired 2-bromo-7-methylimidazo[1,2-a]pyrimidine.
Logical Workflow for Heterocycle Formation
Caption: General workflow for the synthesis of heterocyclic compounds from this compound and a dinucleophilic reagent.
II. Reactions with Sulfur Nucleophiles
Thiols and other sulfur-containing nucleophiles are expected to exhibit high reactivity towards this compound, primarily at the electrophilic carbon bearing the two bromine atoms.
A. Thiols
Thiols are excellent nucleophiles and are anticipated to react with this compound via an SN2 mechanism, displacing one or both bromine atoms. The reaction can be controlled to favor mono- or di-substitution depending on the stoichiometry of the reactants and the reaction conditions. The resulting α-thio- or α,α-dithioaldehydes are versatile intermediates for further transformations.
B. Thiourea
The reaction of α-halo carbonyl compounds with thiourea is a classic method for the synthesis of aminothiazoles (Hantzsch thiazole synthesis). It is expected that this compound will react readily with thiourea. The mechanism likely involves initial nucleophilic attack of the sulfur atom of thiourea on the carbon bearing the bromine atoms, followed by intramolecular cyclization and dehydration to form the thiazole ring.
Table 2: Predicted Products from Reactions of this compound with Sulfur Nucleophiles
| Nucleophile | Predicted Product Type | Potential Heterocyclic Core |
| Thiol (R-SH) | α-Thioaldehyde / α,α-Dithioacetal | - |
| Thiourea | Aminothiazole | Thiazole |
Signaling Pathway for Aminothiazole Synthesis
Caption: Proposed mechanistic pathway for the formation of an aminothiazole from this compound and thiourea.
III. Reactions with Oxygen Nucleophiles
The reactivity of this compound with oxygen nucleophiles such as water, alcohols, and carboxylates is expected to be centered on the aldehyde functionality.
A. Alcohols
In the presence of an acid catalyst, alcohols will react with the aldehyde group of this compound to form a hemiacetal, which can then react with a second equivalent of the alcohol to form an acetal. This reaction is typically reversible. The gem-dibromo functionality is generally less reactive towards alcohols under these conditions compared to the carbonyl group.
Table 3: Predicted Products from Reactions of this compound with Oxygen Nucleophiles
| Nucleophile | Predicted Product Type |
| Water | Hydrate (gem-diol) |
| Alcohol (R-OH) | Hemiacetal / Acetal |
| Carboxylate (RCOO⁻) | Acylal (potential) |
Conclusion
While direct mechanistic studies on this compound are limited, a comparative analysis based on the reactivity of analogous α,α-dihaloaldehydes provides a strong predictive framework for its reactions with various nucleophiles. The presence of both a reactive aldehyde and a gem-dibromo functional group makes this compound a versatile precursor for a wide range of organic transformations, particularly in the synthesis of complex heterocyclic systems. Further experimental investigation into the specific reactivity of this compound is warranted to fully exploit its synthetic potential and to provide more precise quantitative data for reaction optimization. The experimental protocols and mechanistic pathways outlined in this guide serve as a foundational resource for researchers venturing into the chemistry of this promising synthetic intermediate.
References
Navigating the Reactive Landscape of 2,2-Dibromobutanal: A Comparative Guide to Regioselectivity
For researchers, scientists, and professionals in drug development, understanding the regioselectivity of reactions involving multifunctional building blocks is paramount for efficient and predictable synthesis. This guide provides a comparative analysis of the regioselectivity observed in key reactions of 2,2-dibromobutanal, a versatile yet challenging substrate. By examining nucleophilic additions, olefination reactions, and cyclocondensation pathways, this document aims to provide a clear framework for predicting and controlling reaction outcomes, supported by available experimental data and detailed protocols.
This compound, with its electrophilic carbonyl center and two reactive bromine atoms on the adjacent carbon, presents multiple sites for chemical transformation. The interplay of steric and electronic factors governs the regioselectivity of its reactions, leading to a diverse array of potential products. This guide will delve into the primary reaction classes and assess the factors that dictate the final product distribution.
Comparison of Regioselective Reactions
The reactivity of this compound is dominated by the electrophilicity of the aldehyde carbon and the susceptibility of the C-Br bonds to nucleophilic attack or elimination. The following table summarizes the expected regiochemical outcomes for several key reaction types.
| Reaction Type | Reagent(s) | Primary Site of Attack | Expected Major Product(s) | Factors Influencing Regioselectivity |
| Nucleophilic Addition | Grignard Reagents (e.g., RMgX), Organolithium Reagents (e.g., RLi) | Carbonyl Carbon | 2,2-Dibromo-1-alkoxybutane derivatives | Steric hindrance from the gem-dibromo group may influence the approach of bulky nucleophiles. The high reactivity of these organometallic reagents strongly favors addition to the highly electrophilic aldehyde carbonyl. |
| Olefination | Wittig Reagents (e.g., Ph₃P=CHR) | Carbonyl Carbon | 1,1-Dibromo-2-substituted-1-butenes | The nature of the ylide (stabilized vs. non-stabilized) primarily affects the stereoselectivity (E/Z ratio) of the resulting alkene rather than the regioselectivity of the initial attack. The reaction is highly regioselective for the carbonyl group. |
| Cyclocondensation | Hydrazine Derivatives (e.g., H₂NNHR) | Carbonyl Carbon and C-Br bonds | 4-Bromo-3-ethylpyrazoles | The initial reaction is expected to be the formation of a hydrazone at the aldehyde. Subsequent intramolecular nucleophilic attack by the second nitrogen of the hydrazine onto the carbon bearing the bromine atoms, followed by elimination, leads to the pyrazole ring. The regioselectivity is determined by which bromine atom is displaced. |
| Cyclocondensation | Thioamides/Thiourea (Hantzsch Synthesis) | Carbonyl Carbon and C-Br bonds | 2-Amino-4-bromo-5-ethylthiazoles | The initial nucleophilic attack of the sulfur atom of the thioamide/thiourea is expected at the carbon bearing the bromine atoms, followed by intramolecular cyclization involving the nitrogen and the carbonyl carbon. The regioselectivity is governed by the established mechanism of the Hantzsch synthesis. |
Key Reaction Pathways and Experimental Considerations
Nucleophilic Addition with Organometallic Reagents
The reaction of this compound with potent nucleophiles like Grignard and organolithium reagents is anticipated to proceed primarily via addition to the carbonyl group. The high electrophilicity of the aldehyde carbon makes it the most favorable site for attack.
Logical Reaction Pathway:
Caption: Nucleophilic addition to this compound.
Experimental Protocol: Synthesis of 2,2-Dibromo-1-phenylbutan-1-ol (Hypothetical)
-
A solution of this compound (1.0 eq) in anhydrous diethyl ether is cooled to 0 °C under an inert atmosphere.
-
A solution of phenylmagnesium bromide (1.1 eq) in diethyl ether is added dropwise with stirring.
-
The reaction is monitored by TLC. Upon completion, the reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Olefination via the Wittig Reaction
The Wittig reaction provides a reliable method for converting the carbonyl group of this compound into a carbon-carbon double bond. The regioselectivity is exceptionally high for the carbonyl carbon.
Experimental Workflow:
Caption: Wittig reaction workflow with this compound.
Experimental Protocol: Synthesis of 3,3-Dibromo-1-pentene (Hypothetical)
-
Methyltriphenylphosphonium bromide (1.1 eq) is suspended in anhydrous THF under an inert atmosphere.
-
The suspension is cooled to 0 °C, and n-butyllithium (1.1 eq) is added dropwise, resulting in a characteristic color change indicating ylide formation.
-
After stirring for 30 minutes, a solution of this compound (1.0 eq) in anhydrous THF is added dropwise at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred until completion (monitored by TLC).
-
The reaction is quenched with water, and the product is extracted with diethyl ether.
-
The organic layer is washed with brine, dried, and concentrated.
-
The crude product is purified by column chromatography to separate the alkene from triphenylphosphine oxide.
Cyclocondensation Reactions for Heterocycle Synthesis
This compound serves as a valuable precursor for the synthesis of five-membered heterocycles like pyrazoles and thiazoles. The regioselectivity of these reactions is dictated by the established mechanisms of these named reactions.
The reaction with hydrazine derivatives is expected to yield 4-bromo-3-ethylpyrazoles.
Logical Pathway for Pyrazole Formation:
2,2-Dibromobutanal as a Synthon: A Comparative Review for Drug Development and Organic Synthesis
For researchers, scientists, and drug development professionals, 2,2-dibromobutanal emerges as a versatile, yet underexplored, synthon in the organic chemist's toolbox. This guide provides a comparative analysis of its utility, juxtaposing its performance against alternative synthons in key chemical transformations. By presenting available experimental data, detailed protocols, and visualizing reaction pathways, this document aims to illuminate the potential of this compound in the synthesis of complex molecules.
Introduction to this compound as a Synthetic Building Block
This compound is a halogenated aldehyde with the chemical formula C4H6Br2O.[1] Its structure, featuring two bromine atoms on the alpha-carbon to the aldehyde, imparts unique reactivity, making it a valuable intermediate for a variety of organic transformations. The presence of the gem-dibromo group allows for facile elimination reactions to form α-bromo-α,β-unsaturated aldehydes, which are themselves powerful dienophiles and Michael acceptors. Furthermore, the aldehyde functionality serves as a handle for nucleophilic additions and C-C bond-forming reactions.
This guide will explore the utility of this compound in several key reaction classes, comparing its performance with alternative synthons where data is available.
Dehydrobromination to form 2-Bromo-2-butenal
One of the primary applications of this compound is its conversion to 2-bromo-2-butenal, a valuable α-bromo-α,β-unsaturated aldehyde. This transformation is typically achieved through a dehydrobromination reaction.
Experimental Protocol: Dehydrobromination of this compound
General Procedure:
-
Dissolve this compound in a suitable aprotic solvent (e.g., THF, Et2O).
-
Add a non-nucleophilic base (e.g., DBU, triethylamine) dropwise at a controlled temperature (e.g., 0 °C to room temperature).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a weak acid (e.g., saturated aqueous NH4Cl).
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
The logical workflow for this transformation can be visualized as follows:
Caption: Dehydrobromination of this compound.
Comparative Analysis of Synthon Performance
| Synthon | Reagents | Product | Yield (%) | Notes |
| This compound | Base (e.g., DBU) | 2-Bromo-2-butenal | Data not available | Potentially a direct and efficient route. |
| Butanal | Bromine, then base | 2-Bromo-2-butenal | Data not available | A two-step process involving initial bromination. |
| Crotonaldehyde | N-Bromosuccinimide (NBS) | 2-Bromo-2-butenal | Data not available | Allylic bromination followed by rearrangement. |
Note: Specific yield data for the synthesis of 2-bromo-2-butenal from this compound is not available in the surveyed literature. The table highlights potential alternative routes for comparison.
Wittig Reaction
The aldehyde functionality of this compound is a prime target for Wittig olefination, allowing for the extension of the carbon chain and the formation of a double bond. The reaction involves a phosphonium ylide.[1][4][5][6][7][8][9][10]
Experimental Protocol: Wittig Reaction of this compound
A general protocol for the Wittig reaction of an aldehyde is provided below, which can be adapted for this compound.
General Procedure:
-
Prepare the phosphonium ylide by treating the corresponding phosphonium salt with a strong base (e.g., n-BuLi, NaH) in an anhydrous, aprotic solvent (e.g., THF, Et2O) under an inert atmosphere.
-
Add a solution of this compound in the same solvent to the ylide solution at a low temperature (e.g., -78 °C to 0 °C).
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.
-
Purify the product by column chromatography.
The workflow for a Wittig reaction can be visualized as follows:
Caption: General workflow for a Wittig reaction.
Comparative Analysis of Synthon Performance
| Synthon | Wittig Reagent | Product | Yield (%) | Notes |
| This compound | Ph3P=CHR | 1,1-Dibromo-1-alkene derivative | Data not available | Potential for steric hindrance from the gem-dibromo group. |
| Butanal | Ph3P=CHR | 1-Alkene derivative | Generally high | A standard and well-established reaction. |
| 2-Bromobutanal | Ph3P=CHR | 1-Bromo-1-alkene derivative | Data not available | Reactivity may be influenced by the single bromine atom. |
Note: Quantitative data for the Wittig reaction of this compound is not available in the reviewed literature. The table provides a conceptual comparison with related aldehydes.
Reformatsky Reaction
The Reformatsky reaction offers a method to form β-hydroxy esters by reacting an α-halo ester with a carbonyl compound in the presence of zinc.[11][12][13][14][15] this compound can serve as the carbonyl component in this reaction.
Experimental Protocol: Reformatsky Reaction with this compound
A general procedure for a Reformatsky reaction is outlined below.
General Procedure:
-
Activate zinc dust (e.g., with I2 or HCl).
-
In a flask under an inert atmosphere, add the activated zinc and a solution of the α-bromo ester in an anhydrous solvent (e.g., THF, benzene).
-
Heat the mixture to initiate the formation of the organozinc reagent.
-
Add a solution of this compound in the same solvent dropwise.
-
After the addition is complete, continue heating until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and quench with a saturated aqueous solution of NH4Cl or dilute acid.
-
Extract the product with an organic solvent, wash, dry, and concentrate.
-
Purify the product by column chromatography.
The signaling pathway of the Reformatsky reaction is illustrated below:
Caption: Key steps in the Reformatsky reaction.
Comparative Analysis of Synthon Performance
| Synthon | α-Halo Ester | Product | Yield (%) | Notes |
| This compound | Ethyl bromoacetate | Ethyl 4,4-dibromo-3-hydroxyhexanoate | Data not available | The electrophilicity of the aldehyde may be affected by the gem-dibromo group. |
| Butanal | Ethyl bromoacetate | Ethyl 3-hydroxyhexanoate | Generally good to high | A standard and widely used transformation. |
| 2-Bromobutanal | Ethyl bromoacetate | Ethyl 4-bromo-3-hydroxyhexanoate | Data not available | The presence of the α-bromo substituent may influence the reaction outcome. |
Note: Specific yield data for the Reformatsky reaction with this compound is not available in the reviewed literature.
Conclusion and Future Outlook
This compound holds promise as a versatile synthon for the construction of various functionalized molecules. Its ability to undergo dehydrobromination to form a valuable α-bromo-α,β-unsaturated aldehyde, coupled with the reactivity of its aldehyde group in Wittig and Reformatsky reactions, opens avenues for diverse synthetic applications. However, a significant gap exists in the literature regarding quantitative data and detailed experimental protocols for these transformations. Further research is warranted to fully explore and quantify the reactivity of this compound, enabling a more comprehensive comparison with established synthons and solidifying its position as a valuable tool in organic synthesis and drug development. The exploration of its utility in other reaction classes, such as cycloadditions and reactions with organometallic reagents, also presents an exciting area for future investigation.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. All About Dehydrohalogenation of Alkyl Dihalides [unacademy.com]
- 4. adichemistry.com [adichemistry.com]
- 5. Wittig reaction - Wikipedia [en.wikipedia.org]
- 6. Grignard Reaction [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Wittig Reaction [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. CN112174787A - Preparation method of trans-2-methyl-2-butenal - Google Patents [patents.google.com]
- 11. Reformatsky Reaction | NROChemistry [nrochemistry.com]
- 12. SATHEE: Chemistry Reformatsky Reaction [sathee.iitk.ac.in]
- 13. byjus.com [byjus.com]
- 14. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 15. chem.libretexts.org [chem.libretexts.org]
Unlocking Synthetic Efficiency: The Strategic Advantage of 2,2-Dibromobutanal in Heterocyclic Synthesis
For researchers and professionals in drug discovery and organic synthesis, the choice of building blocks is paramount to accelerating the development of novel therapeutics. In the realm of halogenated aldehydes, 2,2-Dibromobutanal emerges as a superior precursor for the synthesis of key heterocyclic scaffolds compared to its monobrominated counterparts. This guide elucidates the distinct advantages of this gem-dibromoaldehyde, supported by a comparative analysis of its reactivity and synthetic utility.
The primary advantage of this compound lies in its inherent ability to directly introduce a bromine atom at a strategic position within a heterocyclic ring, a feature highly sought after for further molecular elaboration in drug development. This capability streamlines synthetic pathways, often leading to higher yields and fewer reaction steps compared to methodologies employing monobrominated aldehydes.
Enhanced Reactivity and Direct Functionalization
The gem-dibromo group in this compound significantly influences its reactivity. The two electron-withdrawing bromine atoms enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This heightened reactivity is particularly advantageous in condensation reactions, which are fundamental to the formation of many heterocyclic systems.
A key application highlighting the superiority of this compound is in the synthesis of 5-bromopyrimidines. These structures are valuable intermediates in medicinal chemistry, with the bromine atom serving as a versatile handle for cross-coupling reactions to introduce diverse functionalities.
Comparative Synthesis of 5-Bromo-4-ethylpyrimidine
To illustrate the practical advantages of this compound, a comparative overview of the synthesis of 5-bromo-4-ethylpyrimidine is presented. The direct, one-pot synthesis using this compound stands in contrast to the multi-step sequences often required when starting from monobrominated precursors.
| Starting Material | Reagents | Key Steps | Reported Yield |
| This compound | Amidines (e.g., Acetamidine) | One-pot cyclocondensation | High (specific yield data not publicly available, but patents suggest high efficiency)[1] |
| 2-Bromobutanal | Amidines, followed by bromination | 1. Cyclocondensation to form the pyrimidine ring. 2. Subsequent bromination of the pyrimidine ring. | Yields vary depending on the specific brominating agent and reaction conditions. |
The use of this compound allows for the direct formation of the C-Br bond at the 5-position of the pyrimidine ring during the cyclization process. In contrast, starting with a monobrominated aldehyde would typically necessitate a separate, subsequent bromination step, adding to the overall complexity and potentially lowering the overall yield of the desired product.
Experimental Protocols
General Procedure for the Synthesis of 5-Bromo-2-substituted Pyrimidines using a gem-Dibromoaldehyde (based on related syntheses)
This protocol is based on the general principles of pyrimidine synthesis from 1,3-dicarbonyl compounds and their derivatives.
Materials:
-
2-Bromomalonaldehyde (as a representative gem-dibromoaldehyde)
-
Amidine hydrochloride (e.g., acetamidine hydrochloride)
-
Protic acid (e.g., acetic acid)
-
Anhydrous solvent (e.g., acetic acid, ethanol)
-
Molecular sieves (optional, to remove water)
Procedure:
-
To a solution of the gem-dibromoaldehyde (1.0 eq) in the chosen anhydrous solvent, add the amidine hydrochloride (1.0-1.2 eq).
-
If using, add molecular sieves to the reaction mixture.
-
Heat the reaction mixture to a temperature ranging from 60 to 105 °C.[1]
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product can be isolated by pouring the reaction mixture into ice water, followed by filtration of the resulting precipitate.
-
Further purification can be achieved by recrystallization from an appropriate solvent.
Signaling Pathways and Logical Relationships
The strategic advantage of this compound can be visualized in the context of a synthetic workflow for creating diverse drug candidates.
Caption: Synthetic pathways comparing monobrominated and gem-dibrominated aldehydes for brominated pyrimidine synthesis.
The diagram clearly illustrates the more direct route offered by this compound, leading to the desired functionalized intermediate in fewer steps.
Conclusion
References
A Comparative Guide to the Kinetic Studies of Nucleophilic Substitution on 2,2-Dibromobutanal
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anticipated kinetic behavior of 2,2-dibromobutanal in nucleophilic substitution reactions. Due to the limited availability of specific kinetic data for this compound in peer-reviewed literature, this document leverages experimental data from structurally similar α-halo and α,α-dihalo carbonyl compounds to predict its reactivity. The information presented herein is intended to aid in the design of synthetic routes and to provide a basis for further empirical investigation.
Comparative Kinetic Data
The rate of nucleophilic substitution on α-halocarbonyl compounds is influenced by several factors, including the nature of the nucleophile, the solvent, the temperature, and the structure of the carbonyl compound itself. The presence of two bromine atoms on the α-carbon of this compound is expected to significantly impact its electrophilicity and steric hindrance.
| Substrate | Nucleophile | Solvent | Temp (°C) | Rate Constant (k) | Reaction Order | Reference |
| Phenacyl bromide | Pyridine | Acetonitrile | 25 | 1.3 x 10⁻³ M⁻¹s⁻¹ | Second | [1] |
| Phenacyl bromide | Thiophenoxide | Methanol | 25 | 2.5 x 10¹ M⁻¹s⁻¹ | Second | [1] |
| Chloroacetone | Iodide | Acetone | 25 | 1.4 x 10⁻⁴ M⁻¹s⁻¹ | Second | Fictional Data for Illustration |
| Bromoacetone | Iodide | Acetone | 25 | 4.0 x 10⁻³ M⁻¹s⁻¹ | Second | Fictional Data for Illustration |
| 2,2-Dichloropropiophenone | Piperidine | Benzene | 50 | 8.2 x 10⁻⁵ M⁻¹s⁻¹ | Second | Fictional Data for Illustration |
Note: Some data in this table is illustrative and based on general principles of reactivity for α-haloketones, as direct comparative studies under identical conditions are scarce.
The hydrolysis of halogenated hydrocarbons, a common nucleophilic substitution where water is the nucleophile, typically follows first-order or pseudo-first-order kinetics.[2] The rate of these reactions is influenced by the stability of the potential carbocation (for SN1 pathways) and steric hindrance (for SN2 pathways).[2] For α-halogenated carbonyl compounds, the α-carbon is rendered electrophilic, making it susceptible to SN2 attack by strong nucleophiles.[3]
Experimental Protocols
To perform kinetic studies on the nucleophilic substitution of this compound, a robust experimental protocol is essential. The following is a generalized methodology based on common practices for monitoring the kinetics of similar reactions.
General Protocol for Kinetic Analysis of Nucleophilic Substitution
Objective: To determine the rate law and rate constant for the reaction of this compound with a given nucleophile.
Materials:
-
This compound
-
Nucleophile of interest (e.g., sodium thiophenoxide, piperidine, sodium azide)
-
Anhydrous solvent (e.g., acetonitrile, acetone, ethanol)
-
Internal standard (for chromatographic analysis)
-
Thermostatted reaction vessel
-
Magnetic stirrer
-
Apparatus for sample collection at timed intervals (e.g., gas-tight syringe)
-
Analytical instrument for monitoring reactant/product concentration (e.g., Gas Chromatograph with a Flame Ionization Detector (GC-FID), High-Performance Liquid Chromatograph (HPLC), or UV-Vis Spectrophotometer if a chromophore is involved).
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound of known concentration in the chosen solvent.
-
Prepare a stock solution of the nucleophile of known concentration in the same solvent.
-
If using an internal standard, add a known amount to the this compound stock solution.
-
-
Reaction Setup:
-
Place a known volume of the nucleophile stock solution into the thermostatted reaction vessel and allow it to reach the desired temperature.
-
Initiate the reaction by adding a known volume of the this compound stock solution to the reaction vessel with vigorous stirring. Start the timer immediately.
-
-
Data Collection:
-
At regular time intervals, withdraw a small aliquot of the reaction mixture.
-
Immediately quench the reaction in the aliquot to stop further conversion. This can be achieved by rapid cooling, dilution, or by adding a quenching agent that reacts with one of the reactants.
-
Analyze the concentration of the remaining this compound or the formed product in each aliquot using the chosen analytical technique.
-
-
Data Analysis:
-
Plot the concentration of this compound versus time.
-
To determine the order of the reaction with respect to this compound, plot ln[this compound] vs. time (for first-order) and 1/[this compound] vs. time (for second-order). The plot that yields a straight line indicates the order of the reaction.
-
The rate constant (k) can be determined from the slope of the linear plot.
-
To determine the overall rate law, the experiment should be repeated with varying initial concentrations of the nucleophile.
-
A common alternative for reactions that produce an acidic byproduct, such as solvolysis reactions, involves monitoring the change in pH or titrating the acid produced over time.[4]
Visualizations
Proposed Reaction Pathway
The nucleophilic substitution on this compound is anticipated to proceed via an SN2 mechanism, especially with strong, non-bulky nucleophiles. The presence of the electron-withdrawing carbonyl group enhances the electrophilicity of the α-carbon.
Caption: Proposed SN2 reaction pathway for nucleophilic substitution on this compound.
Experimental Workflow
The following diagram outlines a typical workflow for conducting kinetic studies of the nucleophilic substitution reaction of this compound.
Caption: General experimental workflow for kinetic analysis of nucleophilic substitution reactions.
References
Safety Operating Guide
Navigating the Safe Disposal of 2,2-Dibromobutanal: A Procedural Guide
For researchers, scientists, and professionals in drug development, the meticulous management and disposal of chemical reagents are paramount for laboratory safety and environmental stewardship. This document provides a comprehensive, step-by-step guide for the proper disposal of 2,2-Dibromobutanal, ensuring adherence to safety protocols and regulatory compliance.
Immediate Safety and Handling Precautions
Before commencing any disposal procedures, it is crucial to handle this compound within a controlled environment, adhering to strict safety measures. This compound is a halogenated aldehyde and requires careful handling to mitigate potential hazards.
Essential Personal Protective Equipment (PPE):
-
Eye Protection: Wear tightly fitting safety goggles or a face shield.
-
Hand Protection: Use chemical-impermeable gloves (e.g., nitrile rubber). Gloves must be inspected prior to use and replaced if signs of degradation appear.[1]
-
Skin and Body Protection: Wear a lab coat, and for larger quantities or in case of potential splashing, consider a chemical-resistant apron or suit.[1]
-
Respiratory Protection: All handling should occur in a well-ventilated area, preferably within a certified chemical fume hood to avoid inhalation of vapors.[1][2]
Spill Management
In the event of a this compound spill, immediate and decisive action is necessary to contain the spill and ensure the safety of laboratory personnel.
-
Evacuate and Ventilate: Immediately evacuate non-essential personnel from the spill area and ensure the area is well-ventilated.
-
Containment: For liquid spills, use an inert absorbent material such as vermiculite, dry sand, or earth. Do not use combustible materials like paper towels to absorb the initial spill.
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it into a designated, labeled, and sealed container for hazardous waste.
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Reporting: Report the spill to the appropriate environmental health and safety (EHS) office at your institution.[3]
Disposal Procedure for this compound
The recommended method for the disposal of this compound is through a licensed hazardous waste disposal program.[2] Do not attempt to dispose of this chemical down the drain or in regular trash.[2][4]
Step 1: Waste Identification and Segregation
-
Clearly label the waste container as "Hazardous Waste: this compound".
-
Segregate this compound waste from other chemical waste streams to prevent dangerous reactions.[3] It is incompatible with strong oxidizing agents, strong bases, and reducing agents. Aldehydes, in general, are incompatible with both non-oxidizing and oxidizing mineral acids.[5]
Step 2: Waste Accumulation and Storage
-
Collect waste this compound in a sturdy, chemically resistant container with a secure lid.[3]
-
Store the waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated.
-
Ensure the storage area has secondary containment to prevent the spread of material in case of a leak.[3]
Step 3: Arrange for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup and disposal.[3][4]
-
Provide the waste disposal company with the Safety Data Sheet (SDS) for this compound.
Step 4: Container Decontamination
-
An empty container that held this compound must be triple-rinsed with a suitable solvent (e.g., ethanol or acetone).[4]
-
The rinsate from the container cleaning must be collected and disposed of as hazardous waste.[4]
-
After triple-rinsing, the container can be disposed of as regular trash, with the label defaced.[4]
Quantitative Data Summary
| Parameter | Value/Guideline | Source |
| Aldehyde Neutralization Ratio (for specific products) | 1:16 (Aldex for 10% Formalin and 4% Glutaraldehyde) | [6] |
| Container Rinsing Volume | Approximately 5% of the container volume per rinse | [4] |
| pH for Drain Disposal (for dilute, non-hazardous solutions) | Between 7 and 9 | [3] |
Note: The neutralization ratio is for specific commercial products and may not be applicable to this compound. Always consult with a chemical waste professional before attempting any neutralization.
Disposal Workflow Diagram
References
Personal protective equipment for handling 2,2-Dibromobutanal
Essential Safety and Handling Guide for 2,2-Dibromobutanal
Immediate Safety and Logistical Information
This compound is a halogenated aldehyde expected to be a reactive and potentially toxic compound. Due to the presence of two bromine atoms on the alpha-carbon to the aldehyde group, this chemical is likely to be corrosive, a skin and eye irritant, and potentially harmful if inhaled or ingested. All handling should be performed in a certified chemical fume hood by trained personnel.
Quantitative Data Summary
While specific toxicological data such as LD50 and permissible exposure limits for this compound are not available, the following table summarizes its known physical and chemical properties.
| Property | Value | Source |
| Molecular Formula | C₄H₆Br₂O | PubChem[5] |
| Molecular Weight | 229.90 g/mol | PubChem[5] |
| CAS Number | 57024-76-7 | PubChem[5] |
| Appearance | Not specified (likely a liquid or low-melting solid) | Inferred |
| Boiling Point | Not specified | |
| Melting Point | Not specified | |
| Density | Not specified | |
| Solubility | Not specified | |
| XLogP3 | 2.1 | PubChem[5] |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the necessary steps for the safe handling of this compound, from preparation to immediate response in case of an emergency.
Preparation and Engineering Controls
-
Fume Hood: All work with this compound must be conducted in a properly functioning and certified chemical fume hood to minimize inhalation exposure.
-
Safety Equipment: Ensure a safety shower and eyewash station are readily accessible and have been recently tested.
-
Spill Kit: A spill kit containing absorbent materials suitable for halogenated organic compounds, and appropriate personal protective equipment (PPE) should be available in the laboratory.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical. The following PPE is mandatory when handling this compound:
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles and a full-face shield. | Protects against splashes of the potentially corrosive liquid and harmful vapors.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., Viton® or laminate). Double-gloving is recommended. | Halogenated compounds can penetrate standard laboratory gloves. Check manufacturer's glove compatibility charts. |
| Body Protection | A flame-retardant laboratory coat, long-sleeved clothing, and closed-toe, chemical-resistant shoes. For larger quantities, a chemical-resistant apron or coveralls should be worn. | Minimizes the risk of accidental skin contact. |
| Respiratory Protection | Not typically required when working in a certified chemical fume hood. In case of a large spill or ventilation failure, a NIOSH-approved respirator with an organic vapor cartridge is necessary. | Protects against inhalation of potentially toxic and irritating vapors. |
Handling and Experimental Procedure
-
Pre-use Inspection: Visually inspect the container for any signs of damage or leakage before moving it to the work area.
-
Inert Atmosphere: For reactions sensitive to air or moisture, handle this compound under an inert atmosphere (e.g., nitrogen or argon).
-
Transferring: Use a syringe or cannula for liquid transfers to minimize exposure. Avoid pouring, which can cause splashing.
-
Heating: If heating is required, use a well-controlled heating mantle or oil bath. Avoid open flames.
-
Incompatible Materials: Keep this compound away from strong oxidizing agents, strong bases, and reactive metals.[6][7]
Emergency Procedures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Skin Contact: Remove all contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation develops.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
-
Spill: For small spills within a fume hood, use an absorbent material to contain the spill. For larger spills, evacuate the area and contact the institution's environmental health and safety department.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
Waste Segregation and Collection
-
Halogenated Organic Waste: Collect all this compound waste, including contaminated materials like gloves, absorbent pads, and disposable labware, in a designated and clearly labeled "Halogenated Organic Waste" container.[8]
-
Separate Waste Streams: Do not mix halogenated organic waste with non-halogenated waste streams to ensure proper and cost-effective disposal.[9]
-
Container Requirements: Waste containers must be made of a compatible material (e.g., glass or HDPE), have a secure screw-top cap, and be in good condition.
Labeling and Storage
-
Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and an approximate concentration or volume of the waste.
-
Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials.
Final Disposal
-
Authorized Disposal: Arrange for the disposal of the hazardous waste through the institution's approved hazardous waste management program.
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Molecular Mechanisms of Aldehyde Toxicity: A Chemical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular mechanisms of aldehyde toxicity: a chemical perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C4H6Br2O | CID 12808031 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Appendix K - Incompatible Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 7. vumc.org [vumc.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
